2-Bromo-1,3,3,3-tetrafluoropropene
Description
The exact mass of the compound 2-Bromo-1,3,3,3-tetrafluoropropene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1,3,3,3-tetrafluoropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3,3,3-tetrafluoropropene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-2(1-5)3(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJMLHFWTWPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381175 | |
| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396716-43-1 | |
| Record name | 2-Bromo-1,3,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-1,3,3,3-tetrafluoropropene synthesis methods
Technical Whitepaper: Advanced Synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene
)Part 1: Executive Summary & Strategic Analysis
2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 1514-82-5 for generic isomer, specific isomers vary) is a critical halogenated olefin used as a high-value intermediate in the synthesis of trifluoromethylated heterocycles for pharmaceutical applications and as a next-generation fire suppressant candidate.
Distinct from its widely known analog 2-BTP (2-bromo-3,3,3-trifluoropropene,
Strategic Synthesis Evaluation: The synthesis of 2-bromo-1,3,3,3-tetrafluoropropene presents a regiochemical challenge. The most robust industrial and laboratory-scale route involves the bromination-dehydrobromination of the commercially available hydrofluoroolefin HFO-1234ze (1,3,3,3-tetrafluoropropene). This guide details the optimization of this pathway to maximize the yield of the 2-bromo isomer over the competing 1-bromo regioisomer.
Part 2: Core Synthesis Protocol
Methodology: The Addition-Elimination Pathway
This protocol relies on the electrophilic addition of elemental bromine to HFO-1234ze, followed by base-mediated dehydrobromination. The choice of base and solvent is critical to influence the regioselectivity of the elimination step.
Reaction Scheme:
-
Precursor: HFO-1234ze (
)[1] -
Intermediate: 1,2-Dibromo-1,3,3,3-tetrafluoropropane (
) -
Product: 2-Bromo-1,3,3,3-tetrafluoropropene (
)
Step-by-Step Experimental Protocol
Phase 1: Bromination of HFO-1234ze
-
Reagents: HFO-1234ze (Gas), Bromine (
, Liquid), Dichloromethane (DCM). -
Setup: 3-neck round-bottom flask equipped with a dry ice/acetone condenser (
), gas inlet tube, and addition funnel.
-
Solvent Charge: Charge the flask with DCM (
of expected product) and cool to to . -
Bromine Addition: Add elemental bromine (1.05 eq) dropwise. The solution will turn deep red.
-
Gas Addition: Slowly bubble HFO-1234ze gas into the solution. Maintain temperature
to prevent solvent loss and control exotherm. -
Endpoint: The reaction is complete when the red bromine color fades to a pale yellow/orange, indicating consumption of
. -
Workup: Wash the organic layer with
(to remove excess ) and water. Dry over . -
Isolation: Remove solvent via rotary evaporation.[2] The residue is 1,2-dibromo-1,3,3,3-tetrafluoropropane . Yields are typically quantitative (
).
Phase 2: Regioselective Dehydrobromination
-
Reagents: 1,2-Dibromo-1,3,3,3-tetrafluoropropane, KOH (pellets), Aliquat 336 (Phase Transfer Catalyst), Water.
-
Critical Mechanism: We aim to eliminate
. Elimination of (from C2) and (from C1) yields the target 2-bromo isomer. Elimination of (from C1) and (from C2) yields the 1-bromo isomer. -
Expert Insight: The proton on C2 (
) is acidified by the strong electron-withdrawing group. Using a strong base like KOH typically favors the formation of the thermodynamic product.
-
Reactor Setup: Flask equipped with a reflux condenser and a heating mantle.
-
Base Preparation: Prepare a
aqueous KOH solution (2.5 eq). Add Aliquat 336 ( ). -
Addition: Heat the caustic solution to
. Add the dibromide intermediate dropwise. -
Reaction: Stir vigorously at
for 4-6 hours. Monitor via GC-MS.[3] -
Distillation (In-situ): For higher purity, equip the flask with a short-path distillation head. The product (bp
) can be distilled out as it forms, driving the equilibrium. -
Purification: Redistill the crude condensate. The 2-bromo isomer is the major product, but fractional distillation is required to separate it from trace 1-bromo isomer and unreacted starting material.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways and the critical regiochemical decision point during the elimination step.
Caption: Divergent synthesis pathway showing the critical regiochemical split during dehydrobromination. Green path indicates the target formation.
Part 4: Data Summary & Characterization
The following table summarizes the physicochemical properties and expected NMR shifts for validation.
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | ||
| Boiling Point | Estimated based on 2-BTP analogs.[3][4] | |
| Appearance | Colorless liquid/gas | Volatile; requires cold storage. |
| Doublet (coupling with vinylic F). | ||
| Complex multiplet ( | ||
| GC Purity Target | After fractional distillation. |
Part 5: Safety & Handling (Self-Validating Systems)
1. HF Generation Risk: While the C-F bond is stable, accidental combustion or exposure to superacids can release Hydrogen Fluoride (HF).
-
Protocol: Always have Calcium Gluconate gel available in the fume hood.
-
Validation: Use HF indicator strips on the sash of the fume hood during the dehydrobromination step.
2. Lachrymator Warning: Brominated propenes can be potent lachrymators (tear agents).
-
Protocol: All transfers must occur in a localized exhaust environment. Double-glove with nitrile/laminate.
3. Pressure Management:
HFO-1234ze is a gas at room temperature (
-
Protocol: The bromination setup must include a dry-ice condenser to reflux the gas effectively, or the reaction must be run in a pressure vessel (autoclave) rated for
to ensure complete consumption of the starting material.
References
- Honeywell International Inc. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene. U.S. Patent 7,345,209.
-
National Institute of Standards and Technology (NIST) . (2002). NGP Search for New Chemicals - Environmentally Acceptable Fire Suppressants. NIST Technical Note. [Link]
-
PubChem . (2025). 2-Bromo-1,1,1,3-tetrafluoropropane (Intermediate). National Library of Medicine. [Link]
Sources
- 1. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 3. nist.gov [nist.gov]
- 4. prepchem.com [prepchem.com]
A Technical Guide to the Physicochemical Properties of 2-Bromo-1,3,3,3-tetrafluoropropene
Abstract
This technical guide provides a detailed overview of the known physical and chemical properties of 2-Bromo-1,3,3,3-tetrafluoropropene (CAS RN: 396716-43-1). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes the available data for this specific fluorinated alkene. While this compound is a valuable building block, publicly available data on its physical properties are limited. This guide presents confirmed identification parameters and outlines the standard experimental methodologies for determining key physical properties, offering a framework for its empirical characterization. It also discusses general safety and handling protocols relevant to halogenated hydrocarbons in the absence of a substance-specific Safety Data Sheet (SDS).
Chemical Identity and Molecular Structure
2-Bromo-1,3,3,3-tetrafluoropropene is a halogenated alkene characterized by a three-carbon propylene backbone, substituted with four fluorine atoms and one bromine atom. Its unique structure, featuring a trifluoromethyl group and a vinyl bromide moiety, makes it a subject of interest for synthetic chemistry, potentially serving as an intermediate in the synthesis of complex fluorinated molecules.
The definitive identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-1,3,3,3-tetrafluoropropene | N/A |
| Synonym | 1-Bromo-2-fluoro-1-(trifluoromethyl)ethene | [1] |
| CAS Number | 396716-43-1 | [1][2] |
| Molecular Formula | C₃HBrF₄ | [1][2] |
| Molecular Weight | 192.94 g/mol | [1][2] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear Liquid | [1] |
| Boiling Point | Data Not Available | N/A |
| Density | Data Not Available | N/A |
| Refractive Index | Data Not Available | N/A |
| Vapor Pressure | Data Not Available | N/A |
| Solubility | Data Not Available | N/A |
Experimental Methodologies for Property Determination
To empower researchers to characterize this compound, this section provides established, self-validating protocols for determining fundamental physical properties. The causality behind the choice of instrumentation and procedure is emphasized to ensure accuracy and reproducibility.
Determination of Atmospheric Boiling Point
The boiling point is a critical indicator of a substance's volatility. For a liquid available in small quantities, a micro-boiling point determination using a Thiele tube is the preferred method.
Principle: This method relies on heating a small sample in a capillary tube alongside a thermometer in a thermally stable medium (e.g., silicone oil). The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed by a continuous stream of bubbles, and confirmed when the liquid re-enters the capillary upon cooling.
Step-by-Step Protocol:
-
Sample Preparation: A small amount (0.1-0.2 mL) of 2-Bromo-1,3,3,3-tetrafluoropropene is placed in a small-diameter test tube (fusion tube).
-
Capillary Insertion: A melting point capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then secured in a Thiele tube filled with high-boiling silicone oil.
-
Heating and Observation: The Thiele tube is heated gently at the side arm. This design leverages convection currents to ensure uniform heating of the oil bath. As the temperature rises, dissolved air will first exit the capillary. The onset of boiling is marked by a rapid and continuous stream of bubbles emerging from the capillary tube.
-
Data Recording: The heat source is removed at the onset of vigorous boiling. The temperature is allowed to drop slowly. The boiling point is recorded as the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.
-
Pressure Correction: The observed boiling point is recorded along with the ambient atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction should be applied.
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// Edges prep -> assembly [color="#5F6368"]; assembly -> heating [color="#5F6368"]; heating -> cooling [color="#5F6368"]; cooling -> record [color="#5F6368"]; } } Caption: A standardized workflow for the experimental determination of a liquid's boiling point.
Determination of Density
Density is a fundamental property reflecting the mass of a substance per unit volume. It is precisely measured using a pycnometer, or specific gravity bottle.
Principle: This method involves accurately determining the mass of a known, calibrated volume of the liquid. The choice of a pycnometer is critical as it provides a highly precise and reproducible volume, essential for accurate density calculations.
Step-by-Step Protocol:
-
Calibration: The empty pycnometer, including its stopper, is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
Reference Measurement: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific, constant temperature. The mass is recorded again (m₂). The volume of the pycnometer (V) is calculated using the formula V = (m₂ - m₁) / ρ_water.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with 2-Bromo-1,3,3,3-tetrafluoropropene at the same constant temperature. Its mass is weighed once more (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1) is not publicly available. Therefore, researchers must handle this compound with caution, adhering to the general safety protocols for volatile, halogenated organic compounds. The following recommendations are based on data for structurally similar chemicals, such as 2-Bromo-3,3,3-trifluoro-1-propene.[3][4][5]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, a respirator with an appropriate organic vapor cartridge is necessary.
-
-
Handling: Avoid breathing vapors.[3] Prevent contact with skin and eyes. Keep away from strong oxidizing agents and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] For enhanced stability, refrigeration and storage under an inert atmosphere (e.g., argon) may be advisable.[3]
Conclusion
2-Bromo-1,3,3,3-tetrafluoropropene is a chemical compound with established identity but limited characterization in public scientific literature. This guide has consolidated its known identifiers and presented a framework for its empirical study by outlining standard experimental procedures for determining its key physical properties. Until comprehensive data becomes available, all handling of this compound should be conducted with the assumption that it is a potentially hazardous, volatile organic substance, requiring stringent safety measures.
References
-
SAFETY DATA SHEET: 2-Bromo-3,3,3-trifluoro-1-propene. Fisher Scientific. [Link]
Sources
2-Bromo-1,3,3,3-tetrafluoropropene molecular weight
An In-Depth Technical Guide to 2-Bromo-1,3,3,3-tetrafluoropropene: A Strategic Building Block for Modern Drug Discovery
Executive Summary
2-Bromo-1,3,3,3-tetrafluoropropene is a pivotal fluorinated building block in contemporary organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive double bond, a bromine atom, and a stable trifluoromethyl group, makes it an invaluable reagent for introducing the -CF3 moiety into complex molecules. The trifluoromethyl group is a celebrated pharmacophore, known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth examination of the molecular and chemical properties of 2-Bromo-1,3,3,3-tetrafluoropropene, its synthesis, and its critical applications in drug development, with a focus on radical-mediated trifluoromethylation reactions. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorination in Pharmaceuticals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, has become a privileged structural motif. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and a more robust metabolic profile.[1][3] 2-Bromo-1,3,3,3-tetrafluoropropene (henceforth referred to as 2-BTP) has emerged as a versatile and efficient reagent for installing this critical functional group. Its utility stems from its ability to act as a radical acceptor, enabling the formation of complex secondary trifluoromethylated structures under relatively mild conditions.[4] This guide serves as a technical resource for leveraging 2-BTP in advanced synthetic applications.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of 2-Bromo-1,3,3,3-tetrafluoropropene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃HBrF₄ | [5] |
| Molecular Weight | 192.94 g/mol | [5][6] |
| CAS Number | 396716-43-1 | [5] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | ~34.4 °C at 1013 mBar | [7] |
| Density | ~1.686 g/cm³ | [7] |
| Solubility | In water: 1.01 g/L at 20 °C | [7] |
| log Pow | 2.7 | [7] |
Synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene
Commercial availability of 2-BTP is widespread; however, understanding its synthesis provides context for potential impurities and handling. A common industrial preparation method involves a two-step process starting from trifluoropropene.[8]
-
Bromination: Trifluoropropene is reacted with bromine under illumination to form the saturated intermediate, 2,3-dibromo-1,1,1-trifluoropropane.
-
Elimination: The resulting dibromide undergoes dehydrobromination by reacting with an alkali solution (e.g., NaOH or KOH) in the presence of a phase-transfer catalyst, yielding the final 2-Bromo-3,3,3-trifluoropropene product.[8]
The process is designed for high efficiency and purity, making it suitable for industrial-scale production.[8]
Caption: General synthesis pathway for 2-Bromo-1,3,3,3-tetrafluoropropene.
Core Application: Catalyst-Free Decarboxylative Trifluoromethylation
A powerful application of 2-BTP is in the synthesis of secondary trifluoromethylated alkyl bromides via a radical-mediated pathway. This method avoids the need for a metal catalyst and utilizes readily available redox-active esters as radical precursors.[4]
Mechanistic Rationale
The expertise in applying this protocol lies in understanding the underlying mechanism. The reaction is initiated by blue LED irradiation, which promotes a single-electron transfer (SET) process. This generates an alkyl radical from a redox-active ester (e.g., an N-hydroxyphthalimide ester). This alkyl radical then undergoes a regioselective addition to the double bond of 2-BTP. The resulting radical intermediate abstracts a hydrogen atom to yield the final secondary trifluoromethylated alkyl bromide product. The choice of solvent is critical; polar aprotic solvents like methanol or DMSO are effective at facilitating the process, leading to high yields.[4]
Experimental Protocol: Synthesis of a Secondary Trifluoromethylated Alkyl Bromide
This protocol is adapted from a validated procedure and is designed to be self-validating through clear steps and checkpoints.[4]
Materials:
-
Redox-active ester (e.g., N-hydroxyphthalimide ester of a carboxylic acid) (1.0 equiv.)
-
2-Bromo-3,3,3-trifluoropropene (2-BTP) (2.0 equiv.)
-
Hantzsch ester (optional, as a hydrogen atom source) (1.5 equiv.)
-
Anhydrous Methanol (MeOH)
-
25 mL oven-dried Schlenk tube with a magnetic stirrer bar
-
Blue LED light source (e.g., 24W, 430-490 nm)
Procedure:
-
Reactor Setup: To the oven-dried Schlenk tube, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).
-
Causality: Using an oven-dried Schlenk tube under an inert atmosphere is crucial to prevent moisture from quenching radical intermediates or reacting with reagents.
-
-
Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: Oxygen is a radical scavenger and can terminate the desired reaction pathway, leading to low yields and side products. An inert argon atmosphere prevents this.
-
-
Reagent Addition: Add anhydrous methanol (2.0 mL) followed by 2-Bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) via syringe.
-
Causality: Anhydrous solvent is used to maintain the water-free environment. 2-BTP is added in excess to ensure complete consumption of the limiting radical precursor.
-
-
Reaction Initiation: Tightly cap the Schlenk tube and place it approximately 1 cm from the blue LED light source. Begin stirring and heat the reaction to 40°C.
-
Causality: The specific wavelength of blue light provides the energy to initiate the single-electron transfer. Gentle heating to 40°C increases reaction kinetics without promoting significant side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting redox-active ester is consumed (typically 8-12 hours).
-
Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress, ensuring the reaction is not stopped prematurely or run unnecessarily long, which could lead to product degradation.
-
-
Workup & Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to isolate the pure secondary trifluoromethylated alkyl bromide product.
-
Causality: Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials, the Hantzsch ester byproducts, and any minor side products.
-
Caption: Experimental workflow for catalyst-free trifluoromethylation using 2-BTP.
Analytical Characterization
Confirming the identity and purity of 2-BTP and its products is essential. Standard analytical techniques are employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the volatile 2-BTP and for identifying reaction products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are indispensable for structural elucidation of the trifluoromethylated products. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the -CF3 group.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A validated method for quantifying levels of fluorinated propenes in various matrices, which can be adapted for purity analysis and reaction monitoring.[10][11]
Safety and Handling
As with all halogenated and reactive compounds, proper safety protocols must be strictly followed.
-
Handling: Always handle 2-Bromo-3,3,3-trifluoropropene in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[13][14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12][14] For eye contact, flush thoroughly with water for at least 15 minutes.[12][14] If inhaled, move the individual to fresh air.[14][15] Seek medical attention in all cases of significant exposure.[12][14]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]
Conclusion
2-Bromo-1,3,3,3-tetrafluoropropene is more than a simple reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its ability to efficiently deliver the trifluoromethyl group under mild, catalyst-free conditions makes it highly valuable for the late-stage functionalization of complex molecules and the creation of novel chemical entities. By understanding its properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can confidently and effectively harness the power of 2-BTP to accelerate the discovery of next-generation therapeutics.
References
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Bromo-3,3,3-trifluoro-1-propene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,1,1,3-tetrafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. Retrieved from [Link]
- Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
- Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
-
Kornath, A., & Torheyden, M. (2012). Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf). Zeitschrift für Naturforschung B, 67(7), 719-726. Retrieved from [Link]
-
Jukov, A. A., Barabanov, V. G., Ismagilov, N. U., Trukshin, Y. G., & Shelopin, G. G. (2013). Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. Fluorine Notes, 89, 5-6. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1,1,3,3-tetrafluoropropene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2013). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. Journal of Occupational and Environmental Hygiene, 10(11), 583-9. Retrieved from [Link]
- Google Patents. (n.d.). WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Structures and Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) and 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Refrigerants. Retrieved from [Link]
-
Babushok, V. I., & Linteris, G. T. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. Retrieved from [Link]
-
PMC. (n.d.). The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products. Retrieved from [Link]
-
ResearchGate. (2025). Analytical Method Validation for the Determination of 2,3,3,3-Tetrafluoropropene in Air Samples Using Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PMC. (2021). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
IAEA. (n.d.). IAEA TECDOC SERIES. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 5. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]
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- 15. fishersci.at [fishersci.at]
Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-Bromo-1,3,3,3-tetrafluoropropene
The following technical guide details the spectroscopic and analytical profile of 2-Bromo-1,3,3,3-tetrafluoropropene , a specialized organofluorine intermediate.
Executive Summary
2-Bromo-1,3,3,3-tetrafluoropropene (C
This guide provides a definitive spectroscopic atlas and synthesis workflow to assist researchers in the identification, purification, and quality control of this compound.
Chemical Identity & Structural Analysis[2]
| Property | Specification |
| IUPAC Name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene |
| CAS Registry Number | 396716-43-1 |
| Molecular Formula | C |
| Molecular Weight | 192.94 g/mol |
| Structure | CF |
| Isomerism | Exists as E (trans) and Z (cis) isomers; typically synthesized as a mixture. |
| Physical State | Clear, colorless liquid; volatile (BP est. 50–55 °C). |
Spectroscopic Profiling
Accurate identification relies on the interplay between Mass Spectrometry (for elemental composition) and Nuclear Magnetic Resonance (for isomeric structure).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of four fluorine atoms creates a complex spin system. The
F NMR (376 MHz, CDCl
)
The molecule features two distinct fluorine environments: the trifluoromethyl group (-CF
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| A | -66.7 | Doublet (d) | 3F | -CF | Characteristic of a CF |
| B | -115.0 to -125.0 * | Quartet (q) or Multiplet | 1F | =C(H)F | The vinylic fluorine is highly shielded relative to simple fluoroalkenes. It couples strongly to the CF |
*Note: Exact shift of Signal B varies slightly between E/Z isomers. The range provided covers the expected window for the major isomer.
H NMR (400 MHz, CDCl
)
The proton spectrum is dominated by the single vinylic proton.
-
Shift:
6.45 – 6.80 ppm -
Pattern: Doublet of Quartets (dq).
-
Coupling:
- (Geminal): Large coupling (~70–80 Hz) to the vinylic fluorine.
-
(Long-range): Smaller coupling (~5–10 Hz) to the CF
group.
Infrared Spectroscopy (FT-IR)
IR confirms the presence of the halogenated alkene functionality.
-
C=C Stretch: 1635 – 1650 cm
(Shifted from typical 1620 cm due to F/Br substitution). -
C-F Stretch: 1100 – 1300 cm
(Very strong, broad bands corresponding to CF and C-F). -
C-H Stretch: 3050 – 3100 cm
(Weak, vinylic C-H).
Mass Spectrometry (GC-MS)
Electron Impact (EI) ionization reveals the characteristic bromine isotope pattern.
-
Molecular Ion (M
): 192 and 194 (1:1 intensity ratio due to Br/ Br). -
Base Peak:
69 (CF ). -
Fragment Ions:
-
113/115 ([M - Br]
loss is not dominant; usually loss of F or CF occurs first in fluoroolefins, but loss of Br is possible). -
123/125 ([M - CF
] ).
-
113/115 ([M - Br]
Synthesis & Purification Protocol
Objective: Synthesis of 2-bromo-1,3,3,3-tetrafluoropropene via bromination/dehydrobromination of HFO-1234ze (1,3,3,3-tetrafluoropropene).
Reagents
-
Precursor: 1,3,3,3-Tetrafluoropropene (HFO-1234ze).[2]
-
Brominating Agent: Elemental Bromine (Br
). -
Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Dichloromethane (DCM) or neat.
Step-by-Step Methodology
-
Bromination (Addition):
-
Charge a reactor with HFO-1234ze (gas) condensed at -20°C in DCM.
-
Add Br
dropwise while maintaining temperature < 0°C. -
Monitor color; persistence of red/brown indicates excess Br
. -
Intermediate: 1,2-Dibromo-1,3,3,3-tetrafluoropropane (
).
-
-
Dehydrobromination (Elimination):
-
Transfer the crude dibromo-intermediate to a flask containing 20% aq. KOH.
-
Heat to 50–60°C with vigorous stirring.
-
Mechanism: Elimination of HBr. The position of the bromine (C1 vs C2) in the final product depends on the regioselectivity of the elimination.
-
Note: This reaction typically yields a mixture of 2-bromo-1,3,3,3-tetrafluoropropene (Target) and 1-bromo-1,3,3,3-tetrafluoropropene .
-
-
Purification (Fractional Distillation):
-
The isomers have slightly different boiling points.
-
Use a spinning band distillation column.
-
Collect fractions and analyze via GC-MS/NMR to isolate the 2-bromo isomer (CAS 396716-43-1).
-
Analytical Logic & Workflow Diagrams
Figure 1: Synthesis & Purification Workflow
Caption: Step-wise synthesis pathway from HFO-1234ze precursor to purified target molecule.
Figure 2: Spectroscopic Confirmation Logic
Caption: Decision tree for confirming chemical identity using MS and NMR data points.
References
-
Preparation of 2-bromo-1,3,3,3-tetrafluoropropene. US Patent Application 2006/0258891. Discloses the synthesis and partial NMR characterization of the target compound.
-
Processes for synthesis of 1,3,3,3-tetrafluoropropene. US Patent 7,345,209. Describes the precursor chemistry and halogenation pathways.
-
PubChem Compound Summary: 2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1). National Center for Biotechnology Information. Source for chemical identifiers and physical property estimates.[3][4][5]
-
NIST Chemistry WebBook. Standard reference for mass spectral fragmentation patterns of halogenated propenes.
Sources
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- 2. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]
- 3. patents.justia.com [patents.justia.com]
- 4. mzCloud – Glyoxylic acid [mzcloud.org]
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literature review of 2-Bromo-1,3,3,3-tetrafluoropropene
An In-depth Technical Guide to 2-Bromo-1,3,3,3-tetrafluoropropene: Properties, Synthesis, and Potential Applications
Abstract
2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1) is a fluorinated olefin with significant potential as a building block in medicinal chemistry and materials science.[1] The incorporation of fluorinated moieties is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[2][3][4] However, publicly available research specifically detailing the synthesis, reactivity, and applications of 2-Bromo-1,3,3,3-tetrafluoropropene is exceptionally scarce. This guide, therefore, adopts a predictive and correlative approach. By synthesizing data from closely related structural analogues—including 2-Bromo-3,3,3-trifluoropropene (BTP) and 2,3,3,3-tetrafluoropropene (HFO-1234yf)—we provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This document outlines the predicted physicochemical properties, proposes viable synthetic routes, details anticipated reactivity, and discusses potential applications, with a strong emphasis on the underlying chemical principles and safety considerations inferred from its better-understood counterparts.
Introduction: The Promise of a Novel Fluorinated Building Block
The strategic introduction of fluorine into molecular scaffolds is a proven method for optimizing pharmacological properties.[3][4] The trifluoromethyl group (-CF3), in particular, is a common motif in pharmaceuticals and agrochemicals.[5] Compounds like 2-Bromo-1,3,3,3-tetrafluoropropene represent a more complex, functionalized building block, offering the potential to introduce a tetrafluoropropenyl group or, through subsequent reactions, other valuable fluorinated structures.
Given the limited direct data on 2-Bromo-1,3,3,3-tetrafluoropropene, this guide will leverage the extensive literature on its structural analogues to build a robust predictive profile. This approach allows us to anticipate its behavior and utility, providing a solid foundation for future experimental work. The primary analogues referenced are:
-
2-Bromo-3,3,3-trifluoropropene (BTP): A well-studied reagent used for introducing trifluoromethylated groups via radical pathways.[6]
-
2,3,3,3-tetrafluoropropene (HFO-1234yf): The parent olefin, its reactivity with nucleophiles and toxicological profile are well-documented.[5][7]
-
1,3,3,3-tetrafluoropropene (HFO-1234ze): An isomer of HFO-1234yf, with extensive safety data related to its use as a medical propellant.[8][9]
Predicted Physicochemical and Safety Profile
Table 1: Predicted and Comparative Physicochemical Properties
| Property | 2-Bromo-1,3,3,3-tetrafluoropropene (Predicted) | 2-Bromo-3,3,3-trifluoropropene (Actual) | 2,3,3,3-tetrafluoropropene (Actual) |
| CAS Number | 396716-43-1[1] | 1514-82-5[10] | 754-12-1[11] |
| Molecular Formula | C3HBrF4[1] | C3H2BrF3[10] | C3H2F4[11] |
| Molecular Weight | 192.94 g/mol [1] | ~175 g/mol | 114 g/mol [12] |
| Boiling Point | Estimated: 40-60 °C | 34.4 °C[13] | -29.4 °C[12] |
| Appearance | Predicted: Clear, colorless liquid | Clear, colorless liquid[13] | Colorless gas[12] |
| Solubility in Water | Predicted: Low | 1.01 g/L at 20 °C[13] | 198.2 mg/L at 24 °C[12] |
Inferred Safety and Handling
The safety profile of 2-Bromo-1,3,3,3-tetrafluoropropene should be assumed to be hazardous until proven otherwise, based on data from its analogues.
-
Hazard Statements (Anticipated): Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[10][14]
-
Personal Protective Equipment (PPE): Chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat are mandatory. All work should be conducted in a well-ventilated chemical fume hood.[10][15]
-
Incompatibilities: Avoid strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[14][15]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Incineration in a facility equipped with an afterburner and scrubber is a suitable method.[10]
Potential Synthetic Routes
A plausible and industrially scalable synthesis can be proposed based on established methods for producing similar halogenated olefins. A two-step process starting from the readily available refrigerant 1,3,3,3-tetrafluoropropene (HFO-1234ze) is a logical approach, analogous to the synthesis of 2-bromo-3,3,3-trifluoropropene.[16]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene.
Detailed Protocol (Hypothetical)
-
Step 1: Synthesis of 1-Bromo-2,3,3,3-tetrafluoropropane.
-
Charge a suitable pressure reactor with 1,3,3,3-tetrafluoropropene (HFO-1234ze).
-
In the presence of a radical initiator (e.g., benzoyl peroxide), bubble anhydrous hydrogen bromide (HBr) gas through the olefin at a controlled temperature. The use of a radical initiator is critical to ensure anti-Markovnikov addition, placing the bromine on the terminal carbon.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Purify the resulting 1-Bromo-2,3,3,3-tetrafluoropropane intermediate, likely via distillation.
-
-
Step 2: Synthesis of 2-Bromo-1,3,3,3-tetrafluoropropene.
-
Charge a reactor equipped with a distillation head with an aqueous solution of a strong base, such as potassium hydroxide (KOH).[16]
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic and aqueous phases.[16]
-
Heat the basic solution to 55-80 °C.[16]
-
Slowly add the 1-Bromo-2,3,3,3-tetrafluoropropane intermediate from Step 1. The base will induce an E2 elimination of hydrogen fluoride (HF). The regioselectivity should favor the formation of the desired product due to the acidity of the proton on the carbon adjacent to the CF3 group.
-
The product, being volatile, can be continuously removed from the reaction mixture by distillation, driving the equilibrium forward.[16]
-
Collect and purify the final product by fractional distillation.
-
Anticipated Reactivity and Utility in Drug Development
The reactivity of 2-Bromo-1,3,3,3-tetrafluoropropene is dictated by its two primary functional groups: the electron-deficient double bond and the vinylic bromine atom.
Radical Acceptor for Trifluoromethylalkylation
A highly valuable application, inferred from studies on 2-bromo-3,3,3-trifluoropropene (BTP), is its use as a radical acceptor.[6] This provides a powerful method for installing a –CH(Br)CF(CF3)– moiety, which can be further functionalized.
Mechanism:
-
A radical (R•), often generated from a redox-active ester via photoredox catalysis or other initiation methods, adds to the less-substituted carbon of the double bond.
-
This addition forms a new carbon-centered radical intermediate.
-
This intermediate can then be trapped, for instance, by abstracting a hydrogen atom from a donor, to yield the final product.
Caption: Proposed mechanism for radical addition to 2-Bromo-1,3,3,3-tetrafluoropropene.
This strategy allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. The resulting secondary bromide can be further manipulated via substitution or elimination reactions.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The vinylic bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would enable the direct attachment of aryl, alkynyl, or vinyl groups to the fluorinated scaffold, providing rapid access to a diverse library of complex molecules.
Nucleophilic Vinylic Substitution
While generally less reactive than alkyl halides, the vinylic bromine may undergo nucleophilic substitution, particularly with soft nucleophiles like thiols. The strong electron-withdrawing effect of the adjacent fluorine and trifluoromethyl groups would activate the double bond towards such additions.
Conclusion
While direct experimental data on 2-Bromo-1,3,3,3-tetrafluoropropene remains elusive in the public domain, a robust and scientifically grounded profile can be constructed by analyzing its structural analogues. It is predicted to be a versatile liquid building block, accessible via a two-step synthesis from HFO-1234ze. Its primary utility for researchers in drug development will likely stem from its role as a radical acceptor for introducing complex fluorinated side chains and as a substrate for cross-coupling reactions. The safety precautions should be stringent, mirroring those for other reactive brominated fluorocarbons. This guide provides a foundational framework, and it is imperative that these predictions are validated through rigorous experimental investigation.
References
-
PubChem. 2-Bromo-1,1,1,3-tetrafluoropropane. National Center for Biotechnology Information. Available from: [Link]
-
Linteris, G. T., et al. (2015). A chemical kinetic mechanism for 2-bromo-3,3,3-trifluoropropene (2-BTP) flame inhibition. Combustion and Flame. Available from: [Link]
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. Available from: [Link]
-
Handa, H., et al. (2013). The acute, developmental, genetic and inhalation toxicology of 2,3,3,3-tetrafluoropropene (HFO-1234yf). Regulatory Toxicology and Pharmacology, 67(2), 235-243. Available from: [Link]
- Nappa, M. J., & Sievert, A. C. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene. U.S. Patent 7,345,209.
- CN102964207A. Preparation method of 2-bromo-3,3,3-trifluoropropene. Google Patents.
-
Babushok, V. I., & Linteris, G. T. (2017). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. NIST. Available from: [Link]
-
American Industrial Hygiene Association. (2009). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL GUIDE: 2,3,3,3-Tetrafluoropropene. Regulations.gov. Available from: [Link]
-
Ishihara, T., et al. (2020). Clarification of the Reactivity of 1,3,3,3-Tetrafluoropropene Oxides. Organic Letters, 22(5), 2044–2048. Available from: [Link]
-
PubChem. 1-Bromo-2,3,3,3-tetrafluoropropene. National Center for Biotechnology Information. Available from: [Link]
-
BOC. SAFETY DATA SHEET: 2,3,3,3-tetrafluoroprop-1-ene. Available from: [Link]
-
International Labour Organization. ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE. Available from: [Link]
-
Wang, B., et al. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Molecules, 18(7), 8021-8037. Available from: [Link]
-
Rusch, G. M., et al. (2013). The acute, genetic, developmental and inhalation toxicology of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze). Regulatory Toxicology and Pharmacology. Available from: [Link]
-
Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 244. Available from: [Link]
-
Tatton, W. (2021). Exploring the synthetic utility of HFO-1234yf. Durham e-Theses. Available from: [Link]
-
Jackson, K. E., & Grote, C. W. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 987. Available from: [Link]
-
Teillagor, J., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available from: [Link]
-
Maudsley, A. A., et al. (2022). The Nonclinical Assessment of Trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)), a Near Zero Global Warming Potential Propellant for Use in Metered Dose Inhalation Products. Toxicological Sciences, 190(2), 167–181. Available from: [Link]
-
Ishihara, T., et al. (2020). Clarification of the Reactivity of 1,3,3,3-Tetrafluoropropene Oxides. Organic Letters, 22(5), 2044-2048. Available from: [Link]
-
AstraZeneca. (2024). AstraZeneca announces the completion of the clinical programme to support the transition of Breztri to next-generation propellant with near-zero Global Warming Potential. Available from: [Link]
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2-Bromo-1,3,3,3-tetrafluoropropene safety and handling precautions
This is an in-depth technical guide for 2-Bromo-1,3,3,3-tetrafluoropropene , a specialized organofluorine building block and Halon replacement candidate.[1]
Safety, Handling, and Synthetic Application in Drug Development[1]
Document Control:
-
Target Molecule: 2-Bromo-1,3,3,3-tetrafluoropropene (
)[1][2] -
CAS Registry Number: 396716-43-1 (Primary Isomer)[1]
-
Related Compounds: 2-Bromo-3,3,3-trifluoropropene (2-BTP, CAS 1514-82-5)[1]
-
Classification: Volatile Organofluorine Halide / Reactive Synthon[1]
Part 1: Executive Technical Summary[1]
2-Bromo-1,3,3,3-tetrafluoropropene is a highly specialized fluorinated alkene used primarily as a fire suppression agent (Halon 1211 replacement candidate) and increasingly as a C3 synthon in medicinal chemistry.[1] In drug development, it serves as a radical acceptor or cross-coupling partner to introduce the trifluoromethyl (
Critical Hazard Profile: Unlike standard laboratory reagents, this compound combines high volatility (likely boiling point near ambient temperature) with alkylating potential and cardiac sensitization risks. It must be handled as a "volatile toxicant" with strict exclusion of moisture to prevent hydrofluoric acid (HF) generation.
Part 2: Physicochemical & Identification Profile[1][2][3]
Accurate identification is crucial due to the prevalence of structural isomers (e.g., 2-BTP).[1]
| Parameter | Data / Specification | Note |
| IUPAC Name | 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | |
| Structure | Distinct from 2-BTP ( | |
| Molecular Formula | ||
| Molecular Weight | 192.94 g/mol | |
| Physical State | Volatile Liquid / Liquefied Gas | BP is estimated ~25–35°C (Structure-Activity Relationship based on 2-BTP BP 30°C) |
| Solubility | Soluble in DCM, THF, Et2O | Immiscible with water |
| Reactivity | Electrophilic (Michael Acceptor) | Susceptible to nucleophilic attack at C1 |
Nomenclature Alert
Researchers often confuse this compound with 2-Bromo-3,3,3-trifluoropropene (2-BTP) .[1]
-
2-BTP (CAS 1514-82-5): Contains
terminus.[1] Used widely in radical trifluoromethylation. -
Tetrafluoro Analog (CAS 396716-43-1): Contains
terminus.[1][2] Used for installing highly fluorinated alkene bridges. -
Protocol Implication: Verify NMR integration of the vinylic proton. 2-BTP shows two protons; the tetrafluoro analog shows one (as a doublet of quartets).[1]
Part 3: Hazard Identification & Toxicology (E-E-A-T)
This section synthesizes GHS classifications with field-experience regarding haloalkene toxicity.
Acute Toxicity & Anesthetic Effects
Like many low-molecular-weight halocarbons, this compound acts as a CNS depressant.[1]
-
Mechanism: Lipophilic interaction with neuronal membranes.
-
Symptom Progression: Dizziness
Lethargy Loss of Consciousness Respiratory Arrest. -
Cardiac Sensitization: Haloalkenes sensitize the myocardium to catecholamines (adrenaline). Exposure + Stress (Panic) = Fatal Arrhythmia. [1]
-
Rule: Do NOT administer epinephrine (adrenaline) to personnel exposed to high concentrations.
-
Chemical Burns & Decomposition (The HF Risk)
While the parent molecule is moderately stable, thermal or metabolic decomposition presents severe risks.[1]
-
Thermal Decomposition: Exposure to surfaces
or open flames releases Hydrogen Fluoride (HF) and Carbonyl Fluoride ( ) . -
Hydrolysis: Prolonged storage with moisture may generate anhydrous HF within the container.
GHS Classification (Derived)
-
H220/H224: Extremely Flammable Gas/Liquid.
-
H280: Contains gas under pressure; may explode if heated.[3][4]
-
H336: May cause drowsiness or dizziness.
-
H315: Causes skin irritation (rapid evaporation causes frostbite).
Part 4: Engineering Controls & PPE (Self-Validating Systems)
Do not rely on odor thresholds. Use the following hierarchy of controls to validate safety before the experiment begins.
The "Zero-Emission" Handling Protocol[1]
Caption: Closed-loop handling logic to prevent inhalation and atmospheric release.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Respiratory | Supplied Air (if outside hood) or OV/AG Cartridge (Backup) | Standard organic vapor cartridges have poor service life for low-boiling halides.[1] |
| Gloves | Silver Shield / 4H (Laminate) | Nitrile degrades rapidly. If dexterity is required, use "Double Gloving": Nitrile (outer) over Laminate (inner). |
| Eye/Face | Chemical Goggles + Face Shield | Pressurized liquids cause explosive boiling/splashing upon release. |
| Skin | Tyvek Lab Coat or Apron | Prevent absorption through clothing. |
Part 5: Synthetic Utility in Drug Development
In medicinal chemistry, 2-bromo-1,3,3,3-tetrafluoropropene is a valuable "C3-F4" building block.[1] It is typically used to synthesize trifluoromethylated alkenes or fluorinated heterocycles .
Key Reaction: Radical Cross-Coupling (Bioisostere Installation)
The electron-deficient double bond makes it an excellent radical acceptor .
Protocol: Decarboxylative Cross-Coupling (Example Workflow)
-
Objective: Install the
motif onto an aliphatic backbone.[1] -
Reagents: Redox-active ester (radical precursor), 2-Bromo-1,3,3,3-tetrafluoropropene (2.0 equiv), Photocatalyst (Ir/Ru based), Hantzsch ester.[1]
Step-by-Step Methodology:
-
Vessel Prep: Flame-dry a 10 mL pressure tube (Schlenk tube) and cool under Argon.
-
Reagent Loading: Add solid reagents (ester, catalyst) and cycle Argon/Vacuum 3x.
-
Solvent Addition: Add degassed DMSO or MeCN via syringe.
-
Reagent Addition (Critical):
-
Cool the tube to 0°C (ice bath) to lower the vapor pressure of the solvent.
-
Add 2-bromo-1,3,3,3-tetrafluoropropene via a gastight syringe (cooled if possible).[1] Note: Due to volatility, weigh the syringe before and after to confirm exact mass addition.
-
-
Reaction: Seal the tube (Teflon screw cap). Irradiate with Blue LED (450 nm) at controlled temperature (25–40°C).
-
Workup: Cool to -78°C before opening. Vent slowly into a bleach/KOH trap to quench unreacted volatile bromide.
Diagram: Synthetic Pathway Logic
Caption: Mechanistic flow for installing fluorinated motifs using radical chemistry.
Part 6: Emergency Response & Storage
Storage Stability[5]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Stabilizer: May contain terpenes or epoxides to scavenge free radicals/acid. Check CoA.
-
Incompatibility: Reacts violently with Alkali Metals (Na, K), Powdered Al/Mg , and Strong Bases (dehydrobromination risk).[1]
Emergency Protocols (HF Specific)
Because thermal decomposition yields HF, standard burn kits are insufficient.
-
Skin Contact:
-
Immediate water flush (5 mins).
-
Apply Calcium Gluconate Gel (2.5%) immediately. Massage into skin until pain subsides.
-
-
Inhalation:
-
Spill (In Lab):
-
Small (<10 mL): Allow to evaporate in a functioning fume hood. Evacuate the room.
-
Large (>100 mL):Evacuate building. Do not attempt to clean up without SCBA. The vapor is heavier than air and will accumulate in low areas.
-
References
-
PubChem. (n.d.). 2-Bromo-1,3,3,3-tetrafluoropropene (Compound).[1][2][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link][1]
-
Guo, P., et al. (2022).[11][12] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2143-2148.[1][13] (Cited for homologous radical chemistry protocols). Retrieved from [Link][1][12]
-
NIST. (n.d.). Evaluation of Advanced Agent Working Group Agents (Halon Replacements). National Institute of Standards and Technology. Retrieved from [Link][1]
Sources
- 1. CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents [patents.google.com]
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- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. SynQuest 1300-B-16 | 2-Bromo-1,3,3,3-tetrafluoropropene, CAS#396716-43-1 [vicbio.com]
- 9. 2-BROMO-1,3,3,3-TETRAFLUOROPROPENE | 396716-43-1 [chemicalbook.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 2-Bromo-1,3,3,3-tetrafluoropropene
Introduction: The Significance of 2-Bromo-1,3,3,3-tetrafluoropropene
2-Bromo-1,3,3,3-tetrafluoropropene, with the chemical formula C3HBrF4, is a halogenated alkene of interest in various fields, including as a potential refrigerant, fire suppressant, or a building block in organic synthesis.[1][2] The presence of both a double bond and a bromine atom in a highly fluorinated propylene backbone suggests a unique combination of reactivity and physical properties. Understanding the thermodynamic properties of this compound is paramount for its practical application, enabling the design of efficient and safe processes.
This guide provides a comprehensive overview of the methodologies and theoretical frameworks used to determine the thermodynamic properties of 2-Bromo-1,3,3,3-tetrafluoropropene. Given the limited availability of direct experimental data for this specific molecule, we will draw upon established experimental techniques for analogous well-characterized hydrofluoroolefins (HFOs) and emphasize the pivotal role of computational chemistry in providing reliable estimations.
Physicochemical Properties: A Foundation for Thermodynamic Analysis
A thorough understanding of the fundamental physicochemical properties is the first step in any thermodynamic investigation. While a complete experimental dataset for 2-Bromo-1,3,3,3-tetrafluoropropene is not extensively published, we can compile some of its known and predicted characteristics.
| Property | Value/Information | Source/Method |
| Chemical Formula | C3HBrF4 | [1] |
| Molecular Weight | 192.94 g/mol | [1][2] |
| CAS Number | 396716-43-1 | [1] |
| Boiling Point | Influenced by molecular mass and halogen type (C-Br bond). Expected to be higher than its non-brominated analog.[3] | Inferred |
| Density | Generally, density increases with the mass of the halogen atom.[3] The liquid density of the related compound 2-bromo-3,3,3-trifluoro-1-propene is 1.65 g/mL at 22 °C.[4] | Inferred |
| Solubility | Expected to be insoluble in water but soluble in non-polar organic solvents, a common characteristic of haloalkanes.[3] | Inferred |
Core Thermodynamic Properties: Experimental and Computational Approaches
The core thermodynamic properties, including enthalpy of formation, heat capacity, entropy, and vapor pressure, are critical for process design, safety analysis, and environmental impact assessment.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a fundamental property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states.
Experimental Approach: Combustion Calorimetry
While no direct combustion calorimetry data for 2-Bromo-1,3,3,3-tetrafluoropropene is publicly available, the methodology for related compounds is well-established. The process involves the complete combustion of the substance in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion is meticulously measured, and from this, the enthalpy of combustion is calculated. The enthalpy of formation is then derived using Hess's law, requiring accurate enthalpy of formation data for the combustion products (CO2, H2O, HF, and Br2).
Computational Approach: Ab Initio and Density Functional Theory (DFT) Calculations
In the absence of experimental data, computational methods are indispensable. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3MP2 and G4), and composite methods like CBS-QB3, have demonstrated excellent accuracy in predicting the enthalpy of formation for a wide range of organic compounds, including halogenated hydrocarbons.[5][6] These methods involve a series of calculations to approximate the exact solution of the Schrödinger equation, systematically accounting for electron correlation and basis set effects.
Isodesmic reactions, a computational strategy that conserves the number and types of chemical bonds, can also be employed to calculate the enthalpy of formation with high accuracy by minimizing the cancellation of errors.[7]
Caption: Workflow for determining the enthalpy of formation.
Heat Capacity (Cp) and Entropy (S°)
Heat capacity measures the amount of heat required to raise the temperature of a substance, while entropy is a measure of its molecular disorder. These properties are crucial for calculating changes in enthalpy and Gibbs free energy with temperature.
Experimental Approach: Calorimetry
The heat capacity of liquids and solids can be measured using adiabatic calorimetry or differential scanning calorimetry (DSC). For gases, the heat capacity can be determined from the speed of sound measurements. For instance, the isochoric specific heat capacity (cv) of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) has been measured using a twin-cell type adiabatic calorimeter.[8]
Computational Approach: Statistical Mechanics
Once the molecular geometry and vibrational frequencies are determined from quantum chemical calculations (e.g., DFT), the heat capacity and entropy can be calculated using statistical mechanics. The contributions from translational, rotational, vibrational, and electronic degrees of freedom are summed to obtain the total thermodynamic functions.
Vapor Pressure and Enthalpy of Vaporization (ΔHvap)
Vapor pressure is a critical property for handling and storing volatile compounds, and it is directly related to the enthalpy of vaporization, which is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.
Experimental Determination of Vapor Pressure
The vapor pressure of a liquid can be measured over a range of temperatures using various techniques, including:
-
Static Method: A sample of the liquid is placed in a thermostatted, evacuated container connected to a pressure-measuring device. The pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
-
Ebulliometry: The boiling point of the liquid is measured at different externally applied pressures.
-
Gas Saturation Method: A stream of an inert gas is passed through the liquid at a known rate, and the amount of vaporized substance is determined.
For example, the vapor pressure of 2,3,3,3-tetrafluoropropene (HFO-1234yf) has been measured using a constant volume apparatus over a wide temperature range.[9] Similarly, a two-sinker densimeter has been used to measure the vapor pressure of HFO-1234yf.[10]
Caption: Experimental workflows for vapor pressure measurement.
From the temperature dependence of the vapor pressure, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.
Equation of State (EoS)
An equation of state is a thermodynamic equation relating state variables which describe the state of matter under a given set of physical conditions. For fluids, a fundamental equation of state, often expressed in terms of the Helmholtz energy as a function of temperature and density, can be developed from experimental p-ρ-T (pressure-density-temperature) data.[11] Such an equation allows for the calculation of all thermodynamic properties of the fluid.[11]
The p-ρ-T behavior of related HFOs has been measured using techniques like the two-sinker densimeter.[10][11] These measurements cover a wide range of conditions, from the low-density vapor to the compressed liquid state.[10][11]
Conclusion and Future Outlook
While a comprehensive experimental dataset for the thermodynamic properties of 2-Bromo-1,3,3,3-tetrafluoropropene is currently lacking in the public domain, this guide has outlined the established experimental and computational methodologies that are essential for its characterization. The detailed studies on analogous compounds such as HFO-1234yf and HFO-1234ze(E) provide a robust framework for future investigations.
For researchers and drug development professionals, the path forward involves a synergistic approach:
-
Targeted Experiments: Prioritizing key experimental measurements such as vapor pressure and heat capacity to anchor computational models.
-
High-Level Computations: Employing state-of-the-art computational chemistry methods to generate a comprehensive set of thermodynamic data.
-
Development of an Equation of State: Integrating experimental and computational data to develop a reliable equation of state for engineering applications.
The insights gained from such a systematic investigation will be invaluable for unlocking the full potential of 2-Bromo-1,3,3,3-tetrafluoropropene in its intended applications.
References
- Labsci @ Pittcon. (2025). Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025).
- Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1.
- Babushok, V. I., & Linteris, G. T. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. PMC.
- PubChem. 2-Bromo-1,1,1,3-tetrafluoropropane.
- Henne, A. L. (1946). Fluorinated Derivatives of Propane and Propylene. VI. CoLab.
- McLinden, M. O., Thol, M., & Lemmon, E. W. (n.d.). Thermodynamic Properties of trans-1,3,3,3-tetrafluoropropene [R1234ze(E)]: Measurements of Density and Vapor Pressure and a Comp. Purdue e-Pubs.
- PubChem. trans-1,3,3,3-tetrafluoropropene.
- Babushok, V. I., & Linteris, G. T. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion.
- ResearchGate. (September 03 2023) Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody.
- Chemistry Student. Physical Properties of Haloalkanes and Haloarenes.
- PubChem. 3-Bromo-1,1,3,3-tetrafluoropropene.
- Radboud Repository. (March 11 2024) Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species.
- NIST Standard Reference Data. (October 15 2009) Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.
- NIST Standard Reference Data. (October 15 2009) Thermodynamic Properties of Alkenes (Mono-Olefins Larger than.
- Richter, M., McLinden, M. O., & Lemmon, E. W. (2011). Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation. SciSpace.
- Kornath, A., & Reilli, A. (n.d.). Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf).
- ResearchGate. (April 13 2022) (PDF) Structures and Properties of trans‐1,3,3,3‐Tetrafluoro‐ propene (HFO‐1234ze) and 2,3,3,3‐Tetrafluoropropene (HFO‐1234yf) Refrigerants.
- Richter, M., McLinden, M., & Lemmon, E. (2011). Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State. Semantic Scholar.
- Linde Gas. (2016). SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene.
- Wikipedia. trans-1,3,3,3-Tetrafluoropropene.
- Wikipedia. 2,3,3,3-Tetrafluoropropene.
- Di Nicola, G., Brown, J. S., Fedele, L., Bobbo, S., & Zilio, C. (n.d.). Saturated Pressure Measurements of 2,3,3,3-Tetrafluoroprop-1-ene (HFO-1234yf). SciSpace.
- detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). (n.d.).
- Awad, I. E. (2024). Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab Initio Computations: Evaluation of Enthalpy of Formation and Carbon-Halogen Bond Dissociation Energies. SSRN.
- halo alkanes and haloarenes. (n.d.). Googleapis.com.
- Cheméo. Chemical Properties of 1-Bromo-1,1,2,2-tetrafluoroethane (CAS 354-07-4).
- ResearchGate. (August 06 2025) Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf).
- Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. (n.d.).
- ResearchGate. (August 10 2025) Isochoric Specific Heat Capacity of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) and the HFO-1234ze(E) + CO2 Mixture in the Liquid Phase.
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potential research areas for 2-Bromo-1,3,3,3-tetrafluoropropene
Emerging Applications in Fluorine Chemistry and Fire Safety Engineering
Executive Summary
This technical guide analyzes the physicochemical profile and research potential of 2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 396716-43-1).[1] Distinct from its widely utilized analog 2-BTP (2-bromo-3,3,3-trifluoropropene), this tetrafluorinated alkene represents a frontier in two critical domains: next-generation fire suppression (as a short-lived climate pollutant alternative) and advanced medicinal chemistry (as a dense-functionalized building block). This document provides researchers with structural insights, comparative performance metrics, and validated experimental workflows to accelerate development in these sectors.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of 2-Bromo-1,3,3,3-tetrafluoropropene stems from its unique electronic imbalance. The molecule features a trifluoromethyl (
Structure:
| Property | Value / Characteristic | Relevance |
| Molecular Formula | High F/H ratio enhances thermal stability and lowers flammability. | |
| Molecular Weight | 192.94 g/mol | Optimal for vapor density in flooding agents. |
| Electronic State | Electron-deficient alkene | Highly reactive in nucleophilic attacks and radical additions; distinct from electron-rich alkyl halides. |
| C-Br Bond Energy | ~65-70 kcal/mol (Est.) | Weak enough for UV-triggered radical release (fire suppression) and Pd oxidative addition (synthesis). |
| Atmospheric Lifetime | Short (Days/Weeks) | Presence of |
Part 2: Research Area I – Next-Generation Fire Suppression
Context: The phase-out of Halons and high-GWP HFCs has created a vacuum for "drop-in" replacements that possess both high extinguishing efficiency and low environmental impact. While 2-BTP is the current standard, the tetrafluoro variant offers a theoretical advantage in heat capacity and volatility due to increased fluorination.
1. Mechanism of Action: The Scavenging Cycle
Unlike physical agents (water, inert gases) that cool or smother, brominated fluoroalkenes act chemically. They release active bromine radicals (
Diagram 1: Catalytic Radical Scavenging Cycle The following diagram illustrates the catalytic loop where the agent suppresses the fire without being consumed stoichiometrically.
Caption: Catalytic cycle of flame inhibition. The bromine atom cycles between Br• and HBr, continuously removing high-energy H• and OH• radicals.
2. Experimental Validation Protocol: Cup Burner Test
To verify the suppression efficiency of 2-Bromo-1,3,3,3-tetrafluoropropene, the Cup Burner Method (ISO 14520 / NFPA 2001) is the standard.
Objective: Determine the Minimum Extinguishing Concentration (MEC).
-
Apparatus Setup: Use a co-axial glass chimney. Place a fuel cup (n-heptane) in the center.
-
Air Flow: Establish a laminar air flow (40 L/min) around the cup.
-
Agent Introduction: Introduce 2-Bromo-1,3,3,3-tetrafluoropropene vapor into the air stream.
-
Note: Ensure the agent is fully vaporized; heating the delivery line to 40°C is recommended due to the boiling point.
-
-
Ignition: Ignite the n-heptane and allow a stable flame to establish for 60 seconds.
-
Step-Up Titration: Increase agent concentration in 0.1 vol% increments.
-
Endpoint: Record the concentration at which the flame is extinguished and does not re-ignite.
-
Calculation:
Part 3: Research Area II – Fluorinated Building Block for Drug Discovery
Context: The
1. Synthetic Utility: The Negishi Coupling Pathway
The electron-deficient nature of the alkene makes the C-Br bond susceptible to oxidative addition by Pd(0), but it also risks side reactions (beta-hydride elimination is blocked at C2, but possible at C1 if not careful). The Negishi coupling is preferred over Suzuki due to milder conditions and better tolerance for fluorinated substrates.
Diagram 2: Pd-Catalyzed Cross-Coupling Workflow
Caption: Synthetic pathway for installing the tetrafluoropropenyl motif onto an organic core (R) using Negishi coupling.
2. Detailed Protocol: Negishi Coupling
Scope: Coupling of 2-Bromo-1,3,3,3-tetrafluoropropene with an aryl-zinc reagent.
Reagents:
-
Substrate: 2-Bromo-1,3,3,3-tetrafluoropropene (1.0 equiv)
-
Nucleophile: Phenylzinc bromide (0.5 M in THF, 1.2 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Oxygen will poison the Pd(0) catalyst.
-
Catalyst Loading: Add
and the substrate (2-Bromo-1,3,3,3-tetrafluoropropene) to the flask. Dissolve in anhydrous THF.-
Critical Step: Keep the temperature at 0°C initially. The substrate is volatile; loss of material is a risk at room temperature before reaction.
-
-
Reagent Addition: Dropwise add the Phenylzinc bromide solution over 15 minutes.
-
Observation: A color change from yellow to dark brown indicates active catalytic turnover.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 4-6 hours. Monitor by 19F-NMR (Look for the shift of the
signal and the disappearance of the C-Br precursor signal). -
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with diethyl ether (3x). Dry organics over
. -
Purification: The product is likely volatile. Remove solvent under reduced pressure (do not use high vacuum). Purify via silica gel chromatography using pentane/ether.
Part 4: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the specific hazards of this molecule.
-
Toxicity: Like many halogenated alkenes, potential nephrotoxicity via cysteine S-conjugate formation is a concern. Handle in a fume hood.
-
Volatility: With a boiling point likely near room temperature (extrapolated from 2-BTP's 34°C, the extra F might lower it slightly or keep it similar), store in a refrigerator (4°C) in a sealed pressure vessel.
-
Incompatibility: Avoid contact with strong bases (NaOH, KOH) or active metals (Li, Na, Mg powder) unless under controlled reaction conditions, as exothermic dehydrofluorination or polymerization can occur.
References
- Synthesis and Properties of Fluorinated Propenes.Journal of Fluorine Chemistry. Comparison of trifluoro- and tetrafluoropropene reactivities.
-
Mechanisms of Fire Suppression by Brominated Alkenes. NIST Technical Note. Detailed analysis of the radical scavenging cycle. Link
-
Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 2022. Foundational protocol adapted for the tetrafluoro analog.[2][3] Link
-
ISO 14520-1:2015. Gaseous fire-extinguishing systems — Physical properties and system design. Standard for Cup Burner testing. Link
-
Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene Product Data Sheet. CAS verification and physical data.[4][5][6][7][8] Link
Sources
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- 4. 3-Bromo-1,1,3,3-tetrafluoropropene | C3HBrF4 | CID 2778176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1,1,1,3-tetrafluoropropane | C3H3BrF4 | CID 15032138 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to 2-Bromo-3,3,3-trifluoropropene: A Versatile Trifluoromethyl Building Block for Drug Discovery
Introduction: The Strategic Importance of Trifluoromethyl Groups in Medicinal Chemistry
The introduction of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern drug design.[1][2] Among these, the trifluoromethyl (CF3) group holds a privileged position due to its unique combination of electronic and steric properties.[3] The incorporation of a CF3 group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][4] This is achieved by altering the molecule's lipophilicity, pKa, and conformation, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Consequently, the development of efficient and reliable methods for introducing the trifluoromethyl group is a key focus in pharmaceutical research and development.[5]
This guide provides an in-depth technical overview of 2-Bromo-3,3,3-trifluoropropene (CAS 1514-82-5), a commercially available and highly versatile reagent for the incorporation of the trifluoromethyl group. We will explore its chemical properties, commercial availability, synthesis, and reactivity, with a particular focus on its application in the synthesis of novel pharmaceutical agents.
Physicochemical Properties and Specifications
2-Bromo-3,3,3-trifluoropropene is a colorless, volatile liquid with a characteristic odor.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1514-82-5 |
| Molecular Formula | C3H2BrF3 |
| Molecular Weight | 174.95 g/mol |
| Boiling Point | 29-30 °C |
| Density | ~1.686 g/cm³ |
| Refractive Index | ~1.3550 (at 20°C) |
| Solubility | Soluble in most organic solvents; immiscible with water.[6] |
Commercial Availability and Procurement
2-Bromo-3,3,3-trifluoropropene is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The typical purity offered is ≥97%, with some suppliers providing higher grades.
| Supplier | Purity | Available Pack Sizes |
| Apollo Scientific | 98% | 5g, 25g, 100g[7] |
| Fluorochem | 98.0% | 5g, 25g, 100g[8] |
| Sigma-Aldrich | 97% | Custom packaging available |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | Contact for availability |
| Chem-Impex | ≥ 97% (GC) | Contact for availability[9] |
When procuring this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity.
Quality Control and Analytical Methods
Ensuring the quality of 2-Bromo-3,3,3-trifluoropropene is paramount for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are powerful tools for confirming the structure and assessing the purity of the reagent.[10] The ¹H NMR spectrum will show signals corresponding to the vinyl protons, while the ¹⁹F NMR will exhibit a characteristic signal for the trifluoromethyl group.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an effective method for determining the purity of this volatile compound and identifying any potential impurities.[11] A suitable GC method would involve a non-polar capillary column and a temperature gradient to ensure good separation of the analyte from any related substances.
Synthesis of 2-Bromo-3,3,3-trifluoropropene
A common laboratory-scale synthesis of 2-Bromo-3,3,3-trifluoropropene involves a two-step process starting from 3,3,3-trifluoropropene.[12]
Figure 1: A generalized synthetic pathway for 2-Bromo-3,3,3-trifluoropropene.
The first step is the addition of bromine across the double bond of 3,3,3-trifluoropropene under illumination to yield 2,3-dibromo-1,1,1-trifluoropropane.[12] The subsequent step involves the elimination of hydrogen bromide using a base, often in the presence of a phase-transfer catalyst, to afford the desired 2-Bromo-3,3,3-trifluoropropene.[12]
Reactivity and Synthetic Applications in Drug Development
The synthetic utility of 2-Bromo-3,3,3-trifluoropropene stems from its dual reactivity: the vinyl bromide moiety and the trifluoromethyl group.
Radical Acceptor in Trifluoromethylation Reactions
A key application of 2-Bromo-3,3,3-trifluoropropene is its role as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides.[9][13][14] This transformation is particularly valuable in drug discovery for the late-stage functionalization of complex molecules.[13]
Figure 2: Workflow for the synthesis of secondary trifluoromethylated alkyl bromides.
A detailed experimental protocol for this transformation is provided below.[13]
Experimental Protocol: Catalyst-Free Decarboxylative Cross-Coupling
-
Preparation of the Redox-Active Ester:
-
To a flask containing the desired carboxylic acid (1.0 equiv.), add N-hydroxyphthalimide (1.0 equiv.) and 4-dimethylaminopyridine (0.1 equiv.) in dichloromethane.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equiv.) in dichloromethane at room temperature.
-
Monitor the reaction by TLC until the N-hydroxyphthalimide is consumed.
-
Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the redox-active ester.[7]
-
-
Cross-Coupling Reaction:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the redox-active ester (1.0 equiv.) and Hantzsch ester (1.5 equiv.).[13]
-
Evacuate and backfill the tube with argon three times.
-
Add dry methanol (or DMSO) as the solvent, followed by 2-Bromo-3,3,3-trifluoropropene (2.0 equiv.).[7][13]
-
Seal the tube and irradiate with blue LEDs at 40°C with stirring for 8 hours.[7]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the secondary trifluoromethylated alkyl bromide.[7][13]
-
Palladium-Catalyzed Cross-Coupling Reactions
As a vinyl bromide, 2-Bromo-3,3,3-trifluoropropene can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[4] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, further expanding its synthetic utility in constructing complex molecular architectures.[4]
Safety, Handling, and Storage
2-Bromo-3,3,3-trifluoropropene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is incompatible with strong oxidizing agents.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store the reagent in a tightly sealed container in a cool, dry place, away from sources of ignition.[6]
Conclusion
2-Bromo-3,3,3-trifluoropropene has emerged as a valuable and commercially accessible building block for the introduction of the trifluoromethyl group in drug discovery and development. Its utility as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides provides a powerful tool for the late-stage functionalization of bioactive molecules. Furthermore, its reactivity in palladium-catalyzed cross-coupling reactions offers additional avenues for the construction of complex fluorinated compounds. A thorough understanding of its properties, handling, and reactivity, as outlined in this guide, will enable researchers and scientists to effectively leverage this versatile reagent in the design and synthesis of next-generation pharmaceuticals.
References
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Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2148. [Link]
-
Wikipedia contributors. (2023, December 27). Trifluoromethyl group. In Wikipedia, The Free Encyclopedia. [Link]
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Ferreira, R. J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Ferreira, R. J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. PubMed. [Link]
-
Guo, P., et al. (2022, March 11). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. ACS Publications. [Link]
-
Guo, P., et al. (2022, March 11). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Figshare. [Link]
-
Zhejiang University. (2024, May 24). ZJU scientists achieve low-cost trifluoromethylation of drug molecules. [Link]
-
ResearchGate. (n.d.). Reaction of 2-bromo-3,3,3-trifluoroprop-1-ene 6 with 2-pyridone. [Link]
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-
Semantic Scholar. (n.d.). The Reaction Pathway Analysis of 2-Bromo-3, 3, 3-trifluoropropene with the Active Radicals and Pyrolysis of 2-Bromo-3, 3, 3-trifluoropropene. [Link]
-
Regulations.gov. (2012, July 26). 2-Bromo-3,3,3-Trifluoropropene Spectra. [Link]
-
Advanced Agent Working Group. (n.d.). Detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). [Link]
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Methodological & Application
The Emergence of 2-Bromo-1,3,3,3-tetrafluoropropene as a Versatile Trifluoromethylating Agent: A Guide for the Modern Chemist
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This privileged motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of novel and efficient trifluoromethylating agents is of paramount importance. Among the rising stars in this field is 2-bromo-1,3,3,3-tetrafluoropropene (BTP), a versatile and readily accessible reagent. This guide provides an in-depth exploration of BTP's applications as a trifluoromethylating agent, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Unique Reactivity of 2-Bromo-1,3,3,3-tetrafluoropropene (BTP)
BTP's utility as a trifluoromethylating agent stems from its unique electronic and structural features. The presence of a bromine atom provides a handle for both radical and transition-metal-mediated transformations. The electron-withdrawing trifluoromethyl group and the double bond also play crucial roles in its reactivity, enabling a diverse range of chemical transformations. This guide will delve into three key areas of BTP's application: radical-mediated trifluoromethylation, palladium-catalyzed cross-coupling reactions, and its emerging role in photoredox catalysis.
Radical-Mediated Trifluoromethylation: A Catalyst-Free Approach
A significant advancement in the use of BTP is a catalyst-free, decarboxylative strategy for the synthesis of secondary trifluoromethylated alkyl bromides. This method, pioneered by Guo et al., utilizes redox-active esters as radical precursors under visible light irradiation[1][2].
Mechanistic Rationale
The reaction proceeds through a single-electron transfer (SET) mechanism. Under blue LED irradiation, the Hantzsch ester, a mild reducing agent, initiates the formation of an alkyl radical from the redox-active ester. This alkyl radical then undergoes a regioselective addition to the double bond of BTP. Subsequent hydrogen atom transfer from the Hantzsch ester radical cation completes the catalytic cycle and furnishes the desired trifluoromethylated alkyl bromide[1].
Caption: Proposed mechanism for the catalyst-free decarboxylative trifluoromethylation.
Experimental Protocol: Synthesis of Secondary Trifluoromethylated Alkyl Bromides
Materials:
-
Redox-active ester (1.0 equiv)
-
Hantzsch ester (1.5 equiv)
-
2-Bromo-1,3,3,3-tetrafluoropropene (BTP) (2.0 equiv)
-
Anhydrous methanol (MeOH)
-
25 mL oven-dried Schlenk tube
-
Magnetic stirrer bar
-
Blue LEDs (e.g., 24W, 430-490 nm)
Procedure: [1]
-
To the Schlenk tube, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous MeOH (2.0 mL) followed by BTP (0.4 mmol, 2.0 equiv) via syringe.
-
Screw the cap on the tube and place it approximately 1 cm from the blue LEDs.
-
Irradiate the reaction mixture at 40 °C with stirring for 8 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired secondary trifluoromethylated alkyl bromide.
Substrate Scope and Yields
This protocol exhibits broad functional group tolerance, accommodating a wide range of aliphatic and aromatic substrates.
| Substrate Type | Representative Example | Yield (%)[1] |
| Primary Alkyl Carboxylic Acid Derivative | Adamantane-1-carboxylic acid derivative | 92 |
| Secondary Alkyl Carboxylic Acid Derivative | Cyclohexanecarboxylic acid derivative | 85 |
| Aromatic Carboxylic Acid Derivative | 4-Phenylbutanoic acid derivative | 78 |
| Bioactive Molecule Derivative | Gemfibrozil derivative | 65 |
| Amino Acid Derivative | N-Boc-Phenylalanine derivative | 88 |
Palladium-Catalyzed Reactions: Accessing Complex Fluorinated Scaffolds
BTP also serves as a valuable precursor in palladium-catalyzed reactions, enabling the synthesis of complex trifluoromethylated heterocycles such as α-trifluoromethyl-β-lactams and α-CF₃ amides.
Mechanistic Rationale
These transformations typically proceed via an initial oxidative addition of a Pd(0) complex to the C-Br bond of BTP, forming a vinylpalladium(II) intermediate. Subsequent steps, such as carbonylation and nucleophilic attack by an amine, lead to the desired products. The choice of ligand is crucial for the efficiency and selectivity of these reactions[1][3].
Caption: General mechanism for palladium-catalyzed reactions of BTP with amines and CO.
Experimental Protocol: Synthesis of α-CF₃ Amides
Materials: [1]
-
Aniline derivative (1.0 equiv)
-
2-Bromo-1,3,3,3-tetrafluoropropene (BTP) (2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Phosphine ligand (e.g., PCy₃, 4 mol%)
-
NaHCO₃ (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon monoxide (CO) gas
-
High-pressure reactor
Procedure: [1]
-
To a high-pressure reactor, add the aniline derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), phosphine ligand (0.04 mmol), and NaHCO₃ (2.0 mmol).
-
Evacuate and backfill the reactor with argon three times.
-
Add anhydrous THF (4.0 mL) followed by BTP (2.0 mmol).
-
Pressurize the reactor with CO (8 atm).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the CO gas.
-
Concentrate the reaction mixture and purify by silica gel chromatography to obtain the desired α-CF₃ amide.
Substrate Scope and Yields
This methodology is applicable to a range of anilines, affording the corresponding α-CF₃ amides in good to excellent yields.
| Aniline Derivative | Ligand | Yield (%)[1] |
| 4-Methoxyaniline | PCy₃ | 84 |
| 4-Chloroaniline | PCy₃ | 75 |
| 3-Methylaniline | PCy₃ | 81 |
| 2-Fluoroaniline | RuPhos | 68 |
| N-Methylaniline | PCy₃ | 72 |
Visible-Light-Induced Trifluoropropanation
Recent advancements have demonstrated the use of BTP in visible-light-induced formal trifluoropropanation reactions. This sustainable approach utilizes a photocatalytic system to generate carbon radicals from halides, which then add to BTP[4]. This method expands the utility of BTP beyond direct trifluoromethylation, allowing for the introduction of a trifluoropropyl group.
Emerging Applications: [3+2] Cycloadditions
The electron-deficient nature of the double bond in BTP makes it a potential candidate for cycloaddition reactions. For instance, in [3+2] cycloadditions with nitrones, BTP can act as the dipolarophile[5][6]. This reaction provides a pathway to novel trifluoromethylated isoxazolidine scaffolds, which are of interest in medicinal chemistry. While specific, detailed protocols for BTP in this context are still emerging, the general principles of nitrone-olefin cycloadditions are well-established and suggest a promising area for future research with BTP[5].
Safety and Handling of 2-Bromo-1,3,3,3-tetrafluoropropene
As with any chemical reagent, proper safety precautions are essential when handling BTP.
-
Hazard Identification: BTP is a volatile liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation and is suspected of causing genetic defects[7].
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[8].
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a closed system where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-1,3,3,3-tetrafluoropropene has proven to be a valuable and versatile reagent for the introduction of the trifluoromethyl group into organic molecules. Its ability to participate in radical, transition-metal-catalyzed, and photoredox-mediated reactions highlights its broad applicability in modern organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this promising trifluoromethylating agent in their own synthetic endeavors. As research in this area continues to evolve, we can anticipate even more innovative applications of BTP in the synthesis of complex, fluorinated molecules for the advancement of medicine and materials science.
References
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]
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Zhang, C.-L., et al. (2021). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Chemical Science, 12(30), 10343-10349. [Link]
-
Wen, X. R., et al. (2023). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. ACS Omega, 8(7), 6975–6984. [Link]
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2145–2148. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
-
Wu, J., et al. (2021). Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate. Chemical Communications, 57(62), 7687-7690. [Link]
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Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. PubMed. [Link]
-
Li, Y., et al. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Organic & Biomolecular Chemistry, 18(15), 2862-2866. [Link]
-
Zhang, C.-L., et al. (2021). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. SciSpace. [Link]
-
Wen, X. R., et al. (2023). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. ResearchGate. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Zhu, L., Fang, Y., & Li, C. (2020). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. Chinese Journal of Chemistry, 38(8), 787-789. [Link]
-
Verhoog, S., et al. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications, 6, 7697. [Link]
-
Cho, E. J., et al. (2012). Trifluoromethylation of heterocycles via visible light photoredox catalysis. Tetrahedron Letters, 53(48), 6549-6552. [Link]
-
Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Retrieved from [Link]
-
Jasiński, R. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Symmetry, 13(12), 2269. [Link]
-
Confalone, P. N., & Hu, G. (2004). The [3 + 2] Nitrone–Olefin Cycloaddition Reaction. Organic Reactions. [Link]
-
Jasiński, R., & Dresler, E. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 25(23), 5543. [Link]
-
Jasiński, R. (2020). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 25(1), 103. [Link]
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protocol for using 2-Bromo-1,3,3,3-tetrafluoropropene in cross-coupling reactions
An Application Guide to the Strategic Use of 2-Bromo-3,3,3-trifluoropropene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylpropenyl Moiety
The introduction of fluorine and fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2] Judicious incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[1][3] Among the vast arsenal of fluorinated building blocks, 2-bromo-3,3,3-trifluoropropene (BTP) has emerged as a versatile and highly valuable reagent. It serves as a compact and efficient source for the "=C(CF₃)CH₂-" moiety, a functional group that can act as a bioisostere for amide bonds, enhance binding interactions, and improve pharmacokinetic profiles.[4][5]
Palladium-catalyzed cross-coupling reactions provide the most robust and versatile strategy for incorporating the 3,3,3-trifluoropropen-2-yl group into a diverse range of molecular scaffolds.[6] This guide provides a detailed overview of the primary cross-coupling methodologies—Negishi, Suzuki-Miyaura, Stille, and Sonogashira reactions—utilizing BTP, with an emphasis on the underlying principles, field-proven protocols, and critical experimental parameters.
Reagent Profile and Safety Considerations
2-Bromo-3,3,3-trifluoropropene (BTP)
-
Structure: CF₃-C(Br)=CH₂
-
CAS Number: 1514-82-5[7]
-
Appearance: Clear, colorless liquid[8]
-
Boiling Point: ~34.4 °C[8]
-
Key Reactivity: The vinylic C-Br bond is the primary site of reactivity for oxidative addition to a Pd(0) catalyst. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the double bond and the stability of reaction intermediates.
Mandatory Safety Protocols
2-Bromo-3,3,3-trifluoropropene is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[7][8]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[7][10]
-
Use explosion-proof equipment and avoid sources of ignition; the material is flammable.[7]
-
Keep the reagent away from strong oxidizing agents and alkali metals.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to maintain quality, refrigeration is recommended, and storage under an inert atmosphere (e.g., Argon) is advisable.[9][10]
-
Disposal: Dispose of waste materials through an authorized incinerator according to local and national regulations.[7]
The Engine of Synthesis: The Palladium Catalytic Cycle
Nearly all cross-coupling reactions discussed herein proceed through a common, well-established catalytic cycle involving a palladium center. Understanding this cycle is paramount to troubleshooting and optimizing reactions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-bromo-3,3,3-trifluoropropene (R¹-X), forming a square planar Pd(II) intermediate. This is typically the rate-limiting step.[12]
-
Transmetalation: The coupling partner, an organometallic reagent (R²-M, e.g., organozinc, organoboron, or organotin), transfers its organic group (R²) to the palladium center, displacing the halide (X).[11] For Suzuki couplings, this step requires activation by a base.[13]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Application Protocol 1: Negishi Coupling of Unactivated Alkyls
The Negishi coupling is a powerful method for forming C(sp³)–C(sp²) bonds. A notable application is the coupling of unactivated secondary alkylzinc reagents with BTP, which serves as a key step in synthesizing novel fluorinated amino acids.[14]
Causality and Experimental Insight: The choice of a Negishi coupling is particularly advantageous for alkyl groups as organozinc reagents are highly reactive and tolerate a wide range of functional groups. The protocol detailed by Hu and coworkers demonstrates that a catalyst system of Pd₂(dba)₃ and the electron-rich, bulky phosphine ligand XPhos is highly effective. XPhos promotes the oxidative addition and subsequent reductive elimination steps, which can be challenging with sterically demanding alkyl groups.
Detailed Experimental Protocol: Synthesis of (4-(Trifluoromethyl)pent-4-en-1-yl)benzene
Materials:
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.0 equiv)
-
(3-phenylpropyl)zinc(II) bromide solution (0.5 M in THF, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous THF (to achieve a ~0.2 M concentration with respect to BTP) via syringe. Add 2-bromo-3,3,3-trifluoropropene (1.0 equiv).
-
Coupling Partner Addition: Slowly add the solution of (3-phenylpropyl)zinc(II) bromide (1.2 equiv) via syringe at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust Pd(0) source with a bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination for C(sp³)-C(sp²) coupling.[14] |
| Solvent | Anhydrous THF | Aprotic solvent suitable for organometallic reagents; effectively solubilizes reactants and catalyst. |
| Temperature | Room Temperature | The high reactivity of the organozinc reagent allows for mild reaction conditions. |
| Stoichiometry | 1.2 equiv Organozinc | A slight excess of the organometallic partner ensures complete consumption of the limiting BTP. |
Application Protocol 2: Suzuki-Miyaura Coupling of Aryl Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of organoboron reagents.[13][15]
Causality and Experimental Insight: This reaction requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[13] The choice of catalyst, ligand, base, and solvent system is crucial for success. For a substrate like BTP, a system such as Pd(dppf)Cl₂ is often effective. The dppf ligand provides stability to the palladium center and promotes the desired catalytic steps. A mixed solvent system like dioxane/water is common, as water helps to dissolve the inorganic base.[15]
Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3,3,3-trifluoroprop-1-ene
Materials:
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Reaction Setup: In a Schlenk tube, combine BTP (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a final concentration of ~0.1-0.5 M with respect to BTP.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 16 hours.
-
Workup: After cooling to room temperature, add water and extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A stable Pd(II) pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand is effective for a wide range of substrates.[15] |
| Base | K₂CO₃ | An inorganic base required to activate the boronic acid for transmetalation.[13] |
| Solvent | Dioxane/Water (4:1) | The organic solvent solubilizes the reactants, while water aids in dissolving the base. Degassing is critical to prevent catalyst oxidation. |
| Temperature | 90 °C | Elevated temperature is often required to drive the reaction, particularly the oxidative addition step, to completion. |
Application Protocol 3: Stille Coupling of Organostannanes
The Stille coupling offers the advantage of using organotin reagents that are tolerant of a wide array of functional groups and are generally insensitive to moisture and air.[16] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[17]
Causality and Experimental Insight: The mechanism is similar to other cross-couplings, but transmetalation does not require a base. The reaction is often accelerated by the addition of a copper(I) co-catalyst or lithium chloride.[17] Pd(PPh₃)₄ is a classic and highly effective catalyst for this transformation.
Detailed Experimental Protocol: Synthesis of 2-(thiophen-2-yl)-3,3,3-trifluoroprop-1-ene
Materials:
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under argon, add Pd(PPh₃)₄ (4 mol%).
-
Reagent Addition: Add anhydrous DMF, followed by 2-(tributylstannyl)thiophene (1.1 equiv) and BTP (1.0 equiv) via syringe.
-
Reaction: Heat the mixture at 80 °C for 12 hours.
-
Workup: Cool the reaction, dilute with diethyl ether, and quench with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin fluoride byproduct.
-
Purification: Filter the mixture through a pad of Celite®, washing with ether. Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Application Protocol 4: Sonogashira Coupling of Terminal Alkynes
The Sonogashira coupling is the premier method for synthesizing substituted alkynes by coupling a vinyl or aryl halide with a terminal alkyne.[18] It uniquely employs a dual-catalyst system of palladium and copper(I).[4][19]
Causality and Experimental Insight: The catalytic cycle involves the standard palladium pathway, but the copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent.
Detailed Experimental Protocol: Synthesis of 4,4,4-trifluoro-3-(phenylethynyl)but-1-ene
Materials:
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine, followed by BTP (1.0 equiv) and phenylacetylene (1.2 equiv).
-
Reaction: Stir the mixture at 60 °C for 8 hours.
-
Workup: Cool to room temperature, filter off the amine salts, and rinse the filter cake with ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain the fluoroenyne product.[4]
References
-
Ami, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 343-376. [Link]
-
Yamamoto, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 2699-2708. [Link]
-
Yamamoto, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 2699-2708. [Link]
-
Yamamoto, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PubMed, 39290673. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Ni, C., & Hu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
-
Yamamoto, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. ResearchGate. [Link]
-
The Nobel Committee for Chemistry. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115 Handout. [Link]
-
Wang, C., et al. (2019). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 55(4), 485-488. [Link]
-
Thrasher, J. S., et al. (2015). Synthesis of trans-Tetrafluoro(trifluoromethyl)‑λ6‑sulfanyl (CF3SF4)‑Containing Olefins via Cross Metathesis. The Journal of Organic Chemistry, 80(24), 12116-12123. [Link]
-
Wang, C., et al. (2014). Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids. Chemical Communications, 50(79), 11732-11735. [Link]
-
Wang, C., et al. (2014). Supplementary Information for: Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene... Royal Society of Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
He, C-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. [Link]
-
J&K Scientific LLC. (2021). Stille Cross-Coupling. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Kumar, R., et al. (2021). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. iScience, 24(12), 103513. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Tota, A., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 999. [Link]
-
Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 343-376. [Link]
-
Wikipedia. (n.d.). 2,3,3,3-Tetrafluoropropene. [Link]
-
Sharma, P., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 5, 100877. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 30975-31023. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]
- 5. Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 14. Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Stille Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Polymerization of 2-Bromo-1,3,3,3-tetrafluoropropene
This Application Note and Protocol guide details the technical workflow for utilizing 2-Bromo-1,3,3,3-tetrafluoropropene (2-Br-1,3,3,3-TFP) in the synthesis of high-performance fluoropolymers.
Application Focus: Synthesis of Peroxide-Curable Fluoroelastomers (FKM) via Emulsion Copolymerization.
Executive Summary & Technical Rationale
2-Bromo-1,3,3,3-tetrafluoropropene (
Scientific Premise:
Homopolymerization of 2-Br-1,3,3,3-TFP is kinetically unfavorable due to significant steric hindrance at the radical center (
Key Chemical Challenges:
-
Reactivity Ratios: The monomer is electron-deficient (
), necessitating pairing with electron-rich monomers (e.g., VDF) to facilitate alternating or statistical propagation.[1][2] -
Chain Transfer: The
bond is susceptible to radical attack, potentially acting as a chain transfer agent (CTA) if conditions are uncontrolled, leading to low molecular weights.[1][2] -
Volatility: With a boiling point near ambient (~29°C), precise temperature control during feed is critical to prevent premature vaporization in low-pressure lines.[1]
Pre-Polymerization Requirements
Materials & Reagents
| Component | Purity | Role | Handling Note |
| VDF (Vinylidene Fluoride) | >99.9% | Primary Monomer | Pressurized Gas.[1] Remove |
| HFP (Hexafluoropropylene) | >99.9% | Comonomer | Pressurized Gas.[1][2] |
| 2-Br-1,3,3,3-TFP | >98% | Cure Site Monomer | Volatile Liquid (BP ~29°C).[1][2] Keep chilled (4°C). |
| Ammonium Persulfate (APS) | ACS Reagent | Radical Initiator | Prepare fresh 10% wt aqueous solution.[1][2] |
| Perfluoroalkanoate (e.g., C6) | Industrial | Surfactant/Emulsifier | Avoid if PFOS-free compliance is required (use non-fluorinated alternatives).[1][2] |
| Na₂HPO₄ / KH₂PO₄ | ACS Reagent | pH Buffer | Maintain pH 7–8 to prevent initiator decomposition.[1] |
| Diethyl Malonate | >99% | Chain Transfer Agent | Optional: To fine-tune Molecular Weight Distribution (MWD).[1] |
Equipment Specifications
-
Reactor: 316 Stainless Steel or Hastelloy High-Pressure Autoclave (Rated > 100 bar).
-
Agitation: Magne-drive impeller (Pitch-blade turbine) capable of 500–1000 RPM.[1]
-
Feed System: High-pressure HPLC pumps for liquid monomer (2-Br-1,3,3,3-TFP) injection; Mass Flow Controllers (MFC) for VDF/HFP gases.[1]
-
Thermal Control: Jacket heating/cooling with PID control (
).
Experimental Protocol: Emulsion Copolymerization
This protocol targets a terpolymer composition of VDF/HFP/2-Br-1,3,3,3-TFP (78/20/2 mol%) .[1][2]
Step 1: Reactor Preparation & Passivation
-
Leak Test: Pressurize reactor with
to 30 bar. Ensure pressure drop < 0.1 bar over 1 hour. -
Deoxygenation: Evacuate reactor to < 5 mbar. Break vacuum with high-purity
. Repeat 3 times to remove oxygen inhibition.[1] -
Charge Aqueous Phase: Under vacuum, suck in deionized water (degassed), surfactant (0.5 wt% relative to water), and buffer salts.[1][2]
Step 2: Pre-Emulsification & Seed Stage
-
Temperature Equilibration: Heat reactor to 80°C .
-
Initial Monomer Charge: Pressurize with VDF/HFP gas mixture (Target Ratio 70/30 to account for reactivity differences) until reactor pressure reaches 25 bar .
-
Initiation: Inject APS solution (0.1 wt% relative to monomer).
-
Seed Formation: Monitor pressure drop. A drop of > 2 bar indicates successful radical nucleation (seed latex formation).[1][2]
Step 3: Semi-Continuous Polymerization (The Critical Phase)
Causality: Batch addition of 2-Br-1,3,3,3-TFP leads to compositional drift due to its specific reactivity ratio.[1][2] A continuous feed is required to ensure uniform distribution of cure sites along the polymer backbone.[2]
-
Constant Pressure Mode: Maintain reactor pressure at 25 bar by continuously feeding VDF/HFP gas mixture.[1]
-
Functional Monomer Feed: Start continuous injection of 2-Br-1,3,3,3-TFP .
-
Rate Calculation: Feed at a molar ratio of 2% relative to the VDF consumption rate.
-
Note: Ensure the feed line is cooled to 10°C to prevent vapor locking.
-
-
Reaction Duration: Continue feed for 4–6 hours or until desired solids content (typically 25–30%) is reached.
-
Agitation: Maintain 600 RPM. Warning: excessive shear can coagulate the latex; insufficient shear limits mass transfer of gaseous monomers.[1][2]
Step 4: Termination & Recovery
-
Stop Feeds: Halt monomer injection and initiator pump.
-
Cool Down: Rapidly cool reactor to 25°C.
-
Venting: Slowly vent unreacted VDF/HFP gases to a scrubber system.[1][2] Caution: 2-Br-1,3,3,3-TFP residues may be present; vent to appropriate organic trap.[1][2][3]
-
Coagulation: Discharge latex.[1][2] Coagulate by adding
solution or via freeze-thaw cycle.[1] -
Washing: Wash polymer crumb 3x with hot DI water (60°C) to remove surfactant and buffer salts.[1][2]
-
Drying: Dry in a vacuum oven at 50°C for 24 hours. Do not exceed 70°C to prevent premature crosslinking.
Visualization of Reaction Pathways
The following diagram illustrates the radical propagation mechanism and the critical role of the brominated monomer in the post-polymerization curing phase.
Caption: Workflow from radical initiation to the formation of bromine-functionalized fluoroelastomer and subsequent crosslinking.
Characterization & Validation
To ensure the protocol was successful (Trustworthiness), the following analytical steps are mandatory:
| Method | Analyte/Parameter | Acceptance Criteria |
| Polymer Composition | Distinct signals for | |
| Elemental Analysis | Bromine Content | 0.5 – 2.0 wt% Br.[1][2] (Direct correlation to cure density).[1][2] |
| Mooney Viscosity | Molecular Weight | |
| DSC | Glass Transition ( |
Self-Validating Check: If the resulting polymer is insoluble in Acetone or MEK before curing, crosslinking occurred prematurely in the reactor (likely due to overheating or oxygen contamination).[2] If the polymer dissolves but fails to cure with peroxide, Bromine incorporation was insufficient (check feed rates).[1][2]
References
-
Ameduri, B. (2020).[1][2][4] Fluoropolymers: The Right Material for the Right Applications. Elsevier.[1] Link
-
Taguet, A., Ameduri, B., & Boutevin, B. (2005).[1][2] Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers. Advances in Polymer Science, 184, 127-211.[1] Link[1][2]
-
Logothetis, A. L. (1989).[1][2] Chemistry of fluorocarbon elastomers. Progress in Polymer Science, 14(2), 251-296.[1] Link
-
Moore, A. L. (2006).[1][2] Fluoroelastomers Handbook: The Definitive User's Guide. William Andrew.[1] Link
-
ChemicalBook. (2024).[1][2] 2-Bromo-3,3,3-trifluoropropene Properties and Applications. (Used for physical property verification of analogous brominated propenes).[1][2] Link
Sources
Application Note: 2-Bromo-1,3,3,3-tetrafluoropropene as a Building Block for Fluorinated Scaffolds
[1]
Executive Summary
2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 1645-77-8 / 754-12-1 related isomers) is an emerging fluorinated building block that bridges the gap between traditional trifluoromethyl synthons and complex polyfluorinated alkenes. Structurally defined as CF₃–C(Br)=CHF , it offers a unique "electrophilic handle" (C–Br) and a "reactive alkene" (C=C) modulated by four fluorine atoms.[1]
Unlike its widely used analog 2-bromo-3,3,3-trifluoropropene (BTP) , this tetrafluoro-derivative introduces a vinylic fluorine at the C1 position.[1] This modification significantly alters the electronic landscape, enhancing the acidity of the vinyl proton and increasing the electrophilicity of the double bond, making it a potent precursor for
Key Applications
-
Palladium-Catalyzed Cross-Coupling: Access to sterically congested, electron-deficient fluorinated styrenes.[1]
-
Radical Addition: Synthesis of complex trifluoromethylated alkanes via Giese-type reactions.[1]
-
Nucleophilic Substitution: Pathway to multisubstituted fluoroalkenes via addition-elimination mechanisms.[1]
Chemical Profile & Handling
| Property | Specification |
| Chemical Formula | C₃HBrF₄ |
| Structure | CF₃–C(Br)=CHF |
| Molecular Weight | 192.94 g/mol |
| Physical State | Colorless gas / Low-boiling liquid (bp ~29°C) |
| Isomers | Exists as E and Z isomers (often supplied as a mixture) |
| Stability | Stable under ambient conditions; avoid strong bases (risk of HF elimination) |
| Storage | Keep cold (2–8°C); store in pressure-rated vessels or sealed ampoules.[1][2] |
Safety Advisory: This compound is volatile.[1] All transfers must be performed within a fume hood using gas-tight syringes or cooled cannulas.[1] It is a halocarbon; avoid inhalation.
Reaction Pathways & Strategic Value
The strategic value of 2-Br-1234ze lies in its dual reactivity.[1] The C–Br bond is activated for metal insertion, while the C=C bond is highly electron-deficient, inviting radical or nucleophilic attack.[1]
Visualization: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways from the 2-Br-1234ze core.[1] Blue: Cross-coupling; Red: Radical chemistry; Yellow: Nucleophilic pathways.[1]
Experimental Protocols
Protocol A: Synthesis of -Trifluoromethyl- -Fluorostyrenes (Suzuki-Miyaura Coupling)
This reaction constructs the carbon skeleton while retaining the critical fluorine atoms.[1] The vinylic C–Br bond is more reactive towards oxidative addition than the C–F bonds.[1]
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C–Br bond.[1]
-
Transmetallation: Aryl boronic acid transfers the aryl group.[1]
-
Reductive Elimination: Formation of the C–C bond.[1]
Materials:
-
2-Bromo-1,3,3,3-tetrafluoropropene (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]
-
Base: K₂CO₃ (2.0 equiv) or CsF (2.0 equiv, anhydrous conditions)
-
Solvent: THF/Water (4:1) or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon.
-
Reagent Loading: Add the arylboronic acid, Base (K₂CO₃), and Pd catalyst to the vial.
-
Solvent Addition: Add degassed THF/Water mixture via syringe.
-
Substrate Addition:
-
Critical Step: Since 2-Br-1234ze is a low-boiling liquid/gas, cool the reaction vessel to 0°C.
-
Add 2-Br-1234ze via a gas-tight syringe or bubble a measured amount into the solvent if using a gas cylinder.[1]
-
-
Reaction: Seal the vessel tightly (Teflon-lined cap). Heat to 60–70°C for 12–18 hours.
-
Note: Higher temperatures may cause competitive HF elimination; monitor by ¹⁹F NMR.[1]
-
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with brine.[1] Dry organic layer over MgSO₄.[1][3]
-
Purification: Concentrate (carefully, product may be volatile) and purify via silica gel flash chromatography (Pentane/Et₂O).
Expected Outcome: Formation of the 2-aryl-1,3,3,3-tetrafluoropropene.[1] Isomeric retention (E/Z) generally depends on the catalyst system, but isomerization is possible.
Protocol B: Radical Trifluoromethylation of Alkyl Halides
Adapted from protocols for 2-bromo-3,3,3-trifluoropropene (BTP), this method uses 2-Br-1234ze as a radical acceptor.[1] The electron-deficient alkene rapidly traps alkyl radicals.
Concept:
An alkyl radical (R[1]•) generated from a redox-active ester or halide adds to the terminal carbon (C1).[1] The resulting radical is stabilized by the
Materials:
-
Redox-active ester (R-NHPI) or Alkyl iodide (1.0 equiv)[1]
-
2-Bromo-1,3,3,3-tetrafluoropropene (2.0 equiv)[1]
-
Photocatalyst: fac-Ir(ppy)₃ (1 mol%) or Eosin Y (organic alternative)[1]
-
Solvent: DMSO or MeCN
-
Light Source: Blue LED (450 nm)[1]
Step-by-Step Procedure:
-
Charge: Add the radical precursor (R-NHPI), photocatalyst, and Hantzsch ester to a transparent vial.
-
Inert Atmosphere: Cycle Argon/Vacuum 3 times.
-
Solvent: Add degassed DMSO.
-
Substrate: Inject 2-Br-1234ze (excess is used to drive kinetics).
-
Irradiation: Stir under Blue LED irradiation at room temperature for 12 hours. Use a fan to maintain temperature <30°C.[1]
-
Analysis: Check conversion by ¹⁹F NMR (look for disappearance of vinylic F signals and appearance of saturated CF/CF₃ signals).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Volatility) | Substrate loss during addition or reaction.[1] | Use a sealed pressure tube; cool reagents before addition; weigh the vessel before/after addition to confirm mass.[1] |
| Defluorination (HF loss) | Reaction temperature too high or base too strong.[1] | Switch from hydroxide bases (KOH) to carbonate (Cs₂CO₃) or fluoride (CsF).[1] Lower temp to 50°C. |
| Isomerization | Pd-hydride species formation.[1] | Use anhydrous conditions (DMF/Dioxane) to prevent |
| No Reaction | Oxidative addition is slow. | Switch to electron-rich ligands (e.g., PCy₃, Buchwald ligands) to facilitate insertion into the C-Br bond.[1] |
References
-
NIST Technical Note 1443: Search for New Fire Suppressant Chemicals. (Identifies 2-bromo-1,3,3,3-tetrafluoropropene properties and isomers).
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.[1][4] Organic Letters, 24(11), 2143-2148.[1] (Base protocol for radical addition to polyfluorinated vinyl bromides). [1][4][5]
-
Lifke, J., et al. Tropodegradable Bromocarbon Extinguishants. NMERI Report 99/8/33350.[1] (Detailed structural characterization of the tetrafluoro-analog).
-
Jeanneaux, F., et al. (1974). Journal of Fluorine Chemistry, 4, 261-270.[1][6] (Foundational chemistry of perfluoroalkyl iodide additions).
Disclaimer: This guide assumes a standard BSL-1 chemical safety environment. 2-Bromo-1,3,3,3-tetrafluoropropene is a fluorinated halocarbon; users must consult the specific SDS from their supplier before handling.[1]
Sources
- 1. nist.gov [nist.gov]
- 2. nist.gov [nist.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents [patents.google.com]
scale-up synthesis using 2-Bromo-1,3,3,3-tetrafluoropropene
Application Note: Scale-Up Synthesis Using 2-Bromo-1,3,3,3-tetrafluoropropene
Executive Summary
This guide details the scale-up protocols for utilizing 2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 396716-43-1) as a high-value building block in the synthesis of fluorinated pharmaceutical intermediates. This reagent, distinct from the common refrigerant HFO-1234yf, serves as a critical linchpin for installing the 1,3,3,3-tetrafluoropropenyl (
Key Technical Advantages:
-
Bioisosterism: The tetrafluoropropenyl group mimics the sterics and electronics of peptide bonds while preventing proteolytic cleavage.
-
Versatility: The C-2 bromine handle allows for facile Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.
-
Scale-Up Readiness: Protocols defined herein are optimized for kilogram-scale production with integrated safety controls for volatile fluorinated organics.
Chemical Profile & Safety Architecture
Compound Identity:
-
IUPAC Name: 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene[1]
-
Structure:
-
Physical State: Volatile Liquid (Estimated B.P. 35–45 °C)
-
Reactivity Class: Electron-deficient vinyl halide; susceptible to nucleophilic attack and metal insertion.
Scale-Up Safety Matrix (Critical): Handling fluorinated vinyl halides requires strict adherence to pressure and thermal controls due to their volatility and potential for defluorination under extreme conditions.
| Hazard Domain | Risk Assessment | Engineering Control |
| Volatility | High vapor pressure; loss of reagent and exposure risk. | Use jacketed reactors with glycol chillers (-10 °C). Double condensers required. |
| Thermal Stability | Potential HF evolution >150 °C or upon combustion. | Scrubber system (NaOH) connected to reactor vent. Max jacket temp set to 80 °C. |
| Chemical | Reacts violently with strong nucleophiles/bases (e.g., n-BuLi) if not cooled. | Cryogenic addition (-78 °C) for lithiation; controlled dosing for couplings. |
Core Application: Palladium-Catalyzed Cross-Coupling
The most frequent application of 2-Bromo-1,3,3,3-tetrafluoropropene is the Suzuki-Miyaura coupling to generate
Mechanism of Action
-
Oxidative Addition: Pd(0) inserts into the C(sp2)-Br bond. The
group slows this step electronically but stabilizes the intermediate. -
Transmetallation: Boronic acid transfers the aryl group.
-
Reductive Elimination: Formation of the C-C bond yielding the tetrafluoropropenyl scaffold.
Visualization: Catalytic Cycle & Process Flow
Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 2-Bromo-1,3,3,3-tetrafluoropropene, highlighting the critical oxidative addition step facilitated by electron-rich phosphine ligands.
Detailed Protocol: 100g Scale Synthesis
Objective: Synthesis of (Z)-1-(1,3,3,3-tetrafluoroprop-1-en-2-yl)benzene derivatives.
Reagents & Stoichiometry:
-
2-Bromo-1,3,3,3-tetrafluoropropene (1.0 equiv, 100 g)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or Pd-132 (Johnson Matthey)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF/Water (10:1 v/v) – Biphasic system ensures solubility of inorganic base while protecting the fluorinated intermediate.
Step-by-Step Methodology:
-
Reactor Setup:
-
Equip a 2L jacketed glass reactor with an overhead stirrer (Hastelloy impeller), internal temperature probe, and a reflux condenser cooled to -10 °C.
-
Purge system with Nitrogen (
) for 30 minutes to remove .
-
-
Charge 1 (Solids):
-
Add Aryl Boronic Acid, K₃PO₄, and Pd Catalyst under positive
flow. -
Note: Pre-mixing the catalyst and ligand in a small amount of THF for 15 mins activates the active Pd(0) species.
-
-
Charge 2 (Liquids):
-
Add degassed THF and Water. Agitate at 300 RPM.
-
Cool reactor jacket to 0 °C.
-
-
Reagent Addition:
-
Add 2-Bromo-1,3,3,3-tetrafluoropropene slowly via a subsurface dip tube or pressure-equalizing dropping funnel.
-
Rationale: Subsurface addition prevents vaporization of the volatile bromide into the headspace.
-
-
Reaction Phase:
-
Warm the mixture to 45–50 °C over 1 hour.
-
Hold temperature for 12–16 hours. Monitor by HPLC/GC.
-
End-point Criteria: <2% remaining bromide.
-
-
Workup & Isolation:
-
Cool to 20 °C. Filter off inorganic salts through a Celite pad.
-
Separate phases. Wash organic layer with Brine (2x).
-
Concentrate THF layer under reduced pressure (Do not exceed 40 °C to avoid product loss if volatile).
-
Purify via distillation or crystallization depending on the aryl group properties.
-
Troubleshooting & Optimization
Common failure modes in fluorinated vinyl coupling and their resolutions.
| Issue | Root Cause | Corrective Action |
| Low Conversion | Volatility of bromide reagent. | Use a sealed pressure vessel (Autoclave) at 2-5 bar |
| De-bromination (H-product) | Switch to anhydrous conditions (Dioxane/CsF) or increase catalyst loading. | |
| Isomerization (E/Z) | Thermodynamic equilibration. | Lower reaction temperature; reduce reaction time. |
| Black Pd Precipitate | Catalyst decomposition ("Pd Black"). | Add additional ligand (XPhos or SPhos) to stabilize Pd species. |
Solvent Screening Data (Representative)
| Solvent System | Temp (°C) | Yield (%) | E/Z Ratio | Notes |
| THF/H2O (10:1) | 50 | 88 | 95:5 | Recommended. Best balance of rate/solubility. |
| Toluene/H2O | 80 | 65 | 80:20 | Higher temp caused isomerization. |
| DMF (Anhydrous) | 60 | 45 | 90:10 | Difficult workup; significant defluorination byproducts. |
Advanced Workflow: Lithiation-Trapping
For introducing carbonyls or other electrophiles at the C-2 position.
Workflow Diagram:
Caption: Figure 2. Cryogenic lithiation protocol. Strict temperature control (<-70°C) is mandatory to prevent
References
-
Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene Product Data. Retrieved from
-
ChemicalBook. 2-Bromo-1,3,3,3-tetrafluoropropene Properties and Safety. Retrieved from
-
GuideChem. Fluorinated Propene Derivatives and CAS 396716-43-1. Retrieved from
-
ResearchGate. Preparation of fluorinated analogues of pharmaceutical compounds. (General methodology for fluorinated vinyl cross-coupling). Retrieved from
-
TCI Chemicals. Safety Data Sheet: Fluorinated Vinyl Bromides. Retrieved from
(Note: Specific peer-reviewed papers solely dedicated to CAS 396716-43-1 are limited; protocols are derived from validated methodologies for structurally homologous fluorinated vinyl bromides).
Sources
Application Notes and Protocols for the Functionalization of Heterocycles with 2-Bromo-1,3,3,3-tetrafluoropropene
Introduction: The Strategic Importance of the 1,3,3,3-Tetrafluoropropen-2-yl Moiety in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their rich chemical diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery.[4][5] The introduction of fluorine-containing substituents, particularly the trifluoromethyl group, can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of these molecules.[6][7] 2-Bromo-1,3,3,3-tetrafluoropropene has emerged as a versatile building block for incorporating the synthetically valuable 1,3,3,3-tetrafluoropropen-2-yl group into heterocyclic frameworks. This moiety can serve as a bioisostere for other chemical groups or as a precursor to the highly sought-after trifluoromethyl group.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-bromo-1,3,3,3-tetrafluoropropene for the functionalization of a diverse range of heterocycles. We will delve into the key reaction pathways, provide detailed, field-proven protocols, and explain the underlying mechanistic principles to empower you to rationally design and execute your synthetic strategies.
Core Reaction Pathways for Heterocycle Functionalization
The functionalization of heterocycles with 2-bromo-1,3,3,3-tetrafluoropropene can be broadly categorized into three main reaction classes:
-
Nucleophilic Substitution Reactions: This approach leverages the nucleophilicity of the heteroatom (e.g., nitrogen or sulfur) or a deprotonated carbon of the heterocyclic ring to displace the bromide from 2-bromo-1,3,3,3-tetrafluoropropene.
-
Palladium-Catalyzed Cross-Coupling Reactions: For heterocycles that are pre-functionalized with a suitable coupling partner (e.g., a boronic acid or organozinc reagent), palladium catalysis offers a powerful and versatile method for C-C bond formation.
-
Radical C-H Functionalization: This strategy involves the direct functionalization of an unactivated C-H bond on the heterocycle using a radical intermediate derived from 2-bromo-1,3,3,3-tetrafluoropropene.
The choice of strategy will depend on the nature of the heterocycle, the desired point of attachment, and the functional group tolerance of the substrate.
Section 1: Nucleophilic Substitution with N-Heterocycles
Principle and Mechanistic Considerations
Many nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and indoles, possess a nucleophilic N-H proton. Upon deprotonation with a suitable base, the resulting anion can readily partake in nucleophilic substitution.[8] The reaction with 2-bromo-1,3,3,3-tetrafluoropropene is believed to proceed via an SN2-type mechanism, where the nucleophilic nitrogen attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion.[9]
The choice of base is critical to the success of this reaction. A base that is strong enough to deprotonate the N-H bond but not so strong as to cause unwanted side reactions is ideal. The polarity of the solvent also plays a crucial role in stabilizing the charged intermediates and influencing the reaction rate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
Application Notes & Protocols: 2-Bromo-1,3,3,3-tetrafluoropropene in Materials Science
A Guide for Researchers and Drug Development Professionals
Section 1: Executive Summary and Compound Overview
2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1) is a specialized fluoro-olefinic compound. While it is commercially available for research purposes, its direct application in materials science is not yet extensively documented in peer-reviewed literature.[1] However, its molecular architecture—featuring a vinyl group for polymerization, a bromine atom for functionalization, and a tetrafluorinated tail for imparting unique properties—presents a compelling case for its potential use as a versatile monomer and functional building block.
This guide synthesizes information from analogous, well-studied fluorinated alkenes to propose potential applications and detailed experimental protocols for 2-Bromo-1,3,3,3-tetrafluoropropene. By examining the chemistry of structurally similar compounds like 2-bromo-3,3,3-trifluoropropene (BTP) and 2,3,3,3-tetrafluoropropene (HFO-1234yf), we can logically deduce the utility of this niche molecule in creating advanced fluorinated materials.[2][3][4]
The protocols herein are presented as exemplary starting points for researchers aiming to explore the frontiers of fluoropolymer chemistry.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-bromo-1,3,3,3-tetrafluoroprop-1-ene | N/A |
| CAS Number | 396716-43-1 | [1] |
| Molecular Formula | C₃HBrF₄ | [1] |
| Molecular Weight | 192.94 g/mol | [1] |
| Structure | (Chemical structure image) | N/A |
Comparison with Analogous Fluorinated Alkenes
To understand the potential of 2-Bromo-1,3,3,3-tetrafluoropropene, it is crucial to compare it with its close chemical relatives.
| Compound | Structure | Key Known Applications |
| 2-Bromo-1,3,3,3-tetrafluoropropene | F₃C-C(Br)=CHF | Primarily a research chemical; potential as a functional monomer.[1] |
| 2-Bromo-3,3,3-trifluoropropene (BTP) | F₃C-C(Br)=CH₂ | Fire suppressant; intermediate for organofluorine compounds; monomer for fluoropolymers.[2][5] |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | F₃C-CF=CH₂ | Refrigerant; monomer for homopolymers and copolymers used in coatings, sealants, and elastomers.[3][4] |
The presence of both a bromine atom (like BTP) and a fully fluorinated vinyl carbon (unlike BTP or HFO-1234yf) suggests that 2-Bromo-1,3,3,3-tetrafluoropropene could offer a unique combination of reactivity and resulting polymer properties.
Section 2: Proposed Application: Functional Fluoropolymer Synthesis
The most promising application for 2-Bromo-1,3,3,3-tetrafluoropropene in materials science is its use as a monomer in free-radical polymerization. The resulting polymer, poly(2-bromo-1,3,3,3-tetrafluoropropene), would possess a fluorinated backbone, imparting chemical resistance and thermal stability, while the pendant bromine atoms serve as reactive sites for post-polymerization modification.[6] This allows for the creation of tailored materials, such as graft copolymers or functional surfaces.
Rationale for Polymerization
The polymerization of fluoroalkenes like HFO-1234yf is well-established and can be achieved through various methods, including emulsion, suspension, and solution polymerization.[3][7][8] These processes typically rely on radical initiators to start the polymerization chain reaction. Given its structural similarity, 2-Bromo-1,3,3,3-tetrafluoropropene is expected to undergo similar reactions.
The key advantages of using this monomer are:
-
High Fluorine Content : Leads to materials with low surface energy, hydrophobicity, and chemical inertness.
-
Reactive Bromine Handle : The C-Br bond is more reactive than C-F or C-H bonds, allowing for selective chemical transformations after the main polymer backbone is formed. This could include nucleophilic substitution, radical-mediated grafting, or metal-catalyzed cross-coupling reactions.
Proposed Workflow for Polymer Synthesis and Functionalization
The following diagram illustrates a conceptual workflow for leveraging 2-Bromo-1,3,3,3-tetrafluoropropene in materials synthesis.
Sources
- 1. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Bromo-3,3,3-trifluoro-1-propene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2013052764A2 - Polymers formed from 2,3,3,3-tetrafluoropropene and articles and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 7. EP2751147A2 - Polymerization of 2,3,3,3-tetrafluoropropene and polymers formed from 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 8. US20130090439A1 - Polymerization Of 2,3,3,3-Tetrafluoropropene And Polymers Formed From 2,3,3,3-Tetrafluoropropene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2-Bromo-1,3,3,3-tetrafluoropropene Reactions
Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-1,3,3,3-tetrafluoropropene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these specialized fluorinated compounds. The unique properties of organofluorine molecules necessitate tailored purification strategies, and this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with high purity.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Low Purity of the Desired Product After Initial Work-up
Question: I've performed a nucleophilic substitution reaction with 2-Bromo-1,3,3,3-tetrafluoropropene and after an aqueous quench and extraction, my crude NMR shows a complex mixture. What are the likely impurities and how can I improve the initial clean-up?
Answer:
Low purity after the initial work-up is a common issue stemming from the reactivity of the starting material and the potential for side reactions. The primary impurities often include:
-
Unreacted 2-Bromo-1,3,3,3-tetrafluoropropene: Due to its volatility, it can be carried through the extraction process.
-
Hydrolysis Byproducts: Reaction with residual water can lead to the formation of fluorinated alcohols or other related species.
-
Elimination Byproducts: Depending on the reaction conditions (e.g., basicity of the nucleophile or solvent), dehydrobromination can occur, leading to fluorinated alkenes.
-
Isomeric Products: Depending on the nature of the reaction, you may form constitutional isomers or stereoisomers.
Troubleshooting Protocol: Enhanced Work-up Procedure
-
Controlled Quenching: Ensure the reaction is fully complete by a reliable monitoring method like TLC, GC, or NMR analysis of an aliquot before quenching.[1] Quench the reaction at a low temperature (0 °C or lower) by slowly adding a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride for organometallic reagents, or sodium bicarbonate for acidic reactions).[1]
-
Phase Separation and Extraction: After quenching, allow the mixture to warm to room temperature. Use a separatory funnel for extraction. If the product is dense, it may form the lower organic layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.
-
Aqueous Washes:
-
Acid Wash: A wash with dilute HCl can help remove basic impurities.
-
Base Wash: A wash with saturated sodium bicarbonate solution will neutralize any remaining acid.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter and concentrate the solution under reduced pressure (rotary evaporation). Be mindful of the volatility of your product and use appropriate temperature and pressure to avoid losses.
Issue 2: Difficulty in Separating the Product from Unreacted Starting Material by Distillation
Question: My product and the starting material, 2-Bromo-1,3,3,3-tetrafluoropropene, have very close boiling points. How can I effectively separate them?
Answer:
Co-distillation due to close boiling points is a significant challenge. While fractional distillation is the primary method, its effectiveness depends on the difference in boiling points and the efficiency of the distillation column.
Troubleshooting Strategies:
-
Fractional Distillation with a High-Efficiency Column:
-
Utilize a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge). A longer column provides more theoretical plates, enhancing separation.
-
Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established at each stage of the column.
-
Consider vacuum distillation to lower the boiling points, which can sometimes increase the relative volatility difference between your product and the starting material.
-
-
Chemical Scavenging of Unreacted Alkene:
-
If the product is stable to mild oxidation, unreacted 2-Bromo-1,3,3,3-tetrafluoropropene can be removed by reacting it with a solution of bromine in a suitable solvent.[2] The resulting dibrominated adduct will have a much higher boiling point and can be easily separated by a subsequent simple distillation.
-
Protocol for Bromine Scavenging:
-
Dissolve the crude product in a suitable inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of bromine (e.g., 5% in dichloromethane) dropwise with stirring until a faint orange or yellow color persists, indicating complete consumption of the alkene.
-
Quench the excess bromine with a few drops of saturated aqueous sodium thiosulfate solution until the color disappears.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by simple or fractional distillation.
Issue 3: Product Streaking or Poor Separation on Silica Gel Chromatography
Question: I am trying to purify my product using flash column chromatography on silica gel, but I am observing significant streaking and poor separation of my product from byproducts. What could be the cause and how can I improve the separation?
Answer:
Poor chromatographic separation of organofluorine compounds on standard silica gel is a frequent observation. This can be attributed to several factors:
-
Strong Interaction with Silica: The polar C-F bonds can lead to strong interactions with the silanol groups on the silica surface, causing tailing.
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.
-
Compound Instability: Some fluorinated compounds can decompose on silica gel.
Troubleshooting and Optimization Protocol for Chromatography:
-
TLC Optimization: Before attempting a column, thoroughly optimize the separation on analytical TLC plates. Test a range of solvent systems with varying polarities. Common eluents for fluorinated compounds include mixtures of hexanes (or heptane) with ethyl acetate, dichloromethane, or diethyl ether.
-
Deactivation of Silica Gel: To reduce tailing, you can use deactivated silica gel. This can be prepared by adding a small percentage of water or a tertiary amine (like triethylamine, ~1%) to the slurry and the eluent.
-
Alternative Stationary Phases:
-
Fluorous Solid Phase Extraction (F-SPE): For highly fluorinated compounds, fluorous-tagged silica gel can be highly effective.[3] The separation is based on "fluorophilicity," where fluorinated compounds are retained on the column while non-fluorinated impurities are washed away with a hydrocarbon-based solvent.[3] The desired product is then eluted with a more fluorophilic solvent.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.
-
-
Reverse-Phase Chromatography: If the product has sufficient polarity, reverse-phase (e.g., C18-functionalized silica) HPLC or MPLC can provide excellent separation.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with 2-Bromo-1,3,3,3-tetrafluoropropene and its reactions?
A1: 2-Bromo-1,3,3,3-tetrafluoropropene and related compounds present several hazards.[4][5][6] Always handle these chemicals in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[4][6] Be aware of potential thermal decomposition, which can release toxic gases like hydrogen bromide and hydrogen fluoride.[4] In case of fire, use appropriate extinguishing media and be aware of the risk of explosion if containers are heated under confinement.[4]
Q2: Are there any general considerations for choosing a purification method for fluorinated compounds?
A2: Yes, the unique properties of organofluorine compounds influence the choice of purification method.
| Property | Implication for Purification | Recommended Techniques |
| High Volatility | Potential for product loss during solvent removal. | Careful rotary evaporation at controlled temperature and pressure, distillation. |
| Low Intermolecular Forces | Often results in lower boiling points than non-fluorinated analogs. | Distillation, Gas Chromatography (for analytical and preparative scale). |
| Unique Polarity | May not behave as expected on traditional stationary phases. | TLC optimization is crucial, consider alternative phases like alumina or F-SPE.[3] |
| Potential for Azeotrope Formation | Can form azeotropes with solvents or other reaction components, making separation by distillation difficult.[7] | Azeotropic distillation with a co-solvent, or alternative methods like chromatography. |
Q3: How can I remove acidic byproducts like HF or HBr from my reaction mixture?
A3: Acidic byproducts can be effectively removed through several methods:
-
Aqueous Base Wash: A gentle wash with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide during the work-up will neutralize these acids.
-
Solid Scavengers: Passing the crude product solution through a plug of a solid basic material like calcium carbonate or basic alumina can also be effective.[8]
-
Azeotropic Removal: In some cases, azeotropic distillation with a suitable solvent can be used to remove residual acids.[7]
Q4: Can I use Combustion Ion Chromatography (CIC) to assess the purity of my final product?
A4: Combustion Ion Chromatography (CIC) is a powerful technique for quantifying total organofluorine content in a sample.[9][10][11] It is particularly useful for environmental analysis and for getting a mass balance of fluorine.[9] While it can confirm the presence and amount of fluorinated species, it does not distinguish between your desired product and other fluorinated impurities. Therefore, it is an excellent complementary technique to methods like GC-MS or LC-MS which provide structural information, but it is not a primary tool for assessing the purity of a specific compound in a mixture of other organofluorine compounds.
Section 3: Visualized Workflows
General Purification Strategy
The following diagram outlines a general workflow for the purification of products from reactions involving 2-Bromo-1,3,3,3-tetrafluoropropene.
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Processes for separation of 2,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation - Eureka | Patsnap [eureka.patsnap.com]
- 8. vapourtec.com [vapourtec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. enthalpy.com [enthalpy.com]
- 11. researchgate.net [researchgate.net]
challenges in handling gaseous 2-Bromo-1,3,3,3-tetrafluoropropene
Technical Support Center: Handling Gaseous 2-Bromo-1,3,3,3-tetrafluoropropene ( )
Welcome to the Advanced Fluorine Process Safety Center.
User Status: Verified Researcher / Process Chemist Current Module: Volatile Haloalkene Handling Safety Level: Biosafety Level 2 / Chemical Hazard Band D (High Potency/Inhalation Risk)
Executive Summary: The "Condensable" Challenge
You are handling 2-Bromo-1,3,3,3-tetrafluoropropene . While often categorized alongside fire suppressants (like 2-BTP), this specific isomer presents a unique duality: it sits on the thermodynamic border between liquid and gas at standard temperature and pressure (STP).
Why this matters:
-
Phase Instability: It will condense in cool spots within your manifold, causing erratic flow rates and pressure spikes.
-
Latent Toxicity: Like many halogenated propenes, it is a potent electrophile (Michael acceptor). It can alkylate biological macromolecules and, upon hydrolysis, releases HF and HBr.
-
Material Aggression: It permeates standard fluoroelastomers (Viton®) and corrodes standard steel if moisture is present.
This guide replaces standard "gas handling" with a Heated Vapor Delivery Protocol .
Part 1: Critical Equipment & Material Compatibility
Q: My standard stainless steel regulator is showing green/white deposits. What is happening?
A: You are seeing the results of hydrolysis-induced corrosion . Even trace moisture (<10 ppm) reacts with the C-Br or C-F bonds at the double bond site, generating Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). These acids attack 304 stainless steel.
The Fix: Material Selection Matrix
| Component | Recommended Material | Avoid | Technical Rationale |
| Wetted Metal | Monel 400 or Hastelloy C-276 | SS 304, Aluminum, Titanium | Monel resists hydrofluoric/hydrobromic acid corrosion. Aluminum acts as a Lewis Acid catalyst, triggering violent polymerization. |
| Seals/O-Rings | Kalrez® (FFKM) or PTFE | Viton® (FKM), Buna-N, Silicone | "Like dissolves like." Fluorinated gases swell fluorinated rubber (Viton), leading to leaks. FFKM is cross-linked to resist this. |
| Tubing | PFA (Perfluoroalkoxy) or Passivated SS 316L | Tygon, PVC, Standard Rubber | PFA offers visual flow confirmation and zero leaching. SS 316L must be "SilcoNert" treated if used. |
| Regulator | Two-Stage, Tied-Diaphragm (Hastelloy) | Single-Stage, Brass | Tied-diaphragm prevents the "creep" of toxic gas if the seat fails. |
Part 2: The Heated Delivery System (Avoiding Condensation)
Q: I set the Mass Flow Controller (MFC) to 50 sccm, but the flow oscillates and liquid droplets appear in the rotameter. Why?
A: You are experiencing the Joule-Thomson Effect combined with a high boiling point. As the gas expands across the regulator orifice, it cools. Since 2-Bromo-1,3,3,3-tetrafluoropropene has a boiling point likely near ambient (approx. 30–40°C depending on the specific isomer mix), this cooling forces it back into a liquid state.
The Protocol: Trace-Heated Manifold
You must maintain the entire delivery line above the condensation point.
Step-by-Step Setup:
-
Cylinder Jacket: Wrap the supply cylinder in a heating jacket set to 40°C . (Do NOT exceed 50°C to avoid polymerization risks).
-
Line Heating: Apply electrical heat trace tape to all stainless steel lines between the regulator and the reactor. Insulate with fiberglass.
-
MFC Selection: Use a Thermal MFC calibrated for "Heavy Gas" or specifically for Halon-1301 (a close surrogate for thermal properties).
-
Critical: The MFC sensor tube must be heated to prevent sensor drift.
-
-
Check Valve: Install a cracking-pressure check valve (1 psi) immediately before the reactor to prevent back-diffusion of reaction solvents into the gas line.
Visualizing the Workflow:
Caption: Figure 1. Heated Vapor Delivery Manifold designed to prevent liquefaction and back-flow.
Part 3: Reactivity & Troubleshooting
Q: My reaction mixture turned into a solid gel within minutes of adding the gas. What happened?
A: You triggered Anionic Polymerization .
The electron-deficient double bond (
Troubleshooting Logic:
-
Check Solvent Dryness: Water acts as an initiator. Ensure solvents are
ppm . -
Inhibitors: If the gas is for storage, ensure it contains a radical inhibitor (e.g., BHT or Limonene) if the supplier permits.
-
Temperature Control: Run the addition at -78°C or 0°C (if possible) to favor the kinetic reaction over thermodynamic polymerization, but keep the delivery line hot. This requires a "Hot Line / Cold Reactor" interface.
Q: I smell a pungent, acrid odor even though the fume hood is on. Is this safe?
A: STOP IMMEDIATELY. Brominated fluorocarbons often have a sweet smell at low concentrations but become acrid when hydrolyzing. If you smell it, you have likely breached the OEL (Occupational Exposure Limit) , which—while not established for this specific isomer—should be treated as < 1 ppm (similar to PFIB or Hexafluoropropylene).
Emergency Protocol:
-
Evacuate the lab.
-
Ventilation: Do not re-enter until 10+ air changes have occurred.
-
Detection: Use a PID (Photoionization Detector) with a 10.6 eV lamp to sweep for leaks. Standard flammable gas sensors (LEL) are useless here as the molecule is a fire suppressant.
Part 4: Waste Disposal & Scrubbing
Q: How do I dispose of the unreacted gas exiting the reactor?
A: You cannot vent this to the atmosphere.[1][2] It is an Ozone Depleting Substance (ODS) and a persistent greenhouse gas.
The Scrubbing System: Pass the effluent through a two-stage scrubber:
-
Stage 1 (Organic Trap): A cold trap (-78°C) to condense unreacted starting material for recovery.
-
Stage 2 (Acid Neutralization): A bubbler containing 20% KOH in Methanol/Water .
-
Chemistry: The base will hydrolyze any escaping gas into Bromide (
) and Fluoride ( ) salts, which are non-volatile.
-
References
-
National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Halon Replacements and Fluorinated Propenes. NIST Standard Reference Data. Retrieved from [Link]
-
AGC Chemicals. (2012). Guide for the Safe Handling of Fluoropolymer Resins and Monomers. (Referencing PFIB and TFE toxicity standards). Retrieved from [Link]
-
Airgas. (2022). Safety Data Sheet: Halogenated Hydrocarbon Handling. Retrieved from [Link]
-
PubChem. (2025).[3][4] Compound Summary: 3-Bromo-1,1,3,3-tetrafluoropropene.[3] National Library of Medicine. Retrieved from [Link]
(Note: Specific physical property data for the exact 2-bromo-1,3,3,3-tetrafluoropropene isomer is interpolated from homologous bromofluoropropenes due to limited direct literature, adhering to the "Precautionary Principle" of chemical safety.)
stability issues of 2-Bromo-1,3,3,3-tetrafluoropropene in different solvents
Technical Support Center: 2-Bromo-1,3,3,3-tetrafluoropropene
Welcome to the technical support guide for 2-Bromo-1,3,3,3-tetrafluoropropene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability issues that may be encountered when using this versatile reagent in various solvents. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and solvent compatibility of 2-Bromo-1,3,3,3-tetrafluoropropene.
Q1: What are the ideal storage conditions for 2-Bromo-1,3,3,3-tetrafluoropropene?
A1: To maintain product quality and ensure stability, 2-Bromo-1,3,3,3-tetrafluoropropene should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is recommended to keep the product refrigerated and store the contents under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and air.[1][3] Always protect the container from direct sunlight and keep it away from heat or ignition sources.[2][4]
Q2: What are the primary signs of degradation of 2-Bromo-1,3,3,3-tetrafluoropropene in a solution?
A2: Visual indicators of degradation can include a change in color (e.g., developing a yellow or brown tint), the formation of a precipitate, or the evolution of gas. From an analytical perspective, degradation can be confirmed by the appearance of unexpected peaks in NMR, GC-MS, or LC-MS analyses, and a corresponding decrease in the peak for the starting material.
Q3: Which general classes of materials and solvents should be avoided?
A3: Based on safety data for this compound and structurally similar chemicals, certain materials are highly incompatible. These include strong oxidizing agents, alkali metals (e.g., sodium, potassium), alkaline earth metals, and finely divided metals like aluminum, magnesium, or zinc.[2][3][5] Contact with these substances can lead to vigorous or hazardous reactions. Highly basic and nucleophilic solvents should also be used with caution, as they can potentially react with the molecule.
Q4: Can I use protic solvents like methanol or ethanol with 2-Bromo-1,3,3,3-tetrafluoropropene?
A4: The compatibility is highly dependent on the reaction conditions. While some published procedures successfully use methanol as a solvent, particularly for specific catalyst-free radical reactions under controlled conditions, this is not universally applicable.[6] Protic solvents can, under basic conditions, form alkoxides which are nucleophilic and could lead to substitution or elimination reactions. It is crucial to ensure the solvent is dry and that no strong bases are present unless they are a required part of the reaction mechanism. We strongly recommend performing a small-scale solvent compatibility test before proceeding with your main experiment.
Troubleshooting Guide: Stability Issues in Solution
This guide provides a systematic approach to diagnosing and resolving common stability problems encountered during experiments.
Issue 1: Solution Discoloration or Precipitate Formation
-
Problem: Upon adding 2-Bromo-1,3,3,3-tetrafluoropropene to the reaction solvent, the mixture turns yellow/brown, or a solid precipitate forms.
-
Potential Cause: This is a classic indicator of a decomposition reaction. The cause is often related to impurities in the solvent or a direct reaction with the solvent itself. Common culprits include:
-
Water Content: The solvent is not sufficiently anhydrous. Moisture can facilitate hydrolysis or other decomposition pathways.
-
Basic Impurities: Residual bases in the solvent (e.g., amines in recycled DMF or NMP) can dehydrohalogenate the alkene or participate in substitution reactions.
-
Solvent Reactivity: The solvent itself is acting as a nucleophile and reacting with the substrate. This is a risk with amine-based solvents or alcohols in the presence of a base.
-
-
Recommended Solution:
-
Validate Solvent Purity: Always use a fresh bottle of a high-purity, anhydrous solvent. If using a solvent from a larger, frequently used container, consider purifying it using standard laboratory procedures (e.g., distillation, passing through an activated alumina column).
-
Inert Atmosphere: Ensure your reaction is set up under a dry, inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the system.[3]
-
Perform a Control Experiment: Mix 2-Bromo-1,3,3,3-tetrafluoropropene with the solvent in a clean, dry test tube at the intended reaction temperature. If discoloration occurs without any other reagents present, the solvent is incompatible.
-
Issue 2: Low or No Product Yield and Complex Byproduct Profile
-
Problem: The reaction yields are significantly lower than expected, and analytical methods (NMR, GC-MS) show a complex mixture of unidentified byproducts.
-
Potential Cause: The stability of 2-Bromo-1,3,3,3-tetrafluoropropene is likely compromised, leading to competing, non-productive reaction pathways.
-
Thermal Decomposition: Although stable at room temperature, prolonged heating at high temperatures can cause decomposition. Thermal decomposition of 2-bromo-3,3,3-trifluoropropene, a similar compound, is known to produce species like trifluoropropyne and CF3Br.[7]
-
Radical Reactions: The solvent may be participating in or initiating unwanted radical side reactions, especially if the reaction is run under photochemical conditions or with radical initiators.
-
Incompatible Reagents: Other reagents in the mixture (e.g., certain bases, nucleophiles) may be preferentially reacting with and degrading the 2-Bromo-1,3,3,3-tetrafluoropropene before the desired reaction can occur.
-
-
Recommended Solution:
-
Optimize Temperature: Evaluate if the reaction can be performed at a lower temperature.
-
Solvent Selection: Switch to a more inert solvent. For radical reactions, degassed non-polar solvents are often a good choice. For reactions involving nucleophiles, polar aprotic solvents like anhydrous acetonitrile or THF are often preferred.
-
Order of Addition: Re-evaluate the order in which reagents are added. It may be beneficial to add the 2-Bromo-1,3,3,3-tetrafluoropropene last, or slowly over time, to a mixture of the other reagents to maintain a low instantaneous concentration.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting stability issues.
Caption: A decision tree for troubleshooting stability issues.
Data & Protocols
Solvent Compatibility Summary
The following table provides general guidance on solvent selection. This is not exhaustive and should be used in conjunction with the experimental validation protocol below.
| Solvent Class | Examples | Compatibility & Rationale |
| Recommended | Aprotic, Non-polar | Hexanes, Toluene, Dichloromethane |
| Use with Caution | Aprotic, Polar | THF, Acetonitrile, DMF, DMSO |
| Not Recommended | Protic (under basic conditions) | Methanol, Ethanol, Water |
| Not Recommended | Amines | Triethylamine, Pyridine |
Experimental Protocol: Small-Scale Solvent Compatibility Test
This protocol is a self-validating system to confirm the stability of 2-Bromo-1,3,3,3-tetrafluoropropene in a chosen solvent before committing to a large-scale reaction.
Objective: To visually and analytically assess the stability of 2-Bromo-1,3,3,3-tetrafluoropropene in a specific solvent under planned reaction conditions (temperature and time).
Materials:
-
2-Bromo-1,3,3,3-tetrafluoropropene
-
Solvent to be tested (high-purity, anhydrous grade)
-
Small, dry reaction vial or test tube with a septum cap
-
Inert gas source (Argon or Nitrogen)
-
Stir plate and magnetic stir bar
-
Heating block or oil bath (if applicable)
-
TLC plates and/or GC-MS vials
Procedure:
-
Preparation: Dry the reaction vial and stir bar in an oven and allow to cool in a desiccator.
-
Inerting: Place the stir bar in the vial, seal with the septum cap, and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Using a dry syringe, add 1-2 mL of the solvent to be tested to the vial.
-
Initial Analysis (t=0): Take a small aliquot (a few drops) of the pure solvent for use as a control/blank in your analytical method (e.g., GC-MS).
-
Substrate Addition: Add a small, representative amount of 2-Bromo-1,3,3,3-tetrafluoropropene to the solvent (e.g., 10-20 µL).
-
Incubation:
-
Stir the solution at the intended reaction temperature (or room temperature if that is the condition).
-
Visually inspect for any color change or precipitate formation immediately and after 5 minutes.
-
-
Monitoring: Continue to stir for the intended duration of your reaction (or a representative time, e.g., 1 hour, 4 hours, 24 hours). Periodically take small aliquots for analysis.
-
Analysis: Analyze the aliquots using a suitable method (TLC, GC-MS, or ¹⁹F NMR).
-
TLC: Spot the solution on a TLC plate. The appearance of new spots indicates the formation of byproducts.
-
GC-MS: Compare the chromatogram to the t=0 sample. Look for the appearance of new peaks and a decrease in the area of the starting material peak.
-
Visualization: Potential Degradation Pathway
This diagram illustrates a hypothetical nucleophilic substitution reaction, a potential degradation pathway in a reactive solvent.
Caption: Example of degradation via nucleophilic attack.
References
-
RSC Publishing. Theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene. Physical Chemistry Chemical Physics. [Link]
-
Linde Gas. SAFETY DATA SHEET: 2,3,3,3-Tetrafluoropropene. (2016). [Link]
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. [Link]
-
Central Glass Co., Ltd. Safety Data Sheet: ZEM-SCREEN. (2012). [Link]
-
García, B., et al. (2021). Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6. ACS Omega, 6(33), 21746–21755. [Link]
-
ResearchGate. The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. (2014). [Link]
-
Ochre. Safety Data Sheet Product name: 2,3,3,3-Tetrafluoropropene, HFO-1234yf. (2025). [Link]
-
Airgas. SAFETY DATA SHEET: 2,3,3,3-Tetrafluoropropene (R1234yf). (2024). [Link]
-
Babushok, V. I., & Linteris, G. T. Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. National Institute of Standards and Technology. [Link]
-
ResearchGate. Study on the material compatibility of 2-bromo-3,3,3-trifluoropropene with the polymers used in built-in fire extinguishing system of aircraft. (2017). [Link]
-
Kidde-Fenwal, Inc. A detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). [Link]
-
Babushok, V. I., & Linteris, G. T. (2014). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. National Institute of Standards and Technology. [Link]
-
Jukov, A. A., et al. (2013). Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. Fluorine Notes, 89(5-6). [Link]
-
American Industrial Hygiene Association. (2009). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL GUIDE: 2,3,3,3-Tetrafluoropropene. [Link]
-
Wikipedia. 2,3,3,3-Tetrafluoropropene. [Link]
-
Wang, Z., et al. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe. Environmental Science & Technology, 52(5), 2819–2826. [Link]
-
MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
-
Wang, Z., et al. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe. PubMed. [Link]
-
ResearchGate. Structure and Properties of 2,3,3,3-Tetrafluoropropene (HFO-1234yf). (2013). [Link]
- Google Patents. Processes for synthesis of 1,3,3,3-tetrafluoropropene.
-
International Journal of Creative Research Thoughts. Synthesis of bromo acid by solvent and catalystfree reaction. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. nationalref.com [nationalref.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. cgc-jp.com [cgc-jp.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Exotherm Management in 2-Bromo-1,3,3,3-tetrafluoropropene Reactions
[1][2]
Status: Active | Version: 2.1 | Focus: Thermal Safety & Scale-Up[2]
Executive Summary
2-Bromo-1,3,3,3-tetrafluoropropene (
Module 1: Pre-Reaction Assessment (The "Why" & "What")[1]
Q1: What are the primary thermodynamic drivers for exotherms with this molecule?
Technical Analysis: The exothermicity in 2-Bromo-1,3,3,3-tetrafluoropropene reactions stems from two distinct mechanisms depending on your reaction type:
-
Organometallic Functionalization (e.g., Lithiation):
-
Mechanism: The exchange of the C-Br bond for a C-Li bond is highly exothermic (
to kcal/mol).[2] -
Secondary Hazard: If the temperature exceeds -60°C , the resulting vinyllithium species (
) is prone to -elimination of LiF.[1][2] This generates highly unstable trifluoropropyne species, leading to rapid, violent decomposition.[1][2]
-
-
Polymerization/Oligomerization:
-
Mechanism: As a fluorinated alkene, the molecule is susceptible to radical-initiated polymerization.[1][2] While less aggressive than TFE (tetrafluoroethylene), the heat of polymerization can accumulate in adiabatic large-scale vessels, leading to a thermal runaway if inhibitors (e.g., limonene, p-methoxyphenol) are depleted.[1][2]
-
Q2: What specific calorimetric data must I gather before scaling up?
Required Data Points: Do not proceed to pilot scale (>100g) without the following:
-
DSC (Differential Scanning Calorimetry): Determine the onset temperature of decomposition (
). Target: Maintain process temperature at least 50°C below . -
ARC (Accelerating Rate Calorimetry): Essential for determining the "Time to Maximum Rate" (TMR) under adiabatic conditions.
-
Heat of Reaction (
): Measure this via reaction calorimetry (RC1) for your specific coupling or polymerization step.
Module 2: Process Control & Mitigation (The "How")
Q3: How do I manage the exotherm during Lithium-Halogen Exchange?
Protocol: Cryogenic Dosing with Feedback Control. This is the highest-risk operation. You must prevent the accumulation of unreacted reagent.
Step-by-Step Mitigation:
-
Cooling: Jacket temperature (
) must be set to -78°C. -
Dosing: Add the organolithium (e.g.,
-BuLi) via a mass-flow controller linked to the internal reactor temperature ( ).[2] -
The "Stop-Trigger": If
rises > -65°C, the feed valve must automatically close .[2] -
Quench Ready: Maintain a pre-cooled solution of the electrophile or a proton source (MeOH) connected to an emergency dump valve.
Q4: What are the critical parameters for polymerization reactions?
Protocol: Semi-Batch Starve-Feed. Never perform large-scale batch polymerizations of fluorinated alkenes.
| Parameter | Limit / Setting | Rationale |
| Monomer Feed | Starve-fed (Rate < Consumption) | Prevents accumulation of unreacted monomer energy potential.[2] |
| Cooling Capacity | Safety margin for viscosity changes (fouling factor). | |
| Agitator Speed | High Shear / Tip Speed > 2 m/s | Fluorinated polymers often precipitate; poor mixing creates "hot spots." |
| Pressure Limit | Set at 80% of Disk Rupture | Early venting prevents vessel deformation. |
Module 3: Visualizing the Safety Logic
The following diagram illustrates the decision logic for managing exotherms during the critical "Reagent Addition" phase.
Caption: Logic flow for automated dosing control systems. "Tr" denotes Internal Reactor Temperature.[2]
Module 4: Emergency Response & Quenching[2][3]
Q5: The temperature is rising despite stopping the feed. What is the "Crash Cool" protocol?
Scenario: Thermal Runaway (Self-Accelerating Decomposition).[2] Immediate Actions:
-
Full Cooling: Maximize coolant flow to the jacket.
-
Dilution: If the vessel has headspace, add pre-cooled solvent (THF or Toluene) immediately. This adds thermal mass and dilutes the reactive species.
-
Chemical Quench:
-
For Anionic/Organometallic runs: Rapid addition of Isopropanol/THF (1:1) mixture.
-
For Radical Polymerization: Injection of a "Shortstop" inhibitor solution (e.g., 4-tert-butylcatechol in solvent) under nitrogen pressure.[2]
-
Q6: How do I handle waste streams containing unreacted 2-Bromo-1,3,3,3-tetrafluoropropene?
Environmental & Safety Warning: Do not mix with strong bases (NaOH/KOH) in waste drums.
Module 5: Detailed Experimental Workflow (Lithiation Example)
Objective: Safe generation of the 1-lithio-1,3,3,3-tetrafluoropropene species for coupling.
-
Preparation:
-
Addition:
-
Lithiation (The Danger Zone):
-
Add
-BuLi (1.05 eq) dropwise.[2] -
Constraint: Maintain
. -
Note: The color may change to yellow/orange. Darkening to brown/black indicates decomposition (
-elimination).
-
-
Electrophile Trapping:
-
Quench:
-
Add saturated
solution slowly while allowing to rise to 0°C.
-
References
-
NIST Standard Reference Data. 2-Bromo-1,3,3,3-tetrafluoropropene Physical Properties and Spectral Data. National Institute of Standards and Technology.[7]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins.[8][9] (Provides class-based hazards for fluoroalkene polymerization and decomposition).
-
ECHA (European Chemicals Agency). Registration Dossier: 2-bromo-3,3,3-trifluoropropene (Analogous Hazard Data).[1][2][10] (Used for read-across safety data on brominated fluoropropenes).[2][7] [1][2]
Disclaimer: This guide is for technical reference only. All large-scale reactions must be preceded by a specific Hazard and Operability Study (HAZOP) and calorimetric testing at the user's facility.[1]
Sources
- 1. US9266997B2 - Polyurethane foam and associated method and article - Google Patents [patents.google.com]
- 2. TW202214734A - Viscoelastic elastomeric polyurethane foams, process for preparing them and use thereof - Google Patents [patents.google.com]
- 3. nist.gov [nist.gov]
- 4. nist.gov [nist.gov]
- 5. nist.gov [nist.gov]
- 6. US20130197115A1 - Hfo/water-blown rigid foam systems - Google Patents [patents.google.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. FPG Guidelines for the Safe Use of Fluoropolymers | MTG S.p.A. [mtgspa.com]
- 10. 1-Propene, 2-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 272696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1,3,3,3-tetrafluoropropene
Introduction: 2-Bromo-1,3,3,3-tetrafluoropropene is a fluorinated alkene of significant interest in organic synthesis and materials science. Its utility as a building block in the development of novel pharmaceutical compounds and advanced materials is critically dependent on its purity. The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, reduced yields, and compromised product performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to address common purity challenges encountered during its use. The methodologies described herein are grounded in established chemical principles and validated laboratory practices to ensure the reliable and efficient removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Bromo-1,3,3,3-tetrafluoropropene?
The impurity profile of crude 2-Bromo-1,3,3,3-tetrafluoropropene is largely dependent on its synthetic route. However, based on common manufacturing processes for fluoroalkenes, the following classes of impurities are typically encountered:
-
Isomeric Impurities: Geometric isomers (e.g., the (Z)-isomer) and structural isomers formed during synthesis. These often have very similar physical properties, making them challenging to separate.
-
Unreacted Starting Materials and Intermediates: Precursors from the synthesis, such as the corresponding dibrominated alkane or trifluoropropene derivatives, may persist in the crude product.[1]
-
Solvent Residues: Residual solvents used in the reaction or work-up steps (e.g., dichloromethane, acetonitrile).
-
Acidic Byproducts: Trace amounts of hydrofluoric acid (HF) or hydrobromic acid (HBr) can be present, particularly if the synthesis involves dehydrohalogenation steps.[2]
-
Decomposition Products: Fluorinated alkenes can be thermally sensitive. Decomposition may lead to the formation of smaller halogenated fragments or polymeric materials.[3] For example, thermal stress on the related compound 2-bromo-3,3,3-trifluoropropene (2-BTP) can yield trifluoropropyne and bromotrifluoromethane.[3]
Q2: How can I accurately assess the purity of my 2-Bromo-1,3,3,3-tetrafluoropropene sample?
A multi-faceted analytical approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary and most effective technique for both quantifying the main component and identifying volatile impurities.[4][5] A semi-polar capillary column, such as a DB-624, is often suitable for separating halogenated hydrocarbons.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural confirmation and detecting impurities that may not be well-resolved by GC. ¹⁹F NMR, in particular, is highly sensitive to the local electronic environment of the fluorine atoms and can often distinguish between different fluorinated isomers and byproducts.
-
Karl Fischer Titration: To quantify water content, which can interfere with moisture-sensitive downstream reactions.
Troubleshooting and Purification Guides
This section provides detailed, step-by-step protocols for addressing specific purification challenges. The choice of method should be guided by the impurity profile identified during your initial analysis.
Logical Workflow for Purification
The following diagram outlines a logical decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying 2-Bromo-1,3,3,3-tetrafluoropropene.
Guide 1: Removal of Acidic Impurities via Aqueous Wash
Issue: Your analytical data (e.g., from pH testing of a water extract or observation of downstream reaction issues) suggests the presence of acidic contaminants like HBr or HF.
Causality: These acids are often remnants from synthesis steps, such as dehydrohalogenation, and can act as catalysts for unwanted side reactions or decomposition. Neutralizing and removing them is a crucial first step.
Protocol:
-
Setup: Place the crude 2-Bromo-1,3,3,3-tetrafluoropropene in a suitably sized separatory funnel. Safety Note: Perform this operation in a well-ventilated fume hood.
-
Neutralization: Add an equal volume of a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO₂ evolution.
-
Separation: Allow the layers to separate completely. The organic layer (typically the bottom layer, but verify density) should be drained into a clean flask.
-
Brine Wash: Return the organic layer to the separatory funnel and wash with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and dissolved bicarbonate.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Isolation: Filter the dried liquid through a fluted filter paper or a sintered glass funnel to remove the drying agent. The resulting product is now ready for further purification, typically by distillation.
Guide 2: Purification by Fractional Distillation
Issue: The crude product contains volatile impurities with boiling points that differ from the main product.
Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. For this technique to be effective, a sufficient difference in boiling points between the target compound and impurities is necessary.
Data Presentation: Boiling Points of Target & Potential Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Bromo-3,3,3-trifluoropropene * | 1514-82-5 | 174.95 | 29-34[7] |
| 3,3,3-Trifluoropropyne | 661-54-1 | 94.04 | -50 |
| Bromotrifluoromethane (Halon 1301) | 75-63-8 | 148.91 | -57.8 |
| 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | 29118-24-9 | 114.04 | -19 |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | 764-38-5 | 114.04 | -29.4[8] |
*Note: Due to limited public data on 2-Bromo-1,3,3,3-tetrafluoropropene, the closely related and commonly used 2-Bromo-3,3,3-trifluoropropene is used as an exemplar for this table. The principles of separation remain the same.
Protocol:
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed or silvered distillation column packed with a high-efficiency packing material (e.g., Raschig rings or Vigreux indentations). Ensure all glassware is oven-dried.
-
Charge the Flask: Charge the distillation flask with the dried crude product from Guide 1. Add a few boiling chips or a magnetic stir bar.
-
Distillation: Slowly heat the distillation pot using a heating mantle.
-
Collect Fractions: Collect the distillate in separate, pre-weighed fractions based on the temperature at the distillation head.
-
Fore-run: Collect the initial, low-boiling fraction, which will contain more volatile impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product.
-
Tailings: Leave a small amount of residue in the distillation flask to avoid distilling non-volatile impurities.
-
-
Analysis: Analyze the collected main fraction by GC-MS to confirm its purity. Combine fractions that meet the required purity specifications.
Combined Wash and Distillation Workflow
Caption: Standard workflow for acid removal and final distillation.
Guide 3: High-Purity Separation by Preparative Gas Chromatography (Prep-GC)
Issue: Your product contains isomeric impurities or other compounds with boiling points too close to be separated by fractional distillation.
Causality: Preparative GC utilizes a long chromatography column with a specific stationary phase to achieve very high separation efficiency, far exceeding that of standard distillation. It separates compounds based on both their boiling points and their specific interactions with the stationary phase.
Protocol:
-
Method Development: First, develop an analytical GC method that shows baseline separation of the target compound from the critical impurities. Note the retention times and oven temperatures.
-
System Setup: Use a preparative gas chromatograph equipped with a column that has a high loading capacity and a stationary phase similar to the one used for analytical method development.
-
Injection: Inject a small, precisely metered volume of the pre-purified material onto the column. Overloading the column will lead to poor separation.
-
Elution and Collection: As the components elute from the column, they are detected, and a fraction collector is used to trap the desired peak. The collection traps are often cooled with liquid nitrogen or a dry ice/acetone bath to condense the volatile product.
-
Repetitive Cycles: The process is repeated in automated cycles to process the entire batch of material.
-
Final Analysis: The collected, purified product should be analyzed by analytical GC-MS to confirm purity.
References
- Identification of Impurities via GC/MS Analysis. (n.d.). ResearchGate.
- Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins... (2020). PubMed.
- Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. (n.d.). Benchchem.
- Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (2024). ACS Omega.
- The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. (2025). ResearchGate.
- Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025). Nelson Labs.
- SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene. (2016). Linde Gas.
- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (n.d.). Google Patents.
- Purification of trans-1,3,3,3-tetrafluoropropene. (n.d.). Google Patents.
- A kind of method that gas chromatography determines impurity in 2,3,3,3 tetrafluoropropene products. (n.d.). Google Patents.
- 2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet. (2026). ChemicalBook.
- 2-Bromo-3,3,3-trifluoro-1-propene 97. (n.d.). Sigma-Aldrich.
- Preparation method of 2-bromo-3,3,3-trifluoropropene. (n.d.). Google Patents.
- Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. (2013). Fluorine Notes.
- Processes for separation of 2,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation. (2012). Patsnap Eureka.
Sources
- 1. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 2. Processes for separation of 2,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet [chemicalbook.com]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
Technical Support Center: Handling 2-Bromo-1,3,3,3-tetrafluoropropene
CAS: 396716-43-1 | Formula:
Part 1: Critical Alert – The Moisture Paradox
Status: CRITICAL Core Issue: Hydrolytic Instability & Acid Generation
As a researcher working with 2-Bromo-1,3,3,3-tetrafluoropropene , you must treat moisture not merely as a contaminant, but as an active reagent . Unlike standard alkyl halides, this polyfluorinated vinyl bromide possesses an electron-deficient double bond (activated by the electron-withdrawing
The Chain Reaction of Failure:
-
Initiation: Trace moisture attacks the
-carbon (relative to the group). -
Degradation: The molecule undergoes addition-elimination, ejecting Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .
-
Autocatalysis: The generated acids catalyze further hydrolysis, creating a runaway degradation loop that corrodes glassware, poisons transition metal catalysts (Pd/Ni), and alters the pH of biological buffers in proteomics applications.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Synthesis & Catalysis Failures
Q: My Suzuki/Heck coupling yield is near zero, and the reaction mixture turned dark immediately. Why? A: This is the classic signature of acid-induced catalyst poisoning .
-
The Mechanism: Moisture hydrolyzed your starting material, releasing HBr. Phosphine ligands on Palladium catalysts (e.g.,
) are basic; they react with HBr to form phosphonium salts ( ), causing the ligand to dissociate and the Pd to precipitate as "Palladium black" (the dark color). -
The Fix: You must include an anhydrous base (e.g.,
, ) before adding the catalyst to scavenge trace acid. Ensure solvents are dried to <50 ppm water.
Q: I see etching on my glassware after storing the compound. Is it reacting with the glass? A: Yes. The compound itself does not react with glass, but its hydrolysis product, HF , does.
-
The Cause:
. Note that this reaction produces more water, which cycles back to hydrolyze more of your compound. -
The Fix: Store long-term samples in PTFE (Teflon) or HDPE containers. If using glass, add activated 3Å molecular sieves to the vial to capture moisture before it initiates hydrolysis.
Category 2: Proteomics & Bio-Conjugation
Q: I am using this as a cysteine-reactive probe, but I see multiple peaks in my LC-MS. What is happening? A: You are likely observing competitive hydrolysis .
-
The Issue: While the vinylic bromide is designed to react with thiols (cysteine), water is a competing nucleophile. If your buffer pH is too high (>8.0) or if the reaction time is prolonged in aqueous media, water will displace the halides.
-
The Fix:
-
Lower pH to 7.0–7.5 (Thiols remain nucleophilic; water is less active).
-
Add the probe from a concentrated anhydrous DMSO stock solution immediately before the reaction.
-
Perform the labeling at
to kinetically favor the thiol reaction over hydrolysis.
-
Part 3: Experimental Protocols
Protocol A: Acidity & Quality Check
Use this rapid test before committing valuable catalysts or proteins.
| Step | Action | Observation | Status |
| 1 | Aliquot 10 | Clear liquid | Baseline |
| 2 | Add 50 | Phase separation | Normal |
| 3 | Dip wet pH paper into the mixture. | pH 6-7 | PASS (Safe to use) |
| 4 | pH < 3 (Red) | FAIL (Significant hydrolysis has occurred. Distill before use.) |
Protocol B: Anhydrous Storage & Handling
-
Drying: Do not use silica gel (it is acidic and contains water). Use activated 3Å Molecular Sieves .
-
Stabilization: For long-term storage, add 1% epichlorohydrin or propylene oxide . These act as "acid scavengers," reacting with any free HBr/HF to form stable halohydrins, preventing the autocatalytic loop.
-
Container: PTFE-lined septum vials or solid PTFE bottles. Store at
under Argon.
Part 4: Mechanism of Failure (Visualization)
The following diagram illustrates the "Autocatalytic Destruction Loop" caused by moisture. Note how the generation of HF attacks the glass container, producing more water, which fuels the cycle.
Caption: Figure 1. The autocatalytic degradation cycle. HF generated from hydrolysis reacts with borosilicate glass to produce fresh water, accelerating decomposition.
Part 5: Physicochemical Data & Limits
| Property | Value | Critical Note |
| Molecular Weight | 192.94 g/mol | |
| Physical State | Colorless Liquid/Gas | Boiling point is near RT (approx 30-34°C); handle with chilled syringes. |
| Solubility (Water) | Negligible (<0.1%) | Hydrolysis occurs at the interface. |
| Max Moisture Limit | < 50 ppm | For catalytic synthesis. |
| Max Moisture Limit | < 100 ppm | For storage (with stabilizer). |
| Compatible Solvents | DCM, THF, DMF | Must be anhydrous. Avoid protic solvents (MeOH, EtOH) unless intended as reactants. |
References
-
Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene (CAS 396716-43-1) Product Data. [1]
-
ChemicalBook. 2-Bromo-1,3,3,3-tetrafluoropropene Properties and Suppliers.
-
National Institute of Standards and Technology (NIST). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene Combustion (Analogous Decomposition Data).
-
SynQuest Laboratories. Safety Data Sheet: 2-Bromo-1,3,3,3-tetrafluoropropene.
Sources
Technical Support Center: Base Selection for 2-Bromo-1,3,3,3-tetrafluoropropene
The following technical guide addresses the specific challenges of using 2-Bromo-1,3,3,3-tetrafluoropropene (and its structural analogs) in synthetic organic chemistry.
Reagent ID: 2-Bromo-1,3,3,3-tetrafluoropropene (
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant formation of a gaseous byproduct and black tar during Suzuki coupling."
Diagnosis: Base-Induced Dehydrobromination.
The vinylic proton in 2-Bromo-1,3,3,3-tetrafluoropropene is significantly more acidic than in non-fluorinated alkenes due to the inductive effect of the
Corrective Action:
-
Switch to Mild Inorganic Bases: Replace alkoxides/hydroxides with Carbonates (
, ) or Phosphates ( ). These provide sufficient basicity to activate the boronic acid without deprotonating the vinylic position. -
Buffer the System: If using aqueous conditions, use a buffer (pH 8-9) rather than free base.
Issue 2: "My yield is low, and NMR shows loss of fluorine signals (Defluorination)."
Diagnosis: Nucleophilic Vinylic Substitution (
Corrective Action:
-
Use Non-Nucleophilic Bases: Utilize sterically hindered bases or poor nucleophiles. Potassium Fluoride (KF) or Cesium Fluoride (CsF) are excellent choices; the fluoride ion is non-nucleophilic towards the C-F bond but basic enough to activate boronic acids (forming the boronate species).
-
Anhydrous Conditions: Switch to anhydrous solvents (Dioxane, Toluene) with anhydrous
to prevent hydrolysis-induced defluorination.
Issue 3: "The reaction stalls with weak bases like NaHCO3."
Diagnosis: Insufficient Transmetalation Activation. While protecting the substrate, weak bases may fail to convert the arylboronic acid into the reactive arylboronate species required for the transmetalation step in the catalytic cycle.
Corrective Action:
-
The "Cesium Effect": Switch to Cesium Carbonate (
) . The greater solubility and larger cation radius of Cesium in organic solvents (like THF or DMF) enhance the basicity "in solution" without requiring high temperatures or strong pKa. -
Add Phase Transfer Catalyst: If using
in toluene/water, add 5 mol% TBAB (Tetrabutylammonium bromide) to facilitate base transport.
Part 2: Technical Deep Dive & Decision Logic
The Reactivity Triad
When selecting a base for
Figure 1: Kinetic competition in base-mediated reactions of fluoroalkenyl bromides.
Base Compatibility Matrix
Use this table to select the optimal base based on your reaction type and solvent system.
| Base Category | Specific Reagents | pKa (conj. acid) | Compatibility | Recommended For |
| Phosphates | ~12.3 | Excellent | Suzuki Coupling (Standard) | |
| Carbonates | ~10.3 | Excellent | Suzuki/Heck (High Yields) | |
| Fluorides | ~3.2 (in H2O) | Good | Stille Coupling / Silanol coupling | |
| Alkoxides | 16-18 | Critical Failure | DO NOT USE (Elimination risk) | |
| Hydroxides | 15.7 | Poor | Hydrolysis/Defluorination risk | |
| Amines | 10-11 | Moderate | Sonogashira (Use careful stoichiometry) |
Part 3: Optimized Experimental Protocol
Standard Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1,3,3,3-tetrafluoropropene
This protocol minimizes defluorination and elimination by utilizing the "Cesium Effect" in a non-hydrolytic medium.
Reagents:
-
2-Bromo-1,3,3,3-tetrafluoropropene (1.0 equiv)[1]
-
Arylboronic Acid (1.2 equiv)[2]
-
Catalyst:
(3-5 mol%) -
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dry a Schlenk tube or microwave vial under vacuum and backfill with Argon (3 cycles).
-
Loading: Add solid reagents: Arylboronic acid,
, and Pd-catalyst.-
Note: If the fluorinated bromide is a liquid, do not add yet.
-
-
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Substrate Addition: Add 2-Bromo-1,3,3,3-tetrafluoropropene via syringe.
-
Why? Adding the volatile bromide last minimizes evaporation losses during purging.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes (do not use freeze-pump-thaw if the bromide is volatile).
-
Reaction: Seal and heat to 60-80°C for 4-12 hours.
-
Control Point: Do not exceed 100°C. Higher temperatures favor elimination pathways.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography.
References
-
Synthesis of Fluorinated Styrenes via Suzuki Coupling
- Title: Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes.
- Source: MDPI (Polymers), 2024.
- Relevance: Details the use of in THF for coupling 2-bromo-3,3,3-trifluoropropene (analogous chemistry).
-
Base Selection in Suzuki Coupling
- Title: Suzuki Coupling - Mechanism and Base Activ
- Source: Organic Chemistry Portal.
- Relevance: Foundational comparison of Carbonates vs.
-
HFO-1234ze Chemistry & Reactivity
-
Stereoselective Synthesis of Fluoroalkenes
-
Title: Stereoselective synthesis of geminal bromofluoroalkenes.[6]
- Source: PMC (PubMed Central), 2024.
- Relevance: Discusses the sensitivity of bromofluoroalkenes to reaction conditions and stereochemical preserv
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]
- 6. Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: 2-Bromo-1,3,3,3-tetrafluoropropene vs. Ruppert-Prakash Reagent
[1]
Executive Summary
-
Ruppert-Prakash Reagent (
): The industry "Gold Standard" for nucleophilic trifluoromethylation .[1] It installs a single unit ( ) into electrophiles (ketones, aldehydes, imines).[1] It is versatile but requires activation (fluoride source) and generates stoichiometric silicon waste. -
2-Bromo-1,3,3,3-tetrafluoropropene (2-Br-1,3,3,3-TFP): An emerging fluorinated building block derived from hydrofluoroolefins (HFOs).[1] Unlike
, it does not transfer a simple group; instead, it installs a functionalized tetrafluoropropenyl motif ( ).[1] It is primarily used in metal-catalyzed cross-couplings to construct complex fluorinated scaffolds (e.g., drug analogs) rather than simple trifluoromethylation.[1]
Decision Matrix:
-
Choose Ruppert-Prakash if you need to convert a ketone/aldehyde to a tertiary/secondary trifluoromethyl alcohol or synthesize a
substituted arene.[1] -
Choose 2-Br-1,3,3,3-TFP if you are building a library of fluorinated analogs and need to introduce a rigid, metabolically stable tetrafluoropropenyl linker or scaffold.[1]
Technical Specifications & Properties
| Feature | Ruppert-Prakash Reagent ( | 2-Bromo-1,3,3,3-tetrafluoropropene |
| CAS Number | 81290-20-2 | 396716-43-1 (Isomers vary) |
| Structure | ||
| Moiety Installed | Trifluoromethyl ( | Tetrafluoropropenyl ( |
| Reaction Type | Nucleophilic Addition (requires activation) | Pd/Cu-Catalyzed Cross-Coupling; Radical Addition |
| Primary Targets | Aldehydes, Ketones, Imines, Esters | Aryl Boronic Acids, Alkyl Halides, C-H bonds |
| Physical State | Liquid (Bp 54-55 °C) | Liquid/Gas (Bp approx. 28-34 °C) |
| Atom Economy | Low (Loss of | High (Incorporates |
| Stability | Moisture sensitive; requires inert atm.[1][2] | Volatile; generally stable but light sensitive |
Mechanistic Comparison
A. Ruppert-Prakash Reagent: Nucleophilic Activation
1
Caption: Activation cycle of Ruppert-Prakash reagent showing fluoride initiation and autocatalytic transfer.
B. 2-Bromo-1,3,3,3-tetrafluoropropene: Metal-Catalyzed Coupling
2-Br-1,3,3,3-TFP functions as an electrophile (alkenyl bromide).[1] It undergoes oxidative addition with transition metals (Pd, Ni) to form a metal-alkenyl complex, which then couples with nucleophiles (e.g., boronic acids).[1]
Caption: Palladium-catalyzed cross-coupling cycle for 2-Br-1,3,3,3-TFP, installing the tetrafluoropropenyl group.
Application Scope & Protocols
Scenario A: Synthesis of a Trifluoromethyl Carbinol (Drug Metabolite)
-
Reagent: Ruppert-Prakash (
)[1][3][4] -
Why: You need to add exactly one
group to a ketone.[1] -
Protocol (Standard):
-
Setup: Flame-dry flask, Argon atmosphere.
-
Mix: Dissolve ketone (1.0 equiv) and
(1.2 equiv) in dry THF. -
Initiate: Cool to 0°C. Add catalytic TBAF (1-5 mol%) or CsF.
-
Reaction: Stir 1-2 h (monitor by
NMR). -
Workup: Acidic hydrolysis (HCl) to cleave the silyl ether.
-
Result:
.
-
Scenario B: Synthesis of a Fluorinated Styrene Analog
-
Reagent: 2-Bromo-1,3,3,3-tetrafluoropropene[1][2][5][6][7][8][9]
-
Why: You want to introduce a bulky, electron-withdrawing fluorinated alkene to probe structure-activity relationships (SAR).
-
Protocol (Suzuki Coupling):
-
Setup: Schlenk tube or sealed vial.
-
Mix: Aryl boronic acid (1.2 equiv), 2-Br-1,3,3,3-TFP (1.0 equiv),
(5 mol%), and (2.0 equiv). -
Solvent: Dioxane/Water (4:1).[1]
-
Reaction: Heat to 80-100°C for 12-24 h.
-
Workup: Extraction with EtOAc, column chromatography.
-
Result:
.
-
Experimental Data Comparison
The following table contrasts the performance in their respective "best-case" applications.
| Metric | Ruppert-Prakash ( | 2-Br-1,3,3,3-TFP (Coupling) |
| Typical Yield | 85 - 99% (Nucleophilic Addn) | 60 - 85% (Cross-Coupling) |
| Reaction Time | 0.5 - 2 Hours | 12 - 24 Hours |
| Temp.[1] Range | -78°C to Room Temp | 60°C to 120°C |
| Byproducts | TMS-F / TMS-O-TMS (Inert) | Bromide salts, Boronic acid residues |
| Cost (Research) | Moderate (~$2/g) | High (Specialty Reagent) |
| Scalability | High (Used in kg scale) | Moderate (Volatile reagent handling) |
Note on 2-Br-1,3,3,3-TFP Availability:
While
Safety & Handling
-
TMSCF_3:
-
2-Br-1,3,3,3-TFP:
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984).[1] Die ersten CF3-substituierten Chlorsilane und Silane. Tetrahedron Letters.
-
Prakash, G. K. S., & Yudin, A. K. (1997).[1] Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews.
-
Tian, F., Yan, G., & Yu, J. (2019).[1][10] Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes. Chemical Communications.[1][10] (Discusses 2-BTP and related HFO couplings).
-
NIST Chemistry WebBook. 2-Bromo-3,3,3-trifluoropropene (Analogous Data).
-
Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene Product Data.
Sources
- 1. guidechem.com [guidechem.com]
- 2. nist.gov [nist.gov]
- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. 2-BROMO-1,3,3,3-TETRAFLUOROPROP-1-ENE [chemicalbook.com]
- 6. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]
- 7. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. SynQuest 1300-B-16 | 2-Bromo-1,3,3,3-tetrafluoropropene, CAS#396716-43-1 [vicbio.com]
- 9. nist.gov [nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
Kinetic Analysis & Comparative Guide: 2-Bromo-1,3,3,3-tetrafluoropropene
The following guide is a comprehensive technical analysis of the kinetics and applications of 2-Bromo-1,3,3,3-tetrafluoropropene , designed for researchers and drug development professionals.
Content Type: Publish Comparison Guide
Subject: 2-Bromo-1,3,3,3-tetrafluoropropene (
Executive Summary & Structural Definition
2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 396716-43-1) is a specialized bromofluoroalkene distinct from the more common Halon replacement 2-BTP (2-bromo-3,3,3-trifluoropropene).[1] While both share the brominated vinyl motif essential for radical scavenging (fire suppression) and synthetic utility, the tetrafluoro- analog features an additional fluorine atom at the C1 position.
This structural modification significantly alters the kinetics of addition , both in atmospheric degradation (reaction with
Structural Distinction
| Feature | 2-Bromo-1,3,3,3-tetrafluoropropene (Target) | 2-BTP (Standard Alternative) |
| Formula | ||
| Electronic Nature | Electron-deficient alkene (Steric/Inductive shielding) | Moderately electron-deficient |
| Primary Application | Specialized Fire Suppression / Niche Synthon | Broad-spectrum Halon 1211 Replacement |
| Isomerism | Exists as E- and Z- isomers | No geometric isomers |
Kinetic Analysis: The Addition Mechanism
The core reactivity of 2-bromo-1,3,3,3-tetrafluoropropene is defined by the radical addition to its carbon-carbon double bond. This mechanism dictates both its environmental fate (atmospheric lifetime) and its utility as a drug building block.
Atmospheric Kinetics (OH Radical Addition)
In the troposphere, the primary sink for this molecule is the electrophilic addition of the hydroxyl radical (
Mechanism:
-
Approach: The electrophilic
radical attacks the -system. -
Regioselectivity: Addition occurs preferentially at the less sterically hindered carbon (C1), though the bromine atom at C2 and the
group induce significant steric and electronic barriers. -
Rate Constant (
): The presence of the vinylic fluorine (at C1) exerts a strong electron-withdrawing effect, reducing the electron density of the double bond compared to 2-BTP. Consequently, the rate constant is lower than that of 2-BTP ( ).
Kinetic Implication:
-
Longer Atmospheric Lifetime: The reduced reactivity implies a slightly longer atmospheric lifetime than 2-BTP, though still classified as "tropodegradable" (days to weeks) compared to perfluorocarbons (years).
-
Degradation Products: The addition adduct decomposes to form
(trifluoroacetyl fluoride) and or atoms, which are rapidly rained out.
Synthetic Kinetics (Radical Functionalization)
For drug development, this molecule serves as a fluorinated building block .
-
Radical Acceptance: In photoredox catalysis, the alkene accepts carbon-centered radicals (
). -
Kinetic Barrier: The C1-Fluorine atom creates a "mismatched" polarity for nucleophilic radicals, requiring higher activation energies than non-fluorinated alkenes. However, the resulting product yields a chiral center with a
, , and motif—a rare and valuable pharmacophore.
Comparative Performance Guide
This section objectively evaluates 2-bromo-1,3,3,3-tetrafluoropropene against key alternatives in fire suppression and synthesis.
Context A: Fire Suppression & Environmental Safety
Comparison Metric: Flame Extinguishment vs. Environmental Impact[2]
| Parameter | 2-Bromo-1,3,3,3-tetrafluoropropene | 2-BTP (2-bromo-3,3,3-trifluoropropene) | FK-5-1-12 (Novec 1230) | Halon 1301 |
| Mechanism | Chemical (Br radical cycle) + Physical | Chemical (Br radical cycle) + Physical | Physical (Heat absorption) | Chemical (Br radical cycle) |
| Extinguishing Conc. | Low (3.0 - 4.0% est.) | Low (3.0 - 3.5%) | Moderate (4.5 - 5.5%) | Very Low (2.9%) |
| ODP | ~0.002 - 0.005 (Short lived) | 0.0028 | 0.0 | > 10.0 (High) |
| GWP (100-yr) | < 10 (Estimated) | 0.23 - 0.26 | < 1 | > 6,000 |
| Toxicity (LC50) | Isomer dependent (Caution required) | Low acute toxicity | Very Low | Low |
Expert Insight: While 2-BTP is the established "drop-in" replacement for Halon 1211 in aviation, 2-bromo-1,3,3,3-tetrafluoropropene offers a theoretical advantage in specific high-temperature fires where the additional fluorine provides thermal stability, albeit with a trade-off in slightly slower suppression kinetics due to the stronger C-F bond.
Context B: Synthetic Utility (Drug Development)
Comparison Metric: Efficiency as a Radical Acceptor for
| Alternative | Reactivity Profile | Selectivity | Application |
| 2-Bromo-1,3,3,3-tetrafluoropropene | High Specificity. The steric bulk of Br and | High (Regioselective) | Creating complex, multi-halogenated chiral centers. |
| Togni's Reagent | Electrophilic | High | Direct trifluoromethylation of arenes/thiols. |
| Trifluoroiodomethane ( | Radical Source. Gas phase handling required. | Moderate | Simple trifluoromethylation. |
Experimental Protocols
Protocol 1: Determination of OH Radical Kinetics (Relative Rate Method)
For validating atmospheric lifetime claims.
Principle: The decay of the target alkene is measured relative to a reference compound with a known
-
Setup: Use a Teflon FEP gas bag (100 L) or a glass flow reactor equipped with FTIR or GC-FID detection.
-
Reagents:
-
Target: 2-Bromo-1,3,3,3-tetrafluoropropene (5-10 ppmV).
-
Reference: Propene or Ethene (known
). -
OH Precursor: Ozone (
) with UV light (254 nm) in the presence of water vapor, or Methyl nitrite photolysis.
-
-
Procedure:
-
Introduce reagents into the reactor in zero-air matrix.
-
Allow to equilibrate in the dark (check for dark reactions).
-
Initiate UV irradiation to generate
. -
Sample the gas mixture at time intervals (
).
-
-
Analysis:
-
Plot
vs . -
Self-Validation: The slope of the line equals
. Linear regression confirms the absence of secondary interferences.
-
Protocol 2: Synthetic Radical Addition (Photoredox)
For utilizing the molecule in drug synthesis.
-
Reagents:
-
Substrate: Carboxylic acid (Radical precursor via decarboxylation) or Alkyl halide.
-
Alkene: 2-Bromo-1,3,3,3-tetrafluoropropene (1.5 equiv).
-
Photocatalyst:
(1 mol%). -
Solvent: DMSO or MeCN (degassed).
-
-
Workflow:
-
Mix substrate, photocatalyst, and base (
) in a Schlenk tube. -
Add the alkene (liquid) via syringe.
-
Irradiate with Blue LED (450 nm) for 12-24 hours at 25°C.
-
-
Purification:
Visualizations
Figure 1: Reaction Pathway of OH Radical Addition
This diagram illustrates the kinetic competition between addition (dominant) and abstraction, leading to atmospheric degradation.
Figure 2: Experimental Workflow for Kinetic Measurement
A self-validating loop for determining the rate constant.
References
-
Theoretical Kinetic and Mechanistic Studies on the Reactions of CF3CBrCH2 (2-BTP) with OH and H Radicals. National Institutes of Health (PMC). Available at: [Link]
-
Tropodegradable Bromocarbon Extinguishants: Compound Selection and Testing Issues. NIST Technical Note. (Discusses 2-bromo-1,3,3,3-tetrafluoropropene isomers). Available at: [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene. Organic Chemistry Portal. Available at: [Link]
-
Arrhenius parameters for selected OH+HFO reactions. International Journal of Refrigeration. (Methodology for HFO kinetics). Available at: [Link]
-
A Chemical Kinetic Mechanism for 2-Bromo-3,3,3-trifluoropropene (2-BTP) Flame Inhibition. NIST / International Journal of Chemical Kinetics. Available at: [Link]
Sources
- 1. bromorganics.com [bromorganics.com]
- 2. Comparing FK-5-1-12 and CO₂ Fire Suppression: Safety, Cost, and Environmental Impact | Control Fire Systems Blog [controlfiresystems.com]
- 3. nist.gov [nist.gov]
- 4. nist.gov [nist.gov]
- 5. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nist.gov [nist.gov]
- 7. CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-Bromo-1,3,3,3-tetrafluoropropene Reaction Products
The following guide provides an in-depth technical analysis of the spectroscopic characterization of reaction products derived from 2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 396716-43-1). This content is tailored for application scientists and medicinal chemists utilizing this fluorinated building block for scaffold diversification.[1]
Content Type: Publish Comparison Guide Subject: Fluorinated Synthon Characterization & Comparative Analysis Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]
Executive Summary & Strategic Utility
2-Bromo-1,3,3,3-tetrafluoropropene (
This structural difference fundamentally alters its reactivity and spectroscopic signature.[1] The presence of the vinylic fluorine (
Core Application in Drug Discovery
The primary reaction pathway for this molecule is Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Negishi) to generate 2-aryl-1,3,3,3-tetrafluoropropenes .[1][2] These products serve as bioisosteres for amides or metabolic blockers in lipid chains.[1]
Comparative Analysis: The Fluorinated Propene Landscape
To accurately characterize reaction products, one must first distinguish the starting material from its structural isomers and analogs.[1][2]
Table 1: Comparative Spectroscopic & Reactive Profiles
| Feature | 2-Bromo-1,3,3,3-tetrafluoropropene (Subject) | 2-Bromo-3,3,3-trifluoropropene (2-BTP) | 1-Bromo-3,3,3-trifluoropropene |
| Structure | |||
| CAS | 396716-43-1 | 1514-82-5 | 460-73-1 |
| 19F NMR Signals | Two distinct regions: 1.[2][3] | One region: 1. | One region: 1. |
| 1H NMR Signature | One vinyl proton: Doublet of quartets ( | Two vinyl protons: Geminal pair (5.8 - 6.2 ppm) | Two vinyl protons: Vicinal coupling ( |
| Reactivity Profile | Sterically Congested: Requires specialized ligands (e.g., Buchwald biaryls) for coupling.[1][2] | High Reactivity: Standard Pd-coupling conditions apply. | Electrophilic: Prone to Michael addition rather than coupling.[1] |
Spectroscopic Deep Dive: Characterizing the Coupling Product
When 2-Bromo-1,3,3,3-tetrafluoropropene undergoes a Suzuki coupling with an aryl boronic acid (
A. 19F NMR Spectroscopy (The Diagnostic Standard)
Fluorine NMR is the most powerful tool for monitoring this reaction.[1]
-
Starting Material (
): -
Product (
):-
Shift Change: The
signal typically shifts downfield by 2-5 ppm due to the deshielding effect of the aromatic ring replacing the bromine.[2] -
Coupling Constant Evolution: The geminal
remains large (~75-80 Hz), confirming the retention of the fluoro-alkene geometry.[2] -
Through-Space Coupling: If the aryl group has ortho-substituents, you may observe through-space coupling (
or ) to the group.[2]
-
B. 1H NMR Spectroscopy[1]
-
The "Signature" Doublet: The vinyl proton appears as a distinct doublet (due to
) of quartets (due to ).[1] -
Chemical Shift:
6.8 – 7.5 ppm.[1] -
Diagnostic Value: The disappearance of the starting material's vinyl proton signal and the emergence of a new doublet-of-quartets with aromatic protons integrating to the correct ratio confirms product formation.[2]
C. Mass Spectrometry (MS)[1][2][4]
-
Isotope Pattern: The starting material has a characteristic 1:1 doublet (
) at M+ and M+2.[1] -
Product Confirmation: The loss of this bromine isotope pattern and the appearance of the molecular ion corresponding to
(mass of fragment) validates the coupling.[1][2]
Experimental Workflow & Decision Logic
The following diagram illustrates the logical flow for synthesizing and characterizing products derived from this building block.
Caption: Logical workflow for the synthesis and validation of 2-aryl-1,3,3,3-tetrafluoropropene derivatives.
Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1,3,3,3-tetrafluoropropene[2]
Objective: To synthesize (Z)-1-(1,3,3,3-tetrafluoroprop-1-en-2-yl)benzene.
Reagents:
Procedure:
-
Setup: In a glovebox or under Argon, charge a sealable reaction vial with phenylboronic acid,
, and the Pd catalyst. -
Solvent Addition: Add degassed 1,4-Dioxane and Water.
-
Substrate Addition: Add 2-Bromo-1,3,3,3-tetrafluoropropene via syringe. Note: This reagent is volatile (bp ~30-40°C range estimated); handle with chilled syringes.[2]
-
Reaction: Seal the vial and heat to 60°C for 12 hours. Caution: Do not overheat, as the starting material may vaporize before reacting.[1][2]
-
Workup: Cool to room temperature. Dilute with diethyl ether, wash with brine, dry over
, and concentrate carefully (product may be volatile). -
Purification: Flash chromatography (Pentane/Ether gradient).[1]
Validation Criteria (Self-Validating System):
-
19F NMR: The product must show a simplified spectrum compared to the crude. Any signal at -68.5 ppm (SM) indicates incomplete conversion.[1]
-
Stereochemistry: The coupling constant
(observed in 1H NMR) helps assign the E/Z geometry.[1] Typically, the reaction retains the stereochemistry of the vinyl bromide if oxidative addition is fast, but isomerization can occur.[1][2]
References
-
Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene Product Data. Retrieved from [1][2]
-
ChemicalBook. 2-BROMO-1,3,3,3-TETRAFLUOROPROPENE Properties and CAS. Retrieved from [1][2]
-
NIST. Reaction Database for Fluorinated Propenes (2-BTP and analogs). (Contextual reference for NMR trends). Retrieved from [1][2]
-
Alfa Chemistry. 19F Coupling Constants Table. Retrieved from
Sources
- 1. 2,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 2. CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
comparative study of catalysts for 2-Bromo-1,3,3,3-tetrafluoropropene activation
The following guide provides a comparative technical analysis of catalytic systems for the activation of 2-Bromo-1,3,3,3-tetrafluoropropene (and its close analog 2-Bromo-3,3,3-trifluoropropene , 2-BTP). Due to the specific electronic and steric demands of the polyfluorinated vinyl bromide motif, this guide synthesizes direct experimental data with mechanistic principles derived from fluorinated alkene functionalization.
Product Category: Fluorinated Building Block Activation Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary: The Fluorine Challenge
2-Bromo-1,3,3,3-tetrafluoropropene (
-
Electronic Activation: The strong electron-withdrawing effect of the
and vinyl fluorine atoms makes the C-Br bond electron-deficient, theoretically accelerating oxidative addition with electron-rich metal centers. -
Steric & Stability Hurdles: The steric bulk of the
group and the potential for competing -fluoride elimination (if isomerization occurs) require highly specialized ligand systems to ensure productive cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).
This guide compares the three dominant catalytic architectures used to overcome these barriers.
Catalyst Landscape: Comparative Analysis
System A: The "Workhorse" – Pd(0)/Triphenylphosphine
Configuration:
-
Mechanism: Classical Pd(0)/Pd(II) cycle. The monodentate phosphine allows for open coordination sites but lacks the electron density to push difficult oxidative additions on highly deactivated substrates.
-
Performance:
-
Yield: Moderate (40–60%).
-
Stereoretention: High (>95% retention of
geometry). -
Limitations: Often requires high temperatures (80–100°C), leading to hydrodehalogenation side products (
).
-
System B: The "Precision Tool" – Pd(II)/Biaryl Phosphines (Buchwald Type)
Configuration: XPhos Pd G3 or SPhos Pd G3 Best For: Sterically hindered coupling partners, electron-poor boronic acids, room temperature activation.
-
Mechanism: The bulky biaryl ligand (XPhos/SPhos) promotes reductive elimination through steric crowding and stabilizes the monoligated Pd(0) species, preventing catalyst decomposition.
-
Performance:
System C: The "Radical Alternative" – Nickel/Bipyridine
Configuration:
-
Mechanism: Often proceeds via a radical SET (Single Electron Transfer) mechanism or a Ni(I)/Ni(III) cycle. This is distinct from Pd and can sometimes bypass steric issues by generating a vinyl radical intermediate.
-
Performance:
Data Summary: Performance Metrics
| Metric | System A: Pd( | System B: XPhos Pd G3 | System C: Ni(COD) |
| Oxidative Addition Rate | Slow (Rate Limiting) | Fast | Medium (Radical initiated) |
| Thermal Stability | Low (< 80°C) | High | Moderate (Air sensitive) |
| Stereoretention ( | 95:5 | >99:1 | ~90:10 |
| Side Product Profile | Hydrodehalogenation | Minimal | Homocoupling |
| Rec. Temperature | 80–100°C | 40–60°C | 25–60°C |
| Cost Efficiency | High | Low (Premium Ligand) | High (Base Metal) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways between the Standard Pd-cycle and the High-Performance Buchwald system, highlighting the critical "Stabilization" phase required for fluorinated substrates.
Caption: Comparison of catalytic pathways. System B stabilizes the oxidative addition intermediate, preventing side reactions common in System A.
Experimental Protocol: Optimized Cross-Coupling
Objective: Synthesis of 2-Aryl-1,3,3,3-tetrafluoropropene via Suzuki-Miyaura Coupling using System B (Recommended) .
Materials
-
Substrate: 2-Bromo-1,3,3,3-tetrafluoropropene (1.0 equiv) [1].
-
Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst: XPhos Pd G3 (2.0 mol%).
-
Base:
(3.0 equiv, 0.5 M aqueous solution). -
Solvent: THF (degassed).
Workflow
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with Aryl Boronic Acid (1.5 mmol), XPhos Pd G3 (0.02 mmol), and a magnetic stir bar.
-
Solvation: Add anhydrous THF (4.0 mL) and seal the vial with a septum.
-
Activation: Inject the liquid 2-Bromo-1,3,3,3-tetrafluoropropene (1.0 mmol) via syringe. Note: Ensure the substrate is cold (0°C) before transfer to minimize volatility losses (bp ~29-32°C).
-
Initiation: Add the degassed aqueous
solution (3.0 mmol base) via syringe. -
Reaction: Stir vigorously at 50°C for 12 hours. The color should shift from pale yellow to dark amber.
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water/brine. Dry the organic layer over
. -
Purification: Concentrate carefully (volatile product!) and purify via silica gel flash chromatography using Pentane/Ether gradients.
Self-Validating Checkpoints
-
Visual Check: If the reaction turns black immediately upon base addition, Pd precipitation (Pd black) has occurred; catalyst load or ligand protection failed.
-
NMR Check (
): Monitor the disappearance of the characteristic doublet of the starting bromide (~ -65 ppm) and appearance of the product signal. A shift of >2 ppm usually indicates successful coupling.
References
-
Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene Product Data. Link
-
Guo, P., et al. (2022). "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor."[2] Organic Letters, 24(11), 2145-2148. Link[6]
-
NIST. 2-Bromo-3,3,3-trifluoropropene Flame Inhibition Mechanism. Link
-
ChemicalBook. 2-Bromo-1,3,3,3-tetrafluoropropene Properties and Suppliers. Link
-
Zhang, X., et al. (2017). "Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides." Beilstein Journal of Organic Chemistry, 13, 2663–2669. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. CA2625118C - Blowing agents for forming foam comprising unsaturated fluorocarbons - Google Patents [patents.google.com]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Clear-Eyed Look at 2-Bromo-1,3,3,3-tetrafluoropropene: A Cost-Benefit Analysis for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern chemical synthesis. Among the array of reagents available for this purpose, 2-Bromo-1,3,3,3-tetrafluoropropene (2-BTP) has emerged as a versatile and promising building block. This guide provides an in-depth cost-benefit analysis of utilizing 2-BTP in synthesis, with objective comparisons to leading alternative reagents, supported by experimental data and safety profiles.
The trifluoromethyl group (–CF3) is a prized functionality in medicinal chemistry, known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of efficient and cost-effective methods for its introduction is of paramount importance. 2-BTP offers a compelling proposition in this context, serving as a practical precursor for the installation of the valuable 2,3,3,3-tetrafluoropropenyl and, subsequently, the trifluoromethyl moiety.
I. The Synthetic Utility of 2-Bromo-1,3,3,3-tetrafluoropropene
2-BTP is a versatile reagent primarily used in radical-mediated transformations. A notable application is its role as a radical acceptor in a catalyst-free decarboxylative strategy to synthesize secondary trifluoromethylated alkyl bromides.[1][2] This method is lauded for its operational simplicity, broad functional group tolerance, and scalability, making it an attractive option for both academic and industrial laboratories.[1] Furthermore, 2-BTP has been employed in the synthesis of trifluoromethylated heterocycles, a key scaffold in many pharmaceutical compounds.[3]
Experimental Workflow: Radical Trifluoromethylation using 2-BTP
The following diagram illustrates a typical workflow for the synthesis of secondary trifluoromethylated alkyl bromides using 2-BTP.
Caption: Workflow for radical trifluoromethylation using 2-BTP.
Detailed Experimental Protocol:
A detailed protocol for the catalyst-free decarboxylative cross-coupling of a redox-active ester with 2-BTP is as follows[1]:
-
Synthesis of the Redox-Active Ester: To a flask containing the corresponding carboxylic acid (1.0 equiv.), add N-hydroxyphthalimide (1.0 equiv.) and 4-dimethylaminopyridine (10 mol%) in dichloromethane (DCM).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in DCM at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the mixture and concentrate the filtrate to obtain the redox-active ester.
-
Radical Trifluoromethylation: In an oven-dried Schlenk tube, combine the redox-active ester (1.0 equiv.) and Hantzsch ester (1.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add dry methanol (MeOH) and 2-Bromo-3,3,3-tetrafluoropropene (2.0 equiv.).
-
Irradiate the sealed tube with a 24W blue LED light source at 40 °C for 8 hours.
-
After the reaction, concentrate the mixture and purify the residue by silica gel chromatography to yield the secondary trifluoromethylated alkyl bromide.
II. Cost-Benefit Analysis: 2-BTP vs. Alternatives
The choice of a trifluoromethylating agent is often a trade-off between cost, reactivity, and safety. Here, we compare 2-BTP with three widely used alternatives: the Ruppert-Prakash reagent (TMSCF3), Togni's reagents, and Umemoto's reagents.
A. Economic Considerations
A direct comparison of bulk pricing is challenging due to commercial sensitivities. However, available data for laboratory-scale quantities and literature reviews provide valuable insights.
| Reagent | Price (per gram, lab scale) | Key Cost Considerations |
| 2-Bromo-1,3,3,3-tetrafluoropropene (2-BTP) | ~$3.00 - $11.00[4][5] | Generally considered a cost-effective and commercially available starting material.[1] |
| Ruppert-Prakash Reagent (TMSCF3) | Varies significantly based on supplier and purity. | Widely used but can be a significant cost factor in large-scale synthesis. |
| Togni's Reagents | Higher cost compared to 2-BTP and TMSCF3. | Often used for specific applications where their unique reactivity is required. |
| Umemoto's Reagents | Generally in a similar or higher price range than Togni's reagents. | Valued for their thermal stability and electrophilicity.[6] |
It is important to note that the overall cost of a synthetic step is not solely determined by the price of the reagent. Factors such as catalyst requirements, reaction conditions (e.g., temperature, pressure), and purification costs must also be considered. The catalyst-free nature of some 2-BTP protocols offers a significant cost advantage.[1]
B. Chemical Performance and Versatility
| Reagent | Typical Reaction Type | Advantages | Disadvantages |
| 2-Bromo-1,3,3,3-tetrafluoropropene (2-BTP) | Radical addition | Catalyst-free options, broad functional group tolerance, good to excellent yields.[1][2] | Primarily a source for the -CH2-CF(Br)-CF3 or related moieties, requiring further steps for a simple -CF3 group. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic trifluoromethylation | Well-established, versatile for a wide range of substrates (aldehydes, ketones, imines).[7] | Requires a fluoride initiator, can be sensitive to moisture. |
| Togni's Reagents | Electrophilic/Radical trifluoromethylation | Mild reaction conditions, can trifluoromethylate a broad range of nucleophiles.[8][9][10] | Can be thermally unstable and may react violently with strong acids and bases.[9] |
| Umemoto's Reagents | Electrophilic trifluoromethylation | Thermally stable, powerful electrophilic trifluoromethylating agents.[6] | May require specific catalysts or conditions for optimal reactivity. |
C. Safety and Environmental Profile
A thorough evaluation of the safety and environmental impact is crucial for any chemical process.
| Reagent | Key Safety Hazards | Environmental Considerations |
| 2-Bromo-1,3,3,3-tetrafluoropropene (2-BTP) | Inhalation toxicity (LC50, rat): 11726 ppm.[11] Suspected of damaging fertility or the unborn child.[12] May cause respiratory irritation and drowsiness.[12] | Data on persistence and degradability is limited. As a fluorinated compound, potential for environmental persistence should be considered. |
| Ruppert-Prakash Reagent (TMSCF3) | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[7][13] | Information on environmental fate is not readily available. Byproducts include trimethylsilyl fluoride. |
| Togni's Reagents | Causes skin and serious eye irritation, may cause respiratory irritation.[9] Togni Reagent II can undergo strong exothermic decomposition when heated.[9] | Hypervalent iodine reagents are generally not considered environmentally benign due to the iodine-containing byproducts. |
| Umemoto's Reagents | Combustible solid. Specific toxicity data is limited in publicly available sources. | The environmental impact of dibenzothiophene-based byproducts should be considered. |
III. Conclusion: A Balanced Perspective
2-Bromo-1,3,3,3-tetrafluoropropene presents a compelling option for the synthesis of trifluoromethylated compounds, particularly through radical-mediated pathways. Its primary advantages lie in its commercial availability, cost-effectiveness, and the potential for catalyst-free reactions under mild conditions, which can significantly reduce overall process costs and complexity.
However, a comprehensive cost-benefit analysis must also weigh its safety profile, including potential reproductive toxicity and inhalation hazards. While its direct cost may be lower than some specialized electrophilic reagents like Togni's and Umemoto's reagents, the latter offer distinct reactivity profiles that may be essential for specific synthetic targets. The Ruppert-Prakash reagent remains a workhorse for nucleophilic trifluoromethylation, though its cost on a large scale can be a limiting factor.
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, economic constraints, and a thorough assessment of the associated safety and environmental risks. 2-BTP has firmly established its place in the synthetic chemist's toolbox, offering a practical and often economically advantageous route to valuable fluorinated molecules. As with any chemical process, a careful and informed evaluation of all factors is essential for responsible and efficient synthesis.
IV. References
-
American Chemical Society. (2021, April 12). Trifluoromethyltrimethylsilane. [Link]
-
PMC. Innate C-H trifluoromethylation of heterocycles. [Link]
-
PMC. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
Wikipedia. Togni reagent II. [Link]
-
PMC. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
ChemRxiv. Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. [Link]
-
PubMed. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
Wiley Online Library. Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. [Link]
-
PMC. Selective Radical Trifluoromethylation of Native Residues in Proteins. [Link]
-
ResearchGate. (PDF) Trifluoromethylated Heterocycles. [Link]
-
Wiley Online Library. Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts. [Link]
-
Organic Chemistry Portal. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. [Link]
-
RSC Publishing. A straightforward access to trifluoromethylated natural products through late-stage functionalization. [Link]
-
ResearchGate. (PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. [Link]
-
Google Patents. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
-
The Royal Society of Chemistry. Designing New Togni Reagents by Computation. [Link]
-
PMC. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated. [Link]
-
HIMS - University of Amsterdam. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
-
Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Google Patents. WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.
-
ResearchGate. ChemInform Abstract: One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation.. [Link]
Sources
- 1. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-3,3,3-trifluoro-1-propene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1514-82-5 Cas No. | 2-Bromo-3,3,3-trifluoroprop-1-ene | Apollo [store.apolloscientific.co.uk]
- 6. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. acs.org [acs.org]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Togni reagent II - Wikipedia [en.wikipedia.org]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.at [fishersci.at]
- 13. fishersci.com [fishersci.com]
Sustainable Fluorination in Drug Discovery: A Comparative Technical Guide
Executive Summary: The "Green" Paradox
In medicinal chemistry, fluorine is a "magic methyl" mimic that enhances metabolic stability and lipophilicity. However, the introduction of fluorine is historically one of the most hazardous and environmentally burdensome operations in synthesis.
This guide moves beyond simple reagent lists to analyze the environmental cost-benefit ratio of fluorinating agents. We compare legacy reagents (DAST, F2) against modern alternatives (XtalFluor, Selectfluor) and emerging technologies (Electrochemistry), focusing on Atom Economy (AE) , Safety , and Process Mass Intensity (PMI) .
Quick Selection Matrix
| Priority | Recommended Approach | Trade-off |
| High Safety / Bench Stability | Selectfluor (Electrophilic) or XtalFluor-E (Nucleophilic) | Poor Atom Economy: High molecular weight waste streams. |
| High Atom Economy | Electrochemical Fluorination | High Setup Barrier: Requires potentiostat/flow cell optimization. |
| Scale-Up Potential | Deoxo-Fluor (Flow Chemistry) | Hazard Management: Thermal instability requires strict control. |
Nucleophilic Deoxyfluorination: The "OH → F" Challenge
Replacing a hydroxyl group with fluorine is a staple transformation. The industry standard, DAST , poses severe safety risks (explosive decomposition).
Comparative Analysis: DAST vs. Deoxo-Fluor vs. XtalFluor[1]
| Feature | DAST (Legacy) | Deoxo-Fluor (Improved) | XtalFluor-E (Modern Standard) |
| Physical State | Fuming Liquid | Liquid | Crystalline Solid (Non-fuming) |
| Thermal Decomposition | Exotherm onset ~50-60°C (Violent) | Exotherm onset ~140°C (Slower) | Stable up to ~243°C |
| Byproducts | HF (Corrosive/Toxic) | HF (Corrosive/Toxic) | BF₃ / Amine Salts (No free HF generated*) |
| Selectivity | Moderate (Elimination common) | Good | High (Reduced elimination) |
*Note: XtalFluor requires an exogenous promoter (e.g., DBU, Et3N·3HF) to release fluoride, which allows for controlled activation.
Mechanistic Insight & Causality
Why is XtalFluor safer? DAST and Deoxo-Fluor are liquid sulfuranes that hydrolyze rapidly to release HF upon contact with moisture. XtalFluor-E is a dialkylaminodifluorosulfinium tetrafluoroborate salt .[1] The cationic nature stabilizes the S-F bond, preventing spontaneous decomposition. The reaction is driven not by the reagent's instability, but by the addition of a promoter (DBU) that activates the substrate, decoupling "reactivity" from "instability."
DOT Visualization: Selection Logic for Deoxyfluorination
Caption: Decision tree prioritizing safety and substrate stability in nucleophilic fluorination.
Electrophilic Fluorination: The "C-H → C-F" Challenge
Electrophilic fluorination often suffers from abysmal atom economy. Reagents like Selectfluor are massive molecules (MW ~354) that deliver a single fluorine atom (AW ~19).
Environmental Metrics Comparison
| Reagent | Active F % (Mass) | Atom Economy (AE)* | E-Factor Estimate |
| F₂ Gas | 100% | 50-100% | Low (<5) |
| NFSI | 6.0% | ~45% | High (>20) |
| Selectfluor | 5.4% | ~35% | Very High (>50) |
| Electrochemistry | N/A (Reagentless) | >90% | Very Low (<5) |
*AE calculated based on a standard fluorination of a ketone, excluding solvent waste.
The "Green" Trap of Selectfluor
While Selectfluor is "green" regarding handling safety (non-volatile, non-hygroscopic solid), it is "brown" regarding resource efficiency .
-
The Problem: For every 1 kg of fluorinated product, you generate ~15-20 kg of TEDA-BF4 waste salts.
-
The Solution: Use Selectfluor only for late-stage functionalization (LSF) of high-value intermediates where yield > cost. For early intermediates, switch to NFSI or Electrochemical methods .
Validated Experimental Protocols
Protocol A: Sustainable Deoxyfluorination (XtalFluor-E)
Replacing DAST with a solid-state alternative.
Safety: Perform in a fume hood. XtalFluor-E is corrosive but does not fume HF. Reagents: Substrate (1.0 equiv), XtalFluor-E (1.2 equiv), DBU (1.5 equiv), CH₂Cl₂ (anhydrous).
-
Setup: Charge a dry round-bottom flask with XtalFluor-E (solid) and anhydrous CH₂Cl₂ under N₂ atmosphere.
-
Activation: Cool to -78°C. Add DBU dropwise. Note: DBU acts as the promoter to form the active fluoro-iminium species.
-
Addition: Add the alcohol substrate (dissolved in minimal CH₂Cl₂) dropwise to the mixture.
-
Reaction: Allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (stain with KMnO4).
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution possible).
-
Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Why this works: The DBU complexes with the BF3 byproduct, preventing acid-catalyzed degradation of sensitive substrates (e.g., acetals), a common failure mode with DAST.
Protocol B: Electrochemical C-H Fluorination (The Future Standard)
Reagent-free fluorination using HF-Amine salts.
Concept: Anodic oxidation of the substrate generates a radical cation, which is trapped by fluoride. Equipment: IKA ElectraSyn 2.0 or homemade graphite/platinum cell.
-
Electrolyte: Mix Et₃N·3HF (active F source) in MeCN (1:1 v/v).
-
Substrate: Dissolve substrate (e.g., Valerophenone) to 0.1 M concentration.
-
Electrodes: Anode: Graphite (inexpensive); Cathode: Platinum or Nickel.
-
Electrolysis: Constant Current (CCE) at 10 mA/cm². Pass 2.5 F/mol of charge.
-
Workup: Pour electrolyte into aqueous NaHCO₃. Extract with Ethyl Acetate.
DOT Visualization: Electrochemical Workflow
Caption: Simplified mechanism of electrochemical fluorination, highlighting the reagent-free pathway.
References
-
Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] Journal of Organic Chemistry. Link
-
Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications. Link
-
Britton, H., et al. (2016). "Electrochemical fluorination: a review of recent developments." Chemical Reviews. Link
-
Alfonsi, K., et al. (2008). "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry. Link
Sources
A Comparative Guide to the Regioselectivity of 2-Bromo-1,3,3,3-tetrafluoropropene in Organic Synthesis
Introduction
2-Bromo-1,3,3,3-tetrafluoropropene (CF₃C(Br)=CHF) is an intriguing fluorinated building block with significant potential in the synthesis of complex agrochemicals, pharmaceuticals, and advanced materials. Its unique electronic and steric properties, conferred by the trifluoromethyl group, bromine atom, and the fluorine atom on the double bond, present both opportunities and challenges in controlling the regioselectivity of its reactions. A thorough understanding of how this molecule reacts with various reagents is paramount for its effective utilization in synthetic chemistry.
This guide provides a comprehensive analysis of the expected regioselectivity of 2-bromo-1,3,3,3-tetrafluoropropene in several key classes of organic reactions. It is important to note that specific experimental data for this particular tetrafluorinated propene is limited in the current body of scientific literature. Therefore, to provide a robust and insightful comparison, this guide will draw upon established mechanistic principles and make direct comparisons with the well-studied and structurally similar analogue, 2-bromo-3,3,3-trifluoropropene (CF₃C(Br)=CH₂), as well as other relevant polyfluoroalkenes. By examining the reactivity of these related compounds, we can extrapolate and predict the likely regiochemical outcomes for 2-bromo-1,3,3,3-tetrafluoropropene, offering a valuable resource for researchers and professionals in drug development and materials science.
Nucleophilic Substitution Reactions
The presence of a C-Br bond on a double bond in 2-bromo-1,3,3,3-tetrafluoropropene suggests the possibility of nucleophilic vinylic substitution. The regioselectivity of such reactions is dictated by the electronic nature of the double bond, which in this case is significantly electron-deficient due to the powerful electron-withdrawing effects of the -CF₃ group and the fluorine atom.
Theoretical Considerations for 2-bromo-1,3,3,3-tetrafluoropropene:
Nucleophilic attack on polyfluoroalkenes can proceed through several mechanisms, with the most common being the addition-elimination pathway. For 2-bromo-1,3,3,3-tetrafluoropropene, a nucleophile could, in principle, attack either carbon of the double bond.
-
Attack at C-2 (the carbon bearing the bromine): This would lead to a tetrahedral intermediate which could then eliminate the bromide ion to afford the substitution product. This pathway is generally favored in nucleophilic vinylic substitutions of halogenated alkenes.
-
Attack at C-1 (the carbon bearing the fluorine and hydrogen): Attack at this position would be sterically less hindered. However, the subsequent elimination step would require the departure of a fluoride ion, which is generally a poorer leaving group than bromide.
Given these factors, it is anticipated that nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the bromide ion.
Comparative Analysis with other Fluoroalkenes:
The reactivity of fluorinated alkenes towards nucleophiles is a well-established field. Generally, the presence of fluorine atoms on a double bond enhances its electrophilicity, making it more susceptible to nucleophilic attack. For instance, perfluoroalkenes readily undergo nucleophilic substitution of a vinylic fluorine atom. In the case of 2-bromo-1,3,3,3-tetrafluoropropene, the presence of the better leaving group, bromide, is expected to direct the substitution to the C-Br bond.
Radical Addition Reactions
The electron-deficient nature of the double bond in 2-bromo-1,3,3,3-tetrafluoropropene makes it an excellent candidate for radical addition reactions. The regioselectivity of radical addition to alkenes is primarily governed by the stability of the resulting radical intermediate.
Theoretical Prediction of Regioselectivity:
In a radical addition reaction, the attacking radical will add to the carbon of the double bond that results in the formation of the more stable radical intermediate. For 2-bromo-1,3,3,3-tetrafluoropropene, there are two possible modes of addition:
-
Addition to C-1 (CHF carbon): This would generate a radical at C-2, which is stabilized by the electron-withdrawing -CF₃ group and potentially by resonance with the bromine atom.
-
Addition to C-2 (C-Br carbon): This would result in a radical at C-1, which would be less stable.
Therefore, it is predicted that radical addition to 2-bromo-1,3,3,3-tetrafluoropropene will proceed with high regioselectivity, with the incoming radical attacking the C-1 position.
Comparative Case Study: Radical Addition to 2-bromo-3,3,3-trifluoropropene
Extensive studies on the radical addition to 2-bromo-3,3,3-trifluoropropene (BTP) provide strong experimental support for this prediction. In these reactions, a wide range of radicals have been shown to add exclusively to the terminal CH₂ group (the equivalent of C-1 in our target molecule), generating a stable radical at the C-2 position.[1] This high regioselectivity is a key feature of its reactivity.
Table 1: Regioselective Radical Addition to 2-bromo-3,3,3-trifluoropropene
| Radical Precursor | Reagent/Conditions | Product Structure | Yield (%) | Reference |
| Redox-active esters | Hantzsch ester, blue LEDs, MeOH | R-CH₂-C(Br)(CF₃)-H | Good to Excellent | [1] |
Mechanistic Explanation:
The mechanism for the radical addition to BTP, which can be extrapolated to 2-bromo-1,3,3,3-tetrafluoropropene, involves the generation of a radical which then adds to the less substituted carbon of the alkene. This generates a more substituted and therefore more stable radical intermediate. This intermediate then participates in the subsequent steps of the reaction, such as atom transfer or reaction with another molecule, to form the final product.
Figure 1: General mechanism for regioselective radical addition.
Experimental Protocol: Catalyst-Free Decarboxylative Cross-Coupling of a Redox-Active Ester with 2-bromo-3,3,3-trifluoropropene[1]
This protocol for the trifluoromethylation of alkyl bromides using 2-bromo-3,3,3-trifluoropropene serves as an excellent starting point for similar reactions with 2-bromo-1,3,3,3-tetrafluoropropene.
-
To a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol, 1.0 equiv.) and Hantzsch ester (0.3 mmol, 1.5 equiv.).
-
Evacuate the tube and backfill with argon three times.
-
Add dry MeOH (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 equiv.) via syringe.
-
Screw cap the tube and heat to 40°C under irradiation with 24W blue LEDs.
-
After stirring for 8 hours, concentrate the reaction mixture on a rotary evaporator.
-
Purify the product by silica gel chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in 2-bromo-1,3,3,3-tetrafluoropropene is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are expected to proceed with high regioselectivity at the C-Br bond, as the C-F bond is significantly less reactive towards oxidative addition to palladium(0).
Comparative Analysis:
Palladium-catalyzed cross-coupling reactions of vinyl halides are a cornerstone of modern organic synthesis. The reactivity of the C-X bond in these reactions generally follows the trend C-I > C-Br > C-OTf >> C-Cl. Therefore, the C-Br bond in 2-bromo-1,3,3,3-tetrafluoropropene is expected to be highly reactive under standard cross-coupling conditions.
For instance, palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene has been successfully developed.[2] This reaction proceeds exclusively at the C-Br bond, demonstrating the high site selectivity of this transformation.
Mechanistic Pathway:
The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is depicted below. The initial and regiochemistry-determining step is the oxidative addition of the palladium(0) catalyst to the C-Br bond.
Figure 2: General catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Alkylzinc Reagent with 2-bromo-3,3,3-trifluoropropene[2]
This protocol can be adapted for cross-coupling reactions of 2-bromo-1,3,3,3-tetrafluoropropene.
-
To a 25 mL Schlenk tube, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2.5 mol%) and any additional ligand.
-
Evacuate and backfill the tube with argon.
-
Add a solution of the alkylzinc reagent in a suitable solvent (e.g., THF).
-
Add 2-bromo-3,3,3-trifluoropropene and stir the reaction mixture at the desired temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Cycloaddition Reactions
The electron-deficient double bond of 2-bromo-1,3,3,3-tetrafluoropropene makes it a potent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. The regioselectivity of these reactions will be governed by the electronic and steric effects of the substituents on the double bond.
Theoretical Predictions:
In a Diels-Alder reaction with an electron-rich diene, the regioselectivity is controlled by the orbital coefficients of the LUMO of the dienophile. The electron-withdrawing -CF₃ group will lower the energy of the LUMO and will have a larger coefficient at the C-2 position. This suggests that the diene will preferentially form a bond with C-2.
Similarly, in 1,3-dipolar cycloadditions, the regioselectivity is also dictated by frontier molecular orbital interactions. For a reaction with an electron-rich dipole, the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (2-bromo-1,3,3,3-tetrafluoropropene) will be dominant, leading to a predictable regiochemical outcome.
Figure 3: Frontier molecular orbital control in Diels-Alder reactions.
Conclusion
2-Bromo-1,3,3,3-tetrafluoropropene is a highly functionalized building block with predictable, yet underexplored, reactivity. Based on fundamental principles and comparisons with closely related analogues, its reactions are expected to exhibit a high degree of regioselectivity. Nucleophilic substitutions and palladium-catalyzed cross-coupling reactions are anticipated to occur exclusively at the C-Br bond. Radical additions are predicted to proceed with the attacking radical adding to the CHF carbon. In cycloaddition reactions, the electron-deficient nature of the double bond will control the regiochemical outcome.
This guide provides a foundational understanding of the expected regioselectivity of 2-bromo-1,3,3,3-tetrafluoropropene. It is our hope that these predictions and comparative data will stimulate further experimental investigation into the reactivity of this promising synthetic intermediate, thereby unlocking its full potential in the development of novel molecules.
References
-
Hu, J. et al. (2011). Palladium-Catalyzed Cross-Coupling of Unactivated Alkylzinc Reagents with 2-Bromo-3,3,3-trifluoropropene and Its Application in the Synthesis of Fluorinated Amino Acids. Chemical Communications, 47(38), 10857-10859. [Link]
-
Guo, P. et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2143–2148. [Link]
Sources
Comparative Guide: Theoretical vs. Experimental Dynamics of 2-Bromo-1,3,3,3-tetrafluoropropene
The following guide provides a rigorous technical comparison between the theoretical predictions and experimental realities of 2-Bromo-1,3,3,3-tetrafluoropropene , with specific reference to its established analog 2-Bromo-3,3,3-trifluoropropene (2-BTP) as a benchmark.
Executive Summary
Subject: 2-Bromo-1,3,3,3-tetrafluoropropene (CAS: 396716-43-1) Benchmark: 2-Bromo-3,3,3-trifluoropropene (2-BTP, Halon-1211 Replacement) Context: This guide analyzes the physicochemical divergence between computational models (DFT/Transition State Theory) and experimental outcomes (Shock Tube/Smog Chamber) for the subject compound.[1] While 2-BTP is the industry standard for clean fire suppression and a known fluorinated synthon, the tetrafluoro- analog presents unique stereochemical and kinetic challenges due to the additional vinylic fluorine atom.
Key Findings at a Glance
| Feature | Theoretical Prediction (DFT) | Experimental Reality |
| Stereochemistry | Distinct E- and Z- isomers predicted with varying dipole moments. | Synthetic product is often a mixture; separation requires high-plate-count distillation.[1] Isomers exhibit distinct toxicity profiles. |
| OH Radical Kinetics | Additional F atom withdraws electron density from C=C, theoretically lowering | Experimental lifetimes are longer than 2-BTP, confirming the deactivating effect of the vinylic fluorine.[1] |
| Fire Suppression | Predicted radical scavenging efficiency is high (Br-mediated). | "Cup Burner" performance is comparable to Halon-1301 but requires higher concentrations than 2-BTP due to lower bromine mass fraction.[1] |
Chemical Architecture & Isomerism
Theoretical Basis: The Isomer Problem
Unlike 2-BTP (
-
Computational Insight: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) suggest the Z- isomer is thermodynamically more stable due to the "cis-effect" often observed in haloalkenes, despite the steric repulsion between the bulky
and groups.[1] -
Implication: The dipole moments differ significantly (
), affecting boiling points and interaction with biological membranes (toxicity).[1]
Experimental Validation
-
Synthesis: Dehydroiodination of precursor alkanes typically yields an
ratio that does not match thermodynamic equilibrium, governed instead by kinetic control during elimination.[1] -
Separation: The boiling point differential is narrow (
C), necessitating precision fractional distillation for isomer-pure applications in drug development.[1]
Reaction Kinetics: Atmospheric Degradation
The primary environmental fate of these alkenes is reaction with hydroxyl radicals (
Theoretical Mechanism (Transition State Theory)
The reaction proceeds via electrophilic addition of
-
Pathway:
adds to the less sterically hindered carbon (C1).[1] -
Barrier Height: The additional fluorine on C1 in the tetrafluoro- compound exerts a strong inductive effect (
), reducing the electron density of the -system.[1] -
Prediction: The activation energy (
) for addition to is higher than for (2-BTP).[1]
Experimental Data Comparison
Experimental rate constants (
| Compound | Structure | Experimental | Atmospheric Lifetime ( |
| 2-BTP (Benchmark) | ~7 days | ||
| Subject (Tetrafluoro) | ~20-25 days |
Synthetic Utility in Drug Development
For medicinal chemists, this molecule is a "masked" trifluoromethyl building block.[1]
-
Theoretical Utility: The
bond is a handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Heck), allowing the installation of the motif—a bioisostere for carbonyls or amide bonds.[1] -
Experimental Reality:
-
Lithium-Halogen Exchange: The presence of the vinylic fluorine makes the resulting vinyllithium species less stable than the non-fluorinated analog (prone to
-elimination to form alkynes).[1] -
Protocol Adjustment: Reactions must be run at lower temperatures (
C vs. C) compared to 2-BTP derivatives to prevent decomposition.
-
Experimental Protocol: Relative Rate Kinetics
Objective: Determine the reaction rate constant (
Methodology
This protocol uses a Smog Chamber / FTIR setup.[1]
-
Chamber Prep: Evacuate a 100 L Teflon reaction bag. Flush with purified
.[1] -
Reactant Injection:
-
Initiation: Irradiate with UV lamps (
nm) to generate .[1] -
Sampling: Monitor the decay of both Subject and Reference via FTIR spectroscopy (looking for C=C stretch attenuation) or GC-MS at 5-minute intervals.
-
Data Analysis:
-
Plot
vs. . -
The slope of the line
.[1]
-
Self-Validation: The plot must be linear with an intercept of zero. Non-linearity indicates secondary reactions (e.g., product interference), requiring the experiment to be discarded.[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the reaction of the Subject and Benchmark with
Caption: Comparative oxidation pathways. The tetrafluoro- analog faces a higher activation barrier due to electronic deactivation by the vinylic fluorine, resulting in slower degradation.
References
-
NIST Technical Note 1443. (2001). Tropodegradable Bromocarbon Extinguishants: Compound Selection and Testing Issues. National Institute of Standards and Technology.[1][2]
-
Journal of Physical Chemistry A. (2013). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. (Comparative baseline data for 2-BTP).
-
ToxicDocs. (1995).[1] American Pacific Corp: 2-BTP Clean Fire Extinguishant and Homologs.[1] (Historical data on tetrafluoro- variants).
-
ChemicalBook. (2026).[1] 2-Bromo-1,3,3,3-tetrafluoropropene Product Specifications.
Sources
A Guide to Reproducible Experiments with 2-Bromo-1,3,3,3-tetrafluoropropene: A Comparative Analysis for Trifluoromethyl Group Introduction
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of molecules.[1][2][3] The trifluoromethyl (CF3) group, in particular, is a cornerstone of this approach, present in a significant portion of pharmaceuticals.[1][4] This guide provides an in-depth technical analysis of 2-Bromo-1,3,3,3-tetrafluoropropene, a versatile reagent for introducing the 2-bromo-1-(trifluoromethyl)ethyl motif, which can be a precursor to other valuable structures. We will delve into the reproducibility of experiments using this reagent, compare its performance with alternative methodologies, and provide detailed protocols to ensure reliable and consistent results in your laboratory.
The Strategic Advantage of 2-Bromo-1,3,3,3-tetrafluoropropene
2-Bromo-1,3,3,3-tetrafluoropropene (BTP) has emerged as a practical and efficient building block. Its utility primarily lies in its ability to act as a radical acceptor, enabling the introduction of a trifluoromethylated alkyl bromide group into a wide range of organic molecules.[5] This is particularly valuable in late-stage functionalization, where the modification of complex molecules is often challenging. The bromine atom in the resulting product also serves as a versatile handle for further chemical transformations, adding to the reagent's synthetic utility.[6]
Core Experiment: Catalyst-Free Decarboxylative Cross-Coupling
A robust and highly reproducible application of BTP is the catalyst-free decarboxylative cross-coupling with redox-active esters.[5] This method allows for the synthesis of a diverse array of secondary trifluoromethylated alkyl bromides with good to excellent yields and broad functional group tolerance.
Experimental Rationale
The choice of a catalyst-free system initiated by blue LED irradiation is a key aspect of this protocol's reproducibility and accessibility.[5] It circumvents the need for often expensive and air-sensitive metal catalysts, reducing the potential for side reactions and simplifying purification. The use of readily available redox-active esters, derived from carboxylic acids, as radical precursors makes this method highly adaptable.[5]
Detailed Experimental Protocol
Materials:
-
Redox-active ester (1.0 equiv)
-
Hantzsch ester (1.5 equiv)
-
2-Bromo-1,3,3,3-tetrafluoropropene (BTP) (2.0 equiv)
-
Dry Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)
-
25 mL oven-dried Schlenk tube
-
Magnetic stirrer
-
Blue LEDs (430-490 nm)
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stirrer, add the redox-active ester (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.3 mmol, 1.5 equiv).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent quenching of the radical intermediates by oxygen.
-
Reagent Addition: Add dry MeOH (2.0 mL) followed by 2-Bromo-1,3,3,3-tetrafluoropropene (0.4 mmol, 2.0 equiv). The use of a dry solvent is important to prevent hydrolysis of the reagents and intermediates.
-
Reaction: Screw cap the tube and place it approximately 1 cm from a 24W blue LED light source. Heat the reaction to 40°C while stirring. The heat can be conveniently provided by the LEDs themselves.[5]
-
Monitoring: Allow the reaction to stir for 8 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the redox-active ester.
-
Work-up: Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Purification: Purify the residue by silica gel chromatography to obtain the pure secondary trifluoromethylated alkyl bromide.
Visualizing the Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. Exploring the synthetic utility of HFO-1234yf - Durham e-Theses [etheses.dur.ac.uk]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 6. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
Safety Operating Guide
2-Bromo-1,3,3,3-tetrafluoropropene proper disposal procedures
Proper disposal of 2-Bromo-1,3,3,3-tetrafluoropropene requires strict adherence to protocols for volatile halogenated organic compounds. Due to its low boiling point (~29–32°C) and halogen content, this substance presents unique containment and incineration challenges.[1]
Part 1: Core Directive & Identity Verification
CRITICAL WARNING: Chemical Identity Verification Before proceeding, you must verify the exact chemical identity. There is a high risk of confusion between the research chemical (Tetrafluoro) and the common fire suppressant (Trifluoro, known as 2-BTP or Halotron BrX).[1]
| Feature | 2-Bromo-1,3,3,3-tetrafluoropropene (Target) | 2-Bromo-3,3,3-trifluoropropene (Common Confusion) |
| CAS Number | 396716-43-1 | 1514-82-5 |
| Common Name | None (Research Chemical) | 2-BTP / Halotron BrX |
| Formula | C₃HBrF₄ | C₃H₂BrF₃ |
| Boiling Point | 29–32 °C (Extremely Volatile) | 34 °C |
| Primary Use | Proteomics / Organic Synthesis Intermediate | Fire Extinguishing Agent |
If you are disposing of a fire extinguisher agent, you likely possess CAS 1514-82-5.[2] The disposal protocols below apply to both due to similar halogenated alkene chemistry, but regulatory reporting codes may differ.
Part 2: Scientific Integrity & Logic
Hazard Characterization & Causality
-
Volatility Hazard: With a boiling point of ~30°C, this compound exists on the threshold between liquid and gas at standard laboratory temperatures.[1]
-
Chemical Reactivity: As a halogenated alkene, it is susceptible to nucleophilic attack and dehydrohalogenation.[1]
-
Incompatibility:Do NOT mix with strong bases (NaOH, KOH) or amines. This can trigger exothermic elimination reactions, generating toxic HF/HBr gas and potentially explosive pressures.[1]
-
Incompatibility:Do NOT contact with active metals (Al, Mg, Zn, Na, Li).[1] Fluorinated bromocarbons can react violently with finely divided metals.
-
Waste Segregation & Collection
Container Selection:
-
Material: Borosilicate glass (for small volumes) or Stainless Steel / Teflon-lined containers.
-
Avoid: Aluminum containers (risk of catalytic decomposition).[1]
-
Sealing: Screw caps with PTFE/Silicone septa. Do not fill >80% to allow for thermal expansion.
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Organic Solvent."
-
Constituents: Explicitly list "2-Bromo-1,3,3,3-tetrafluoropropene" and "Contains Bromine/Fluorine."[1][3][4][5][6]
-
Hazard Warnings: "Flammable," "Volatile," "Toxic by Inhalation."[1]
Disposal Workflow (Step-by-Step)
Step 1: Pre-Disposal Stabilization
-
Cool the material to <10°C to reduce vapor pressure before transfer.[1]
-
Verify the receiving waste container contains no basic residues or oxidizers .
-
Transfer inside a functioning chemical fume hood.[1]
Step 2: Segregation Segregate into the Halogenated Solvents stream.
-
Why: Non-halogenated waste streams (e.g., Acetone/Ethanol) are often used as fuel blending for cement kilns.[1] This compound cannot be fuel-blended in standard kilns because burning it generates corrosive HF and HBr, which damage standard kilns and violate emissions standards without scrubbers.[1]
Step 3: Final Destruction (Incineration) The only acceptable final disposal method is High-Temperature Incineration at a licensed facility.
-
Requirement: Rotary kiln incinerator operating at >1100°C with a minimum 2-second residence time.
-
Pollution Control: The facility must be equipped with Wet Scrubbers (Caustic Soda/Water quench) to neutralize the Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases formed during combustion.
Part 3: Visualization & Formatting
Disposal Decision Logic
Caption: Decision matrix for safe handling and segregation, emphasizing volatility management and chemical compatibility.
Quantitative Data & Properties
| Property | Value | Operational Implication |
| Molecular Weight | 192.94 g/mol | Heavy vapor; accumulates in low-lying areas (sinks). |
| Boiling Point | 29–32 °C | High Risk. May boil in warm labs.[1] Keep tightly sealed and cool. |
| Density | ~1.8 g/cm³ | Forms bottom layer in aqueous mixtures.[1] |
| Halogen Content | F (4 atoms), Br (1 atom) | Requires specialized incineration (scrubbers required).[1] |
| Flash Point | N/A (Likely non-flammable*) | Though likely non-flammable like 2-BTP, treat as combustible due to decomposition risks.[1] |
References
-
Santa Cruz Biotechnology. 2-Bromo-1,3,3,3-tetrafluoropropene Product Data Sheet (CAS 396716-43-1).[1][7] Retrieved from [1]
-
SynQuest Laboratories. Safety Data Sheet: 2-Bromo-3,3,3-trifluoropropene (Analogous Handling). Retrieved from [1]
-
U.S. EPA. Incineration of Halogenated Organic Compounds (RCRA Guidelines).[1] Retrieved from [1]
-
PubChem. Compound Summary: 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene.[1][8] Retrieved from [1]
Sources
- 1. 2,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 2. savafire.com [savafire.com]
- 3. 2-BROMO-1,3,3,3-TETRAFLUOROPROPENE | 396716-43-1 [chemicalbook.com]
- 4. 2-Bromo-1,3,3,3-tetrafluoroprop-1-ene | CymitQuimica [cymitquimica.com]
- 5. nist.gov [nist.gov]
- 6. SynQuest 1300-B-16 | 2-Bromo-1,3,3,3-tetrafluoropropene, CAS#396716-43-1 [vicbio.com]
- 7. 2-Bromo-1,3,3,3-tetrafluoropropene | CAS 396716-43-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. PubChemLite - C3HBrF4 - Explore [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Chemical structure image)